1,4-di-tert-Butyl-2,5-dimethoxybenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 124045. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,4-ditert-butyl-2,5-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2/c1-15(2,3)11-9-14(18-8)12(16(4,5)6)10-13(11)17-7/h9-10H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGCJUULFWEWPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1OC)C(C)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074782 | |
| Record name | Benzene, 1,4-bis(1,1-dimethylethyl)-2,5-dimethoxy- | |
| Source | EPA DSSTox | |
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Molecular Weight |
250.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7323-63-9 | |
| Record name | 1,4-Bis(1,1-dimethylethyl)-2,5-dimethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7323-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzene, 1,4-bis(1,1-dimethylethyl)-2,5-dimethoxy- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7323-63-9 | |
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| Record name | Benzene, 1,4-bis(1,1-dimethylethyl)-2,5-dimethoxy- | |
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| Record name | Benzene, 1,4-bis(1,1-dimethylethyl)-2,5-dimethoxy- | |
| Source | EPA DSSTox | |
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| Record name | Benzene, 1,4-bis(1,1-dimethylethyl)-2,5-dimethoxy | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,4-di-tert-Butyl-2,5-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,4-di-tert-butyl-2,5-dimethoxybenzene, a valuable dialkylated aromatic ether. The primary synthetic route is the Friedel-Crafts alkylation of 1,4-dimethoxybenzene (B90301).[1][2][3] This electrophilic aromatic substitution reaction utilizes a stable tertiary butyl cation, generated from tert-butyl alcohol and a strong acid like sulfuric acid, to alkylate the electron-rich aromatic ring.[2][4][5] The presence of two activating methoxy (B1213986) groups on the starting material directs the substitution to the ortho and para positions, leading to the desired this compound product.[1][2] Polyalkylation beyond the disubstituted product is sterically hindered by the bulky tert-butyl groups.[2][6]
Reaction Scheme
The overall reaction is as follows:
C_8H_10O_2 + 2C_4H_10O --(H_2SO_4, CH_3COOH)--> C_16H_26O_2 + 2H_2O
Data Presentation
The following tables summarize the key reagents and their relevant properties, as well as a representative stoichiometry for the synthesis.
Table 1: Reagent Properties
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Density (g/mL) |
| 1,4-Dimethoxybenzene | C_8H_10O_2 | 138.16 | 57 | 212.6 | ~1.05 |
| tert-Butyl alcohol | C_4H_10O | 74.12 | 25.5 | 82.8 | 0.79 |
| Acetic Acid (glacial) | CH_3COOH | 60.05 | 16.6 | 117.9 | 1.05 |
| Sulfuric Acid (conc.) | H_2SO_4 | 98.07 | 10.3 | 337 | 1.83 |
| Methanol | CH_3OH | 32.04 | -97.8 | 64.7 | 0.79 |
| This compound | C_16H_26O_2 | 250.37 | 104-105 | - | - |
Table 2: Example Stoichiometry
| Reagent | Amount | Moles | Molar Ratio |
| 1,4-Dimethoxybenzene | 3.0 g | 0.0217 | 1 |
| tert-Butyl alcohol | 5.0 mL | 0.053 | 2.44 |
| Acetic Acid | 10 mL | - | - |
| Concentrated Sulfuric Acid | 15 mL | - | - |
| Fuming Sulfuric Acid (20% SO_3) | 5 mL | - | - |
Experimental Protocol
This protocol is based on a common laboratory procedure for the synthesis of this compound.[4]
Materials:
-
1,4-dimethoxybenzene (3 g, 0.02 mol)[4]
-
tert-butyl alcohol (5 mL)[4]
-
Acetic acid (10 mL)[4]
-
Fuming sulfuric acid (20% SO_3) (5 mL)[4]
-
Concentrated sulfuric acid (15 mL)[4]
-
Crushed ice
-
Water
-
Methanol
-
Anhydrous CaCl_2[4]
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Thermometer
-
Dropping funnel
-
Ice/water bath
-
Erlenmeyer flasks
-
Vacuum filtration apparatus (Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, combine 1,4-dimethoxybenzene (3 g), tert-butyl alcohol (5 mL), and acetic acid (10 mL).[4]
-
Cooling: Initiate stirring and cool the mixture to 0–3 °C using an ice/water bath.[4]
-
Acid Preparation: In a separate Erlenmeyer flask, carefully prepare a solution of fuming sulfuric acid (5 mL) and concentrated sulfuric acid (15 mL).[4] Cool this acid mixture in an ice/water bath.
-
Addition of Acid: Slowly add the cold acid solution to the reaction mixture via the dropping funnel, ensuring the temperature is maintained between 15 and 20 °C.[4]
-
Reaction: After the addition is complete, continue stirring the mixture for an additional 5 minutes at room temperature.[4]
-
Quenching: Cool the reaction mixture in an ice bath and then add approximately 100 g of crushed ice, followed by 50 mL of water to dilute the sulfuric acid.[4]
-
Isolation of Crude Product: Collect the resulting solid precipitate by vacuum filtration.[4] Wash the solid thoroughly with water (approximately 300 mL).[4]
-
Purification:
-
Wash the crude product with three 15 mL portions of methanol.[4]
-
Dissolve the solid in 8 mL of dichloromethane in a 50 mL Erlenmeyer flask.[4]
-
Add anhydrous CaCl_2 and stir for 10 minutes to dry the solution.[4]
-
Filter the solution by gravity into a 100 mL round-bottom flask and add 15 mL of methanol.[4]
-
Reduce the volume of the solvent to about 15 mL using a rotary evaporator.[4]
-
Allow the solution to cool, promoting crystallization of the pure product.[4]
-
Collect the purified crystals by vacuum filtration and allow them to dry completely.[4]
-
-
Characterization: Record the yield and melting point of the final product. The expected melting point is in the range of 123-129°C.[6] Spectroscopic data (IR and 1H NMR) can be collected for further characterization.[4]
Mandatory Visualization
The following diagrams illustrate the key aspects of the synthesis.
Caption: Signaling pathway for the Friedel-Crafts alkylation.
Caption: Experimental workflow for the synthesis.
References
An In-depth Technical Guide to 1,4-di-tert-Butyl-2,5-dimethoxybenzene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-di-tert-Butyl-2,5-dimethoxybenzene is an aromatic organic compound with significant applications in materials science, particularly as a redox shuttle molecule in lithium-ion batteries.[1] Its sterically hindered and electron-rich structure, a result of the bulky tert-butyl groups and electron-donating methoxy (B1213986) groups, imparts unique electrochemical stability.[1][2] This technical guide provides a comprehensive overview of its chemical properties, molecular structure, and a detailed experimental protocol for its synthesis via Friedel-Crafts alkylation.
Chemical Properties
This compound is a white to off-white solid powder at room temperature.[3][4] It is highly soluble in organic solvents such as chloroform (B151607) and methanol (B129727).[5] Key quantitative properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₆O₂ | [5][6][7] |
| Molecular Weight | 250.38 g/mol | [5][7][8] |
| Melting Point | 102-104 °C | [5][6][7][9] |
| Boiling Point | 336.3 °C at 760 mmHg | [5][6][9] |
| Density | 0.924 g/cm³ | [5][6][9] |
| Flash Point | 115.3 °C | [5][9] |
| Refractive Index | 1.476 | [5][9] |
| Vapor Pressure | 0.00022 mmHg at 25°C | [5] |
| XLogP3 | 5.2 | [10] |
| PSA (Polar Surface Area) | 18.5 Ų | [10] |
Molecular Structure
The structure of this compound features a central benzene (B151609) ring substituted with two tert-butyl groups at positions 1 and 4, and two methoxy groups at positions 2 and 5. This substitution pattern leads to a sterically hindered yet electron-rich aromatic system. The bulky tert-butyl groups provide significant steric protection to the aromatic core, contributing to its molecular rigidity and electrochemical stability.[1][2]
Spectroscopic data confirms this structure:
-
¹H NMR: The proton NMR spectrum is characterized by its simplicity, typically showing three singlets corresponding to the aromatic protons, the protons of the methoxy groups, and the protons of the tert-butyl groups.[11]
-
¹³C NMR: The carbon NMR spectrum provides further evidence of the molecular symmetry.[12][13][14]
-
IR Spectroscopy: The infrared spectrum shows characteristic absorption bands for C-H and C-O stretching vibrations.[15][16][17]
-
Mass Spectrometry: The mass spectrum confirms the molecular weight of the compound.[15][18]
The crystal structure of this compound has been studied, and the molecule is known to be generated by the application of a crystallographic center of inversion.[19]
Experimental Protocols
The primary synthetic route to this compound is the Friedel-Crafts alkylation of 1,4-dimethoxybenzene (B90301).[2][20][21][22] This electrophilic aromatic substitution reaction utilizes a tertiary alcohol in the presence of a strong acid to generate the tert-butyl carbocation electrophile.
Synthesis of this compound
This protocol is based on established laboratory procedures.[20][21][22]
Materials:
-
1,4-dimethoxybenzene
-
tert-Butyl alcohol
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
Methanol
-
Anhydrous Calcium Chloride
-
Ice
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thermometer
-
Dropping funnel
-
Erlenmeyer flasks
-
Vacuum filtration apparatus (e.g., Büchner or Hirsch funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, thermometer, and dropping funnel, combine 1,4-dimethoxybenzene (3 g, 0.02 mol), tert-butyl alcohol (5 mL), and glacial acetic acid (10 mL).[20]
-
Cooling: Initiate stirring and cool the mixture to 0–3 °C using an ice/water bath.[20]
-
Acid Preparation: In a separate Erlenmeyer flask, carefully prepare a solution of concentrated sulfuric acid (15 mL) and fuming sulfuric acid (20% SO₃) (5 mL), if available, or just concentrated sulfuric acid. Cool this acid solution in an ice/water bath.
-
Electrophile Generation and Alkylation: Slowly add the cold acid solution dropwise to the reaction mixture via the dropping funnel. Maintain the reaction temperature between 15 and 20 °C throughout the addition.[20]
-
Reaction Completion: After the addition is complete, continue stirring for an additional 5 minutes at room temperature.[20][22]
-
Quenching: Cool the reaction mixture in an ice bath and then add crushed ice (approximately 50 g) to precipitate the crude product.[20][22]
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water.[22] The crude product can then be washed with cold methanol (3 x 15 mL).[20]
-
Purification (Recrystallization):
-
Dissolve the crude solid in a minimal amount of dichloromethane (approximately 8 mL) in an Erlenmeyer flask.[20]
-
Add anhydrous calcium chloride to dry the solution and stir for 10 minutes.[20]
-
Filter the solution by gravity into a round-bottom flask.[20]
-
Add methanol (approximately 15 mL) to the filtrate.[20]
-
Reduce the volume of the solvent using a rotary evaporator until the solution becomes cloudy.[20]
-
Allow the solution to cool to room temperature and then in an ice bath to facilitate crystallization.
-
Collect the purified crystals by vacuum filtration and allow them to air dry.[20]
-
-
Characterization: Determine the yield and melting point of the final product. Confirm the structure using spectroscopic methods such as IR and ¹H NMR.[20]
Visualizations
Logical Relationship of Synthesis
Caption: Logical flow of the Friedel-Crafts alkylation synthesis.
Experimental Workflow
Caption: Step-by-step experimental workflow for synthesis.
Applications
The primary application of this compound is in the field of energy storage, specifically as a redox shuttle additive for overcharge protection in lithium-ion batteries.[1] Its rigid molecular structure and outstanding electrochemical reversibility and stability make it an effective benchmark molecule for this purpose.[1] It is also used in chemical research as a sterically hindered and electron-rich aromatic compound for studying electrophilic substitution reactions and as a precursor for the synthesis of other organic materials.[5][23]
References
- 1. ossila.com [ossila.com]
- 2. This compound | 7323-63-9 | Benchchem [benchchem.com]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. This compound | 7323-63-9 [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. This compound | CAS#:7323-63-9 | Chemsrc [chemsrc.com]
- 7. CAS 7323-63-9 | 2708-1-26 | MDL MFCD00026281 | this compound | SynQuest Laboratories [synquestlabs.com]
- 8. This compound CAS#: 7323-63-9 [m.chemicalbook.com]
- 9. This compound|7323-63-9 - MOLBASE Encyclopedia [m.molbase.com]
- 10. echemi.com [echemi.com]
- 11. rsc.org [rsc.org]
- 12. spectrabase.com [spectrabase.com]
- 13. spectrabase.com [spectrabase.com]
- 14. Solved Interprete the following H NMR and C NMR spectrum and | Chegg.com [chegg.com]
- 15. Benzene, 1,4-bis(1,1-dimethylethyl)-2,5-dimethoxy- | C16H26O2 | CID 138995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Solved 1,4-Di-t-Butyl-2,5-dimethoxybenzene INFRARED SPECTRUM | Chegg.com [chegg.com]
- 17. 2,5-di-tert-Butyl-1,4-dimethoxybenzene [webbook.nist.gov]
- 18. 2,5-di-tert-Butyl-1,4-dimethoxybenzene [webbook.nist.gov]
- 19. researchgate.net [researchgate.net]
- 20. books.rsc.org [books.rsc.org]
- 21. amherst.edu [amherst.edu]
- 22. grabmyessay.com [grabmyessay.com]
- 23. This compound [myskinrecipes.com]
A Comprehensive Technical Guide to 1,4-di-tert-Butyl-2,5-dimethoxybenzene
CAS Number: 7323-63-9
This technical guide provides an in-depth overview of 1,4-di-tert-butyl-2,5-dimethoxybenzene, a significant aromatic compound with key applications in materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its properties, synthesis, and primary applications.
Chemical Identity and Properties
This compound is a symmetrically substituted aromatic ether. The presence of bulky tert-butyl groups provides steric hindrance, which contributes to its stability, while the electron-donating methoxy (B1213986) groups influence its electronic properties.[1][2]
Synonyms:
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₂₆O₂ | [1] |
| Molecular Weight | 250.38 g/mol | [1] |
| Melting Point | 103-104 °C | [4][5] |
| Boiling Point | 336.3 °C at 760 mmHg | [1] |
| Density | 0.924 g/cm³ | [1] |
| Appearance | White to off-white solid/powder | [4] |
| Flash Point | 115.3 °C | [1] |
Solubility
The solubility of this compound in various solvents is crucial for its application and purification.
| Solvent | Solubility | Reference(s) |
| Water | Insoluble | [6] |
| Chloroform | Highly soluble | [6] |
| Methanol (B129727) | Highly soluble | [1][6] |
| Dichloromethane (B109758) | Good solubility | [6] |
| Ethanol | Moderate solubility | [6] |
| Acetonitrile | Moderate solubility | [6] |
| Hexane | Poor solubility | [6] |
| Carbonate Electrolytes | Relatively low solubility | [7] |
Spectral Data
| Spectrum Type | Key Features | Reference(s) |
| ¹H NMR | Aromatic protons: ~7.05 ppm (singlet), Methoxy protons: ~3.83 ppm (singlet), tert-Butyl protons: ~1.35 ppm (singlet) | [7][8] |
| ¹³C NMR | Spectra available for review. | |
| Infrared (IR) | Gas-phase IR spectrum available. | [9] |
| Mass Spectrometry (MS) | Electron ionization mass spectrum available. | [9] |
Synthesis of this compound
The primary method for synthesizing this compound is through the Friedel-Crafts alkylation of 1,4-dimethoxybenzene (B90301).[2] This electrophilic aromatic substitution reaction utilizes a tertiary alcohol in the presence of a strong acid catalyst.[2][10]
Reaction Mechanism
The synthesis proceeds via a standard electrophilic aromatic substitution mechanism. The key steps are:
-
Generation of the Electrophile: The tert-butyl alcohol is protonated by the strong acid (e.g., sulfuric acid), followed by the loss of a water molecule to form a stable tert-butyl carbocation.
-
Electrophilic Attack: The electron-rich 1,4-dimethoxybenzene ring acts as a nucleophile and attacks the tert-butyl carbocation. The methoxy groups are activating and direct the substitution to the ortho positions.
-
Rearomatization: A proton is lost from the intermediate arenium ion to restore the aromaticity of the ring.
-
Second Alkylation: The mono-alkylated product is more reactive than the starting material, leading to a second alkylation at the other available ortho position to yield the final this compound.[11] Steric hindrance from the bulky tert-butyl groups prevents further alkylation.[11]
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound.
Materials:
-
1,4-dimethoxybenzene
-
tert-Butyl alcohol
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
Methanol (for recrystallization)
-
Dichloromethane (for recrystallization)
-
Anhydrous calcium chloride
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,4-dimethoxybenzene in glacial acetic acid and add tert-butyl alcohol.[12]
-
Cool the mixture in an ice bath.[12]
-
Slowly add concentrated sulfuric acid dropwise to the cooled and stirred mixture, maintaining a low temperature.[5][12]
-
After the addition is complete, allow the reaction to stir at room temperature for a designated period (e.g., 10 minutes).[5]
-
Quench the reaction by carefully adding ice-cold water to the mixture. This will precipitate the crude product.[13]
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid.[13]
-
Purification: The crude product can be purified by recrystallization. A common solvent system is a mixture of dichloromethane and methanol.[12] Dissolve the crude solid in a minimal amount of hot methanol or a dichloromethane/methanol mixture, allow it to cool slowly to form crystals, and then collect the purified crystals by vacuum filtration.[12][14]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications
The primary and most well-documented application of this compound is in the field of electrochemistry, specifically as a redox shuttle additive in lithium-ion batteries .[15]
Redox Shuttle in Lithium-Ion Batteries
In a lithium-ion battery, overcharging can lead to safety hazards. A redox shuttle additive provides a mechanism for overcharge protection. When the cell voltage exceeds a certain threshold during overcharging, the redox shuttle molecule is oxidized at the cathode. It then diffuses to the anode where it is reduced back to its original state. This reversible redox cycle dissipates the excess current, preventing a dangerous increase in cell voltage and temperature.
This compound has been identified as a successful benchmark redox shuttle molecule. Its rigid molecular structure and the presence of the tert-butyl groups contribute to its outstanding electrochemical reversibility and stability.[6] It provides high-rate overcharge protection for lithium iron phosphate (B84403) (LiFePO₄) based Li-ion cells through a stable and reversible redox reaction.[6]
Logical Relationship in Redox Shuttle Function
References
- 1. lookchem.com [lookchem.com]
- 2. theochem.mercer.edu [theochem.mercer.edu]
- 3. This compound (CAS 7323-63-9) Industry Research 2025 [researchandmarkets.com]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. fog.ccsf.edu [fog.ccsf.edu]
- 6. Buy this compound | 7323-63-9 [smolecule.com]
- 7. ossila.com [ossila.com]
- 8. researchgate.net [researchgate.net]
- 9. 2,5-di-tert-Butyl-1,4-dimethoxybenzene [webbook.nist.gov]
- 10. This compound | 7323-63-9 | Benchchem [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. books.rsc.org [books.rsc.org]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. scribd.com [scribd.com]
- 15. This compound | CAS#:7323-63-9 | Chemsrc [chemsrc.com]
Physical and chemical properties of 1,4-di-tert-Butyl-2,5-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and spectral characterization of 1,4-di-tert-butyl-2,5-dimethoxybenzene. The information is intended for use by researchers, scientists, and professionals in drug development and other scientific fields who require a detailed understanding of this compound.
Core Chemical and Physical Properties
This compound is a symmetrically substituted aromatic ether. The presence of bulky tert-butyl groups and electron-donating methoxy (B1213986) groups on the benzene (B151609) ring confers specific steric and electronic properties to the molecule, making it a valuable intermediate in organic synthesis and a component in materials science applications, such as a redox shuttle additive for lithium-ion batteries.[1][2]
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 7323-63-9 | [3] |
| Molecular Formula | C₁₆H₂₆O₂ | [3] |
| Molecular Weight | 250.38 g/mol | [3] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 103-104 °C | [1] |
| Boiling Point | 336.3 °C at 760 mmHg | [1] |
| Solubility | Soluble in organic solvents such as chloroform, methanol (B129727), and dichloromethane (B109758). Low solubility in water. | [1] |
| Density | 0.924 g/cm³ | [1] |
Spectroscopic Data
The symmetrical nature of this compound leads to relatively simple NMR spectra.
Table 2: ¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.72 | Singlet | 2H | Aromatic (Ar-H) |
| ~3.76 | Singlet | 6H | Methoxy (-OCH₃) |
| ~1.29 | Singlet | 18H | tert-Butyl (-C(CH₃)₃) |
Table 3: ¹³C NMR Spectral Data (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~148 | Aromatic C-O |
| ~138 | Aromatic C-C(CH₃)₃ |
| ~111 | Aromatic C-H |
| ~56 | Methoxy (-OCH₃) |
| ~34 | tert-Butyl (quaternary C) |
| ~31 | tert-Butyl (methyl -CH₃) |
An Infrared (IR) spectrum of the compound would typically show C-H stretching vibrations from the aromatic ring and the alkyl groups, C-O stretching from the methoxy groups, and aromatic C=C stretching bands. The NIST Chemistry WebBook provides a gas-phase IR spectrum for this compound.[4]
Experimental Protocols: Synthesis
The primary method for synthesizing this compound is through the Friedel-Crafts alkylation of 1,4-dimethoxybenzene (B90301).[5] Below are two detailed experimental protocols.
Protocol 1: Synthesis via Friedel-Crafts Alkylation
This protocol is adapted from a procedure designed for undergraduate organic chemistry laboratories.[6][7]
Materials:
-
1,4-dimethoxybenzene (3 g, 0.02 mol)
-
t-butyl alcohol (5 mL)
-
Acetic acid (10 mL)
-
Fuming sulfuric acid (20% SO₃) (5 mL)
-
Concentrated sulfuric acid (15 mL)
-
Crushed ice
-
Water
-
Methanol
-
Dichloromethane
-
Anhydrous CaCl₂
Equipment:
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Thermometer
-
Dropping funnel
-
Ice/water bath
-
25 mL Erlenmeyer flask
-
Vacuum filtration apparatus
-
50 mL Erlenmeyer flask
-
100 mL round-bottom flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, thermometer, and dropping funnel, combine 1,4-dimethoxybenzene (3 g), t-butyl alcohol (5 mL), and acetic acid (10 mL).
-
Cooling: Cool the mixture to 0–3 °C using an ice/water bath.
-
Acid Preparation: In a separate 25 mL Erlenmeyer flask, carefully prepare a solution of fuming sulfuric acid (5 mL) and concentrated sulfuric acid (15 mL). Cool this acid mixture in an ice/water bath.
-
Addition of Acid: Dry the outside of the flask containing the acid mixture and transfer it to the dropping funnel. Add the acid solution dropwise to the reaction mixture, ensuring the temperature is maintained between 15 and 20 °C.
-
Reaction: After the addition is complete, stir the mixture for an additional 5 minutes at room temperature.
-
Quenching: Cool the reaction mixture in an ice bath and then add approximately 100 g of crushed ice to dilute the sulfuric acid, followed by the addition of 50 mL of water.
-
Isolation of Crude Product: Cool the mixture and collect the resulting solid by vacuum filtration. Wash the product thoroughly with water (approximately 300 mL) and press the filter cake to dry.
-
Purification:
-
Wash the crude product with methanol (3 x 15 mL).
-
Transfer the solid to a 50 mL Erlenmeyer flask and dissolve it in dichloromethane (8 mL).
-
Add anhydrous CaCl₂ and stir for 10 minutes to dry the solution.
-
Filter the solution by gravity into a 100 mL round-bottom flask and add methanol (15 mL).
-
Reduce the volume of the solvent to about 15 mL using a rotary evaporator.
-
Allow the solution to stand and cool for crystallization.
-
-
Final Product Collection: Collect the purified product by vacuum filtration and allow it to dry completely. Record the yield and melting point.
Protocol 2: Alternative Synthesis and Workup
This protocol offers a slightly different approach to the reaction and purification.
Materials:
-
1,4-dimethoxybenzene
-
t-butyl alcohol
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
Ice
-
Water
-
Ethanol
Equipment:
-
18x150 mm test tube or appropriate reaction vessel
-
Ice-water bath
-
Glass rod
-
Vacuum filtration apparatus (e.g., Hirsch funnel)
-
25 mL conical flask for recrystallization
Procedure:
-
Initial Mixture: In a test tube, combine 0.30 g of 1,4-dimethoxybenzene, 0.5 mL of t-butyl alcohol, and 1.0 mL of glacial acetic acid. Swirl to dissolve the solid and then place the test tube in an ice-water bath.
-
Acid Preparation: In a separate test tube, place 2.0 mL of concentrated sulfuric acid and cool it in the ice-water bath.
-
Reaction: Once both solutions have cooled to between 0°C and 5°C, add the sulfuric acid dropwise to the mixture of reactants using a disposable pipette. Stir the mixture with a glass rod during the addition.
-
Warming: After all the sulfuric acid has been added, remove the mixture from the ice-water bath and allow it to warm to room temperature (around 25°C), continuing to stir for an additional 5 minutes.
-
Precipitation: Add ice chips to the reaction mixture and stir, followed by the addition of water until the test tube is nearly full.
-
Filtration: Collect the white solid product by vacuum filtration using a Hirsch funnel. Wash the collected solid with 10 mL of water and continue suction to partially dry the product for 5 minutes.
-
Recrystallization: Transfer the crude product to a 25 mL conical flask and recrystallize from 5 mL of ethanol.
-
Drying and Analysis: After the product has dried, record its melting point and calculate the percentage yield.
Mandatory Visualizations
The following diagrams illustrate the chemical synthesis and experimental workflow.
References
- 1. ossila.com [ossila.com]
- 2. nbinno.com [nbinno.com]
- 3. Benzene, 1,4-bis(1,1-dimethylethyl)-2,5-dimethoxy- | C16H26O2 | CID 138995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,5-di-tert-Butyl-1,4-dimethoxybenzene [webbook.nist.gov]
- 5. This compound | 7323-63-9 | Benchchem [benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 1,4-di-tert-Butyl-2,5-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1,4-di-tert-Butyl-2,5-dimethoxybenzene, a versatile aromatic organic compound. This document details its fundamental chemical and physical properties, provides a comprehensive experimental protocol for its synthesis, and explores its significant applications, particularly in the realm of energy storage.
Core Data and Physical Properties
This compound is a substituted aromatic ether. Its molecular structure, characterized by the presence of two bulky tert-butyl groups and two electron-donating methoxy (B1213986) groups on a benzene (B151609) ring, imparts unique steric and electronic properties that are leveraged in various chemical applications.[1][2]
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₁₆H₂₆O₂[2][3][4][5][6] |
| Molecular Weight | 250.38 g/mol [2][3][4][7] |
| CAS Number | 7323-63-9[3][4][5] |
| Appearance | White to off-white solid[3] |
| Melting Point | 103-104 °C[4][7] |
| Boiling Point | 336.3 °C at 760 mmHg[4][7] |
| Density | 0.924 g/cm³[4] |
| Flash Point | 115.3 °C[4] |
| InChI Key | ATGCJUULFWEWPY-UHFFFAOYSA-N[6][7] |
Molecular Structure
The structural arrangement of this compound is central to its chemical behavior.
Caption: Molecular structure of this compound.
Experimental Protocols
Synthesis via Friedel-Crafts Alkylation
The primary method for synthesizing this compound is through a Friedel-Crafts alkylation reaction.[5] This electrophilic aromatic substitution involves the reaction of 1,4-dimethoxybenzene (B90301) with tert-butyl alcohol in the presence of a strong acid catalyst, typically sulfuric acid.[4][7] The methoxy groups on the benzene ring are activating ortho-para directors, while the bulky tert-butyl groups provide steric hindrance that favors the formation of the 1,4-di-substituted product.[2][5]
Materials:
-
1,4-dimethoxybenzene
-
tert-Butyl alcohol
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
Ice
-
Dichloromethane (B109758) (for recrystallization, optional)
-
Anhydrous calcium chloride (optional)
Procedure:
-
In a flask equipped with a stirrer and placed in an ice-water bath, dissolve 1,4-dimethoxybenzene in tert-butyl alcohol and glacial acetic acid.[3][7]
-
In a separate flask, carefully prepare a chilled mixture of concentrated sulfuric acid.
-
Slowly add the cold sulfuric acid solution to the 1,4-dimethoxybenzene mixture, ensuring the temperature remains low (typically below 15-20°C).[3][4]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for a designated period (e.g., 5-20 minutes) to complete the reaction.[7][8]
-
Quench the reaction by pouring the mixture over crushed ice. This will dilute the sulfuric acid and cause the product to precipitate.[1][3]
-
Collect the solid product by vacuum filtration and wash it thoroughly with water, followed by cold methanol.[3][4]
-
The crude product can be further purified by recrystallization from a suitable solvent such as methanol or a mixture of dichloromethane and methanol.[1][3][4]
-
Dry the purified product, record the yield, and characterize it using techniques like melting point determination, IR, and NMR spectroscopy.[3]
Caption: Experimental workflow for the synthesis of this compound.
Applications in Drug Development and Research
While direct applications in drug development are not prominently documented in the public domain, its role as a versatile chemical building block is significant.[2] Its stable and well-defined properties make it a reliable starting material or intermediate in multi-step syntheses for creating more complex molecules, which could include novel pharmaceuticals, agrochemicals, or advanced materials.[2] The steric hindrance provided by the tert-butyl groups can be strategically used to direct the regioselectivity of subsequent reactions.[1]
Advanced Application: Redox Shuttle Additive in Lithium-Ion Batteries
A notable and well-researched application of this compound is as a redox shuttle additive for overcharge protection in lithium-ion batteries.[9] Overcharging can lead to thermal runaway and battery failure. This compound provides an electrochemical bypass mechanism at a specific voltage.
Mechanism of Action: When a lithium-ion cell reaches a full charge, the voltage begins to rise. If charging continues, the excess current can cause irreversible damage. When this compound is present in the electrolyte, it gets oxidized at the cathode at a potential slightly above the normal full-charge voltage of the cell. The resulting radical cation is stable due to the molecular structure and travels to the anode, where it is reduced back to its original form. This reversible redox cycle effectively shuttles electrons from the cathode to the anode, dissipating the excess charging current as heat and preventing the cell voltage from rising to dangerous levels.[9] This compound has been demonstrated to provide high-rate overcharge protection for hundreds of cycles in LiFePO₄-based cells.[9]
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. nbinno.com [nbinno.com]
- 3. books.rsc.org [books.rsc.org]
- 4. amherst.edu [amherst.edu]
- 5. This compound | 7323-63-9 | Benchchem [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. grabmyessay.com [grabmyessay.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. researchgate.net [researchgate.net]
Synthesis of 1,4-di-tert-butyl-2,5-dimethoxybenzene via Friedel-Crafts Alkylation: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1,4-di-tert-butyl-2,5-dimethoxybenzene through the Friedel-Crafts alkylation of 1,4-dimethoxybenzene (B90301). The document details the underlying reaction mechanism, presents a robust experimental protocol, and summarizes key quantitative data. Visual diagrams generated using Graphviz are included to illustrate the reaction mechanism and experimental workflow, adhering to specified formatting guidelines for clarity and accessibility to a scientific audience.
Introduction
This compound is an aromatic organic compound with applications as a redox shuttle molecule in lithium-ion battery systems.[1] The synthesis of this compound is a classic example of a Friedel-Crafts alkylation reaction, a fundamental method for the formation of carbon-carbon bonds on an aromatic ring.[2][3] This reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism.[2][4]
In this synthesis, 1,4-dimethoxybenzene is di-alkylated using tert-butyl alcohol as the alkylating agent in the presence of a strong acid catalyst, typically sulfuric acid.[2][5] The methoxy (B1213986) groups on the starting material are activating ortho-, para-directors, which facilitates the substitution at the 2 and 5 positions.[2][4] Due to significant steric hindrance from the bulky tert-butyl groups, polyalkylation beyond the desired disubstituted product is generally not observed.[2][6]
Reaction Scheme and Mechanism
The overall reaction involves the treatment of 1,4-dimethoxybenzene with two equivalents of tert-butyl alcohol in the presence of sulfuric acid to yield this compound.
Overall Reaction
Reaction Mechanism
The reaction proceeds through a three-step electrophilic aromatic substitution mechanism:
-
Generation of the Electrophile: The tert-butyl alcohol is protonated by the strong acid catalyst (sulfuric acid), forming an oxonium ion. This is followed by the loss of a water molecule to generate a stable tertiary carbocation (the tert-butyl cation), which acts as the electrophile.[3][6]
-
Nucleophilic Attack: The electron-rich π system of the 1,4-dimethoxybenzene ring attacks the electrophilic tert-butyl cation. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion.[6][7]
-
Re-aromatization: A weak base (such as water or the bisulfate ion) removes a proton from the carbon atom bearing the new tert-butyl group, restoring the aromaticity of the ring.[6][7]
This process occurs twice to yield the final di-substituted product. The first alkylation makes the ring even more electron-rich and thus more reactive towards the second alkylation.[6]
Caption: Mechanism of Friedel-Crafts Alkylation.
Data Presentation
Quantitative data for the reagents and the product are summarized in the tables below.
Table 1: Physical and Chemical Properties of Reactants and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Density (g/mL) |
| 1,4-Dimethoxybenzene | C₈H₁₀O₂ | 138.16 | 57 | ~1.05 |
| tert-Butyl Alcohol | C₄H₁₀O | 74.12 | 25.5 | 0.79 |
| Acetic Acid (glacial) | CH₃COOH | 60.05 | 16.6 | 1.05 |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.07 | 10.3 | 1.83 |
| This compound | C₁₆H₂₆O₂ | 250.37 | 104-105 | N/A |
Data sourced from multiple references.[2][3][8]
Table 2: Typical Reaction Parameters and Yields
| Parameter | Value / Condition | Reference |
| Reactant Ratio (1,4-DMB : t-BuOH) | ~1 : 2.5 (molar equivalent) | [5][8] |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | [2][5] |
| Solvent | Glacial Acetic Acid | [4][5][8] |
| Reaction Temperature | 0-5°C (addition), then RT | [4][5] |
| Reaction Time | 5-10 min (addition), 5-20 min (at RT) | [5][8] |
| Purification Method | Recrystallization from Methanol (B129727) | [5][8][9] |
| Reported Yield | 35-79% | [10][11] |
Experimental Protocol
This protocol is adapted from established laboratory procedures.[4][5][8]
Materials and Reagents
-
1,4-dimethoxybenzene
-
tert-Butyl alcohol
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
Methanol (for recrystallization)
-
Ice
-
Deionized water
-
Erlenmeyer flasks (50 mL, 125 mL)
-
Disposable pipette or separatory funnel
-
Ice-water bath
-
Buchner funnel and filter flask
-
Filter paper
-
Magnetic stirrer and stir bar (optional)
Reaction Procedure
-
Preparation of Reactant Mixture: In a 50-mL Erlenmeyer flask, combine 2.0 g of 1,4-dimethoxybenzene, 3.5 mL of tert-butyl alcohol, and 10 mL of glacial acetic acid.[5] Swirl the flask to dissolve the solid.
-
Cooling: Place the flask in an ice-water bath and allow the mixture to cool.
-
Catalyst Addition: While swirling or stirring the mixture in the ice bath, slowly add 10 mL of pre-chilled concentrated sulfuric acid dropwise over a period of 5-10 minutes.[5][8] Maintain the temperature of the reaction mixture between 0-5°C during the addition.[4]
-
Reaction Completion: After the addition is complete, a significant amount of solid product should have precipitated. Remove the flask from the ice bath and allow it to stand at room temperature for an additional 5-20 minutes, swirling periodically to ensure the reaction goes to completion.[5][8]
Workup and Isolation
-
Quenching: Carefully pour the reaction mixture into a larger Erlenmeyer flask (125 mL) containing approximately 50 g of crushed ice and some ice-cold water.[5][8] This step dilutes the sulfuric acid and precipitates the crude product.
-
Filtration: Collect the precipitated solid product by vacuum filtration using a Buchner funnel.[5]
-
Washing: Wash the filter cake liberally with cold deionized water to remove any residual acids.[5][8] Follow this with one or two small washes (5-10 mL each) of ice-cold methanol to remove organic impurities.[5][8]
Purification
-
Recrystallization: Transfer the crude solid to a clean Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely.[8][9]
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice-water bath to maximize crystal formation.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold methanol, and allow them to air dry completely.
Experimental Workflow Diagram
Caption: Workflow for Synthesis and Purification.
Product Characterization
The identity and purity of the final product, this compound, can be confirmed through several analytical techniques:
-
Melting Point: The purified product should exhibit a sharp melting point in the range of 104-105°C.[8][9] A broad or depressed melting point would indicate the presence of impurities.
-
¹H NMR Spectroscopy: The proton NMR spectrum is highly characteristic due to the molecule's symmetry. Expected signals include:
-
A singlet for the two aromatic protons.
-
A singlet for the protons of the two methoxy groups.
-
A singlet for the 18 protons of the two equivalent tert-butyl groups.[12]
-
-
¹³C NMR and IR Spectroscopy: These techniques can further confirm the structure by showing the expected carbon environments and functional group vibrations, respectively.[13]
Safety Precautions
-
Concentrated Sulfuric Acid: Extremely corrosive and causes severe burns. It is also a strong dehydrating agent and reacts exothermically with water. Handle with extreme care, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. All additions should be performed in a chemical fume hood.
-
Glacial Acetic Acid: Corrosive and has a strong, pungent odor. Avoid inhalation of vapors and skin contact.
-
Methanol: Flammable and toxic. Avoid open flames and ensure adequate ventilation.
-
tert-Butyl Alcohol: Flammable. Keep away from ignition sources.
Conclusion
The Friedel-Crafts alkylation of 1,4-dimethoxybenzene with tert-butyl alcohol is an effective and illustrative method for synthesizing this compound. The reaction is high-yielding, and the product can be readily purified by recrystallization. This procedure serves as an excellent example of electrophilic aromatic substitution for both academic and industrial applications. Careful control of reaction temperature and adherence to safety protocols are essential for a successful and safe synthesis.
References
- 1. ossila.com [ossila.com]
- 2. benchchem.com [benchchem.com]
- 3. Friedel-Crafts Alkylation | Eastern Kentucky University - Edubirdie [edubirdie.com]
- 4. grabmyessay.com [grabmyessay.com]
- 5. theochem.mercer.edu [theochem.mercer.edu]
- 6. youtube.com [youtube.com]
- 7. d.web.umkc.edu [d.web.umkc.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. fog.ccsf.edu [fog.ccsf.edu]
- 10. rsc.org [rsc.org]
- 11. docsity.com [docsity.com]
- 12. scribd.com [scribd.com]
- 13. spectrabase.com [spectrabase.com]
Spectroscopic Profile of 1,4-di-tert-Butyl-2,5-dimethoxybenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 1,4-di-tert-Butyl-2,5-dimethoxybenzene, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, offering a valuable resource for compound identification, purity assessment, and structural elucidation.
Spectroscopic Data Summary
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.8 - 7.6 | Singlet | 2H | Ar-H |
| ~3.7 - 3.8 | Singlet | 6H | -OCH₃ |
| ~1.3 - 1.4 | Singlet | 18H | -C(CH₃)₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~148 | Aromatic | C-O |
| ~138 | Aromatic | C-C(CH₃)₃ |
| ~112 | Aromatic | C-H |
| ~56 | Aliphatic | -OCH₃ |
| ~34 | Aliphatic | -C (CH₃)₃ |
| ~31 | Aliphatic | -C(C H₃)₃ |
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2960 | C-H Stretch | Aliphatic (tert-butyl) |
| ~2870 | C-H Stretch | Aliphatic (methoxy) |
| ~1500 | C=C Stretch | Aromatic Ring |
| ~1210 | C-O Stretch | Aryl Ether |
| ~1040 | C-O Stretch | Aryl Ether |
Experimental Protocols
The spectroscopic data presented above are typically acquired using the following standard methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Fourier Transform NMR spectrometer, often operating at a proton frequency of 400 MHz.
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Solvent Reference: The residual solvent peak of CDCl₃ is used as an internal reference (δ 7.26 ppm).
-
Data Processing: The raw free induction decay (FID) signal is processed with a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon atom.
-
Solvent Reference: The solvent peak of CDCl₃ is used as an internal reference (δ 77.0 ppm).
-
Data Processing: Similar to ¹H NMR, the FID is processed using a Fourier transform with subsequent phase and baseline corrections.
Infrared (IR) Spectroscopy
Sample Preparation: The most common method for solid samples like this compound is the potassium bromide (KBr) pellet method. A small amount of the finely ground sample is intimately mixed with dry KBr powder and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a suitable solvent.
Instrumentation: An FTIR spectrometer is used to record the infrared spectrum.
Data Acquisition:
-
Background Spectrum: A background spectrum of the pure KBr pellet (or the empty sample holder for a cast film) is recorded first.
-
Sample Spectrum: The sample is then placed in the spectrometer's beam path, and the spectrum is recorded. The instrument software automatically subtracts the background spectrum to produce the final transmittance or absorbance spectrum.
-
Spectral Range: The spectrum is typically scanned over the mid-infrared range of 4000 to 400 cm⁻¹.
Visualizations
The following diagrams illustrate the relationships between the molecular structure and its spectroscopic signals, as well as a typical experimental workflow.
Caption: Correlation of molecular structure with spectroscopic signals.
Caption: General workflow for spectroscopic analysis.
Solubility Profile of 1,4-di-tert-Butyl-2,5-dimethoxybenzene in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Qualitative Solubility Data
The solubility of 1,4-di-tert-butyl-2,5-dimethoxybenzene is dictated by its molecular structure: a substituted benzene (B151609) ring bearing two polar methoxy (B1213986) groups and two nonpolar, bulky tert-butyl groups. This combination results in moderate overall polarity. The following table summarizes its known qualitative solubility in common organic solvents. For comparative purposes, solubility information for its precursor, 1,4-dimethoxybenzene (B90301), and the related compound, tert-butylbenzene, is also included.
| Solvent | Solvent Type | This compound | 1,4-dimethoxybenzene | tert-Butylbenzene |
| Chloroform (CHCl₃) | Halogenated | High Solubility[1] | Soluble[2] | Soluble[3] |
| Dichloromethane (B109758) (CH₂Cl₂) | Halogenated | Good Solubility | - | - |
| Methanol (CH₃OH) | Polar Protic | High Solubility[1] | Soluble[4] | Miscible[5] |
| Ethanol (B145695) (C₂H₅OH) | Polar Protic | Moderate Solubility | Very Soluble[2] | Very Soluble[5] |
| Acetonitrile (CH₃CN) | Polar Aprotic | Moderate Solubility | - | - |
| Hexane (C₆H₁₄) | Nonpolar | Poor Solubility | - | Soluble[3] |
| Diethyl Ether (C₄H₁₀O) | Polar Aprotic | - | Very Soluble[2] | Very Soluble[5] |
| Benzene (C₆H₆) | Aromatic | - | Soluble[2] | Soluble[3] |
| Water (H₂O) | Polar Protic | Insoluble | Sparingly Soluble (0.83 g/L at 20°C)[4] | Insoluble (29.5 mg/L at 25°C)[5][6] |
Experimental Protocols
Synthesis of this compound
The primary method for synthesizing this compound is through a Friedel-Crafts alkylation of 1,4-dimethoxybenzene.
Materials:
-
1,4-dimethoxybenzene
-
tert-butyl alcohol
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
Ice bath
-
Magnetic stirrer and stir bar
-
Erlenmeyer flask
-
Dropping funnel
Procedure:
-
In an Erlenmeyer flask, dissolve 1,4-dimethoxybenzene in glacial acetic acid and add tert-butyl alcohol.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add concentrated sulfuric acid to the cooled mixture using a dropping funnel. Maintain the temperature of the reaction mixture between 15-20°C.
-
After the addition of sulfuric acid is complete, continue stirring the mixture for an additional 5-10 minutes at room temperature.
-
Pour the reaction mixture over crushed ice to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove any remaining acid.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of dichloromethane and methanol.
General Protocol for Quantitative Solubility Determination
As specific quantitative solubility data for this compound is not available, the following gravimetric method can be employed for its determination.
Materials and Equipment:
-
This compound
-
Selected organic solvent
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Evaporating dish or pre-weighed vial
-
Oven
Procedure:
-
Prepare a series of vials, each containing a known volume of the selected organic solvent.
-
Add an excess amount of this compound to each vial to create a saturated solution with undissolved solid remaining.
-
Seal the vials and place them in a constant temperature bath or shaker. Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After reaching equilibrium, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter to remove any undissolved particles.
-
Transfer the filtered, saturated solution to a pre-weighed evaporating dish or vial.
-
Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the melting point of the solute until a constant weight of the dried solute is achieved.
-
Calculate the solubility of this compound in the chosen solvent in terms of g/L or mg/mL.
Visualizations
The following diagrams illustrate key experimental workflows.
References
- 1. lookchem.com [lookchem.com]
- 2. 1,4-dimethoxybenzene [chemister.ru]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 1,4-Dimethoxybenzene, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Tert-Butylbenzene | C10H14 | CID 7366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
An In-Depth Technical Guide to the Electrochemical Properties of 1,4-di-tert-Butyl-2,5-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-di-tert-Butyl-2,5-dimethoxybenzene (DDB) is a highly substituted aromatic organic compound that has garnered significant interest in the field of electrochemistry, primarily for its role as a redox shuttle in lithium-ion batteries.[1] Its unique molecular structure, featuring two bulky tert-butyl groups and two electron-donating methoxy (B1213986) groups on a benzene (B151609) ring, imparts remarkable electrochemical stability and reversible redox characteristics.[1][2] This technical guide provides a comprehensive overview of the core electrochemical properties of DDB, detailing experimental protocols and presenting quantitative data for researchers and professionals in materials science and drug development.
Core Electrochemical Properties
The electrochemical behavior of DDB is dominated by a stable and reversible one-electron oxidation process. The sterically hindering tert-butyl groups play a crucial role in shielding the aromatic core, which contributes to the compound's robust electrochemical stability and the reversibility of its redox reactions.[2][3]
Upon oxidation, DDB forms a stable radical cation. This reversible redox reaction is central to its application as an overcharge protection additive in lithium-ion batteries.[1] The redox potential of DDB is a key parameter in this context, and it has been reported to be approximately 3.9 V versus Li/Li+.[1]
While DDB is a benchmark redox shuttle, its practical application can be limited by its relatively low solubility in common carbonate-based battery electrolytes.[1]
Quantitative Electrochemical Data
A summary of the key electrochemical parameters for this compound is presented in the table below. This data is essential for understanding its behavior in various electrochemical systems.
| Parameter | Value | Electrolyte/Solvent | Reference Electrode | Source |
| Redox Potential (E½) | ~3.9 V | Carbonate-based | Li/Li⁺ | [1] |
| Oxidation Mechanism | Reversible one-electron transfer to form a stable radical cation. | Not specified | Not specified | [2] |
Further quantitative data, such as diffusion coefficients and heterogeneous electron transfer rate constants in various electrolytes, require more specific experimental investigation.
Experimental Protocols
A detailed understanding of the electrochemical properties of DDB is achieved through techniques such as cyclic voltammetry. Below are generalized experimental protocols for the synthesis of DDB and its subsequent electrochemical analysis.
Synthesis of this compound
The standard laboratory synthesis of DDB is achieved through a Friedel-Crafts alkylation of 1,4-dimethoxybenzene (B90301).[2][4]
Materials:
-
1,4-dimethoxybenzene
-
tert-Butyl alcohol
-
Concentrated sulfuric acid
-
Glacial acetic acid
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 1,4-dimethoxybenzene in glacial acetic acid in a flask.
-
Cool the mixture in an ice bath.
-
Slowly add an excess of tert-butyl alcohol to the stirred solution.
-
Carefully and dropwise, add concentrated sulfuric acid to the reaction mixture while maintaining a low temperature (typically between 0-25°C).[2]
-
After the addition is complete, continue stirring the reaction mixture at room temperature.
-
Monitor the reaction progress using thin-layer chromatography.
-
Upon completion, pour the reaction mixture over ice to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water and then a small amount of cold ethanol (B145695).
-
Recrystallize the crude product from ethanol to obtain pure this compound.[5]
Characterization: The synthesized product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.[4]
Electrochemical Characterization by Cyclic Voltammetry
Cyclic voltammetry (CV) is a fundamental technique to investigate the redox behavior of DDB.
Experimental Setup:
-
Potentiostat: An instrument to control the potential and measure the current.
-
Electrochemical Cell: A three-electrode setup is typically used.[6]
-
Working Electrode: A glassy carbon or platinum electrode is commonly used for studying organic compounds.[7]
-
Reference Electrode: A non-aqueous reference electrode, such as Ag/Ag⁺, is suitable for measurements in organic solvents. It is often recommended to use an internal standard like the ferrocene/ferrocenium (Fc/Fc⁺) redox couple for accurate potential referencing.[8]
-
Counter (or Auxiliary) Electrode: A platinum wire or mesh is typically used.[9]
-
-
Electrolyte Solution: A solution of DDB in a non-aqueous solvent (e.g., propylene (B89431) carbonate, acetonitrile) containing a supporting electrolyte (e.g., tetraethylammonium (B1195904) perchlorate, lithium hexafluorophosphate) at a high concentration to minimize solution resistance.[10][11]
-
Inert Atmosphere: The experiment should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent interference from oxygen.[8]
Typical Procedure:
-
Prepare a solution of DDB of known concentration in the chosen electrolyte solution.
-
Assemble the three-electrode cell with the prepared solution.
-
Purge the solution with an inert gas for a sufficient time to remove dissolved oxygen.
-
Connect the electrodes to the potentiostat.
-
Perform the cyclic voltammetry scan over a potential range that encompasses the redox events of DDB. The scan is typically initiated from a potential where no faradaic reaction occurs, swept to a potential where oxidation occurs, and then the scan direction is reversed.
-
Record the resulting cyclic voltammogram (a plot of current vs. potential).
-
Vary the scan rate to investigate the kinetics of the electron transfer process.
Reaction Mechanisms and Pathways
One-Electron Oxidation
The primary electrochemical process for DDB is a reversible one-electron oxidation to form a stable radical cation. This process is central to its function as a redox shuttle.
Caption: Reversible one-electron oxidation of DDB.
Potential Two-Electron Oxidation to Quinone
Under certain conditions, dialkoxybenzene derivatives can undergo a two-electron oxidation to form the corresponding quinone.[3] For DDB, this would involve the formation of 2,5-di-tert-butyl-1,4-benzoquinone. This process is often more complex and may involve subsequent chemical reactions.
Caption: Proposed two-electron oxidation pathway of DDB to its corresponding quinone.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and electrochemical characterization of this compound.
References
- 1. ossila.com [ossila.com]
- 2. This compound | 7323-63-9 | Benchchem [benchchem.com]
- 3. Electrochemical synthesis of new organic compounds based on the oxidation of 1,4-dihydroxybenzene derivatives in the presence of primary and secondary amines [comptes-rendus.academie-sciences.fr]
- 4. rsc.org [rsc.org]
- 5. 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sfu.ca [sfu.ca]
- 10. escholarship.org [escholarship.org]
- 11. sioc.cas.cn [sioc.cas.cn]
A Technical Guide to the Thermal Stability and Melting Point of 1,4-Di-tert-Butyl-2,5-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal properties of 1,4-di-tert-butyl-2,5-dimethoxybenzene, a compound of significant interest in materials science and organic synthesis. This document collates available data on its melting point and thermal stability, outlines detailed experimental protocols for their determination, and presents visual workflows for its synthesis and a key application. The information is intended to support research and development activities by providing a reliable reference for the physical characteristics of this compound.
Introduction
This compound is a sterically hindered and electron-rich aromatic compound. Its unique structure, featuring two bulky tert-butyl groups and two electron-donating methoxy (B1213986) groups, imparts a combination of stability and reactivity that makes it a valuable intermediate in organic synthesis.[1][2][3] Notably, it has garnered significant attention for its application as a redox shuttle additive in lithium-ion batteries to provide overcharge protection.[4][5] An accurate understanding of its thermal properties, such as melting point and thermal stability, is crucial for its handling, storage, and application in various fields.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 7323-63-9 | [6] |
| Molecular Formula | C₁₆H₂₆O₂ | [6] |
| Molecular Weight | 250.38 g/mol | [7] |
| Appearance | White to off-white powder/crystal | [8] |
| Melting Point | 102-104 °C | [6][7][9] |
| 103-104 °C | [8][10] | |
| Boiling Point | 336.3 °C at 760 mmHg | [6][9] |
| Density | 0.924 g/cm³ | [6][9] |
| Flash Point | 115.3 °C | [9] |
| Thermal Stability | Stable under recommended storage conditions. | [10] |
| Decomposition Temp. | Not known. | [10] |
Thermal Stability
Studies on the thermal decomposition of simpler dimethoxybenzenes suggest that the primary pyrolytic step involves the homolysis of the methoxy bond.[6] The presence of bulky tert-butyl groups in this compound is thought to contribute to its overall stability by providing steric shielding to the aromatic core.[1] For rigorous assessment of its thermal limits, experimental determination via thermogravimetric analysis is recommended.
Experimental Protocols
The following sections detail standard experimental methodologies for determining the melting point and thermal stability of this compound.
Melting Point Determination by Capillary Method
This protocol is based on the widely used capillary tube method and is in general alignment with standards such as ASTM E324.[7][11]
Objective: To determine the melting range of a crystalline solid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (one end sealed)
-
Mortar and pestle or spatula for sample grinding
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry and in the form of a fine powder. If necessary, gently grind the crystals using a mortar and pestle.[3][9]
-
Press the open end of a capillary tube into the powdered sample until a small amount of the solid is collected.[3][12]
-
Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be between 2-3 mm.[12][13]
-
-
Measurement:
-
Insert the packed capillary tube into the sample holder of the melting point apparatus.[3]
-
For a preliminary determination, heat the sample rapidly (e.g., 10-15 °C per minute) to get an approximate melting temperature.[3][13]
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Prepare a new capillary with the sample and place it in the apparatus.
-
Heat the sample at a slow rate, approximately 1-2 °C per minute, when approaching the expected melting point.[13][14]
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.[13]
-
-
Reporting:
-
Report the determined melting range. For a pure substance, this range is typically narrow (0.5-2 °C).[15]
-
Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
This protocol provides a general procedure for assessing thermal stability using TGA, based on principles outlined in standards like ASTM E1131.[6][10]
Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.
Apparatus:
-
Thermogravimetric Analyzer (TGA) with a sensitive microbalance and furnace.
-
Sample pans (typically aluminum or platinum).
-
Inert gas supply (e.g., nitrogen).
Procedure:
-
Instrument Preparation and Calibration:
-
Turn on the TGA instrument and allow it to stabilize.
-
Tare the microbalance.
-
Perform any necessary calibrations according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Place a small, representative amount of the this compound sample (typically 5-10 mg) into a tared TGA sample pan.[16]
-
Record the initial mass of the sample accurately.
-
-
Measurement:
-
Place the sample pan onto the TGA's balance mechanism.
-
Set the experimental parameters in the instrument's software. This includes:
-
Initial Temperature: Typically ambient temperature.
-
Final Temperature: A temperature sufficiently high to ensure complete decomposition (e.g., 600-800 °C).
-
Heating Rate: A linear heating rate, commonly 10 °C or 20 °C per minute.
-
Atmosphere: An inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.[17]
-
-
Begin the analysis. The instrument will heat the sample and record its mass as a function of temperature.
-
-
Data Analysis:
-
The output will be a thermogram, plotting the percentage of initial mass versus temperature.
-
The onset of decomposition can be determined from the temperature at which a significant mass loss begins.
-
The derivative of the mass loss curve (DTG curve) can be plotted to identify the temperatures of maximum rates of decomposition.[17]
-
Visualized Workflows
The following diagrams, generated using Graphviz, illustrate key processes involving this compound.
References
- 1. standards.iteh.ai [standards.iteh.ai]
- 2. standards.globalspec.com [standards.globalspec.com]
- 3. nsmn1.uh.edu [nsmn1.uh.edu]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. infinitalab.com [infinitalab.com]
- 7. store.astm.org [store.astm.org]
- 8. kalite.com [kalite.com]
- 9. westlab.com [westlab.com]
- 10. store.astm.org [store.astm.org]
- 11. infinitalab.com [infinitalab.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Determination of Melting Point [wiredchemist.com]
- 15. chem.ucalgary.ca [chem.ucalgary.ca]
- 16. epfl.ch [epfl.ch]
- 17. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for 1,4-di-tert-Butyl-2,5-dimethoxybenzene as an Overcharge Protection Additive in Lithium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the mechanism and use of 1,4-di-tert-Butyl-2,5-dimethoxybenzene (DBDMB) as a redox shuttle additive for overcharge protection in lithium-ion batteries. Detailed experimental protocols are included to facilitate the evaluation of its performance.
Mechanism of Overcharge Protection
This compound (DBDMB) functions as a redox shuttle to prevent the detrimental effects of overcharging in lithium-ion batteries, particularly those with lithium iron phosphate (B84403) (LiFePO4) cathodes. The core of its protective action lies in its ability to undergo a reversible electrochemical oxidation-reduction cycle at a potential slightly higher than the normal full-charge voltage of the battery.
During normal charging, lithium ions intercalate into the cathode material. If the charging process continues beyond the full capacity of the cathode, the cell voltage will rise uncontrollably. This can lead to electrolyte decomposition, gas generation, thermal runaway, and irreversible damage to the battery.
When DBDMB is present in the electrolyte, it acts as a sacrificial redox species. Once the cell voltage reaches the oxidation potential of DBDMB, the molecule is oxidized at the cathode surface, forming a stable radical cation (DBDMB•+). This radical cation then diffuses to the anode where it is reduced back to its neutral form, releasing an electron. This process effectively creates an internal "short circuit" for the overcharge current, shuttling electrons from the anode to the cathode and clamping the cell voltage at the redox potential of DBDMB. This prevents the cell voltage from rising to damaging levels. The steric hindrance provided by the tert-butyl groups contributes to the electrochemical stability and reversibility of the DBDMB/DBDMB•+ couple.[1]
Quantitative Data
The following tables summarize key quantitative data for this compound as an overcharge protection additive.
| Parameter | Value | Electrolyte/Test Conditions |
| Redox Potential | ~3.9 V vs. Li/Li+ | Standard carbonate-based electrolytes with LiPF6 salt. |
| 3.92 V vs. Li/Li+ | Modified UV-vis cells and custom-made cell with Ag/AgCl reference. | |
| ~3.85 V vs. Li/Li+ | Ethylene (B1197577) carbonate: diethyl carbonate (EC:DEC) with LiPF6 or LiTFSI. | |
| Diffusion Coefficient (Radical Cation) | < 3.09 x 10⁻⁶ cm²/s | In carbonate electrolytes. Reported to be lower than that of 1,4-bis(trimethylsilyl)-2,5-dimethoxybenzene (BTMSDB). |
| Solubility | Relatively low | In common carbonate electrolytes. This can be a limiting factor for high-rate applications. |
| Cell Type | Overcharge Condition | Cycling Performance |
| LiFePO4/Graphite | 100% overcharge at 0.1C rate | Withstood over 300 overcharge cycles over 3500 hours with 0.08 M DBDMB. |
| LiFePO4 based cells | 100% overcharge per cycle at C/2 and 1C rates | More than 200 cycles of stable overcharge protection. |
Experimental Protocols
Cyclic Voltammetry for Redox Potential Determination
This protocol outlines the procedure for determining the redox potential of DBDMB using cyclic voltammetry.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (e.g., glassy carbon working electrode, platinum wire counter electrode, and a lithium metal reference electrode)
-
Argon-filled glovebox
-
Electrolyte: e.g., 1 M LiPF6 in ethylene carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v)
-
This compound (DBDMB) powder
-
Anhydrous solvents for cleaning electrodes (e.g., dimethyl carbonate)
Procedure:
-
Electrolyte Preparation: Inside the glovebox, prepare the electrolyte solution containing a known concentration of DBDMB (e.g., 10 mM).
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina (B75360) slurry, sonicate in deionized water and then ethanol, and dry thoroughly.
-
Clean the platinum wire counter electrode by flaming or electrochemical cleaning.
-
Use a fresh, clean lithium metal strip as the reference electrode.
-
-
Cell Assembly: Assemble the three-electrode cell inside the glovebox with the prepared electrolyte.
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the potential window to scan from a potential below the expected oxidation (e.g., 3.0 V vs. Li/Li+) to a potential above the expected oxidation (e.g., 4.5 V vs. Li/Li+) and back.
-
Set the scan rate (e.g., 10 mV/s).
-
Run the cyclic voltammetry experiment for several cycles until a stable voltammogram is obtained.
-
-
Data Analysis:
-
Determine the anodic peak potential (Epa) and the cathodic peak potential (Epc) from the voltammogram.
-
Calculate the formal redox potential (E°') as the average of the anodic and cathodic peak potentials: E°' = (Epa + Epc) / 2.
-
Coin Cell Assembly for Overcharge Performance Testing
This protocol describes the assembly of a 2032-type coin cell to evaluate the overcharge protection performance of DBDMB.
Materials and Equipment:
-
CR2032 coin cell parts (casings, spacers, spring)
-
Cathode: LiFePO4 coated on aluminum foil
-
Anode: Graphite coated on copper foil or lithium metal foil
-
Separator (e.g., Celgard 2325)
-
Electrolyte: 1 M LiPF6 in EC/DMC (1:1 v/v) with and without a specific concentration of DBDMB (e.g., 0.1 M)
-
Coin cell crimper
-
Argon-filled glovebox
-
Micropipette
Procedure:
-
Electrode and Separator Preparation:
-
Dry the cathode and anode materials under vacuum at an appropriate temperature (e.g., 120 °C for the cathode, 80 °C for the anode) overnight.
-
Punch circular electrodes of the desired diameter (e.g., 12 mm for the cathode, 14 mm for the anode).
-
Punch circular separators of a slightly larger diameter (e.g., 16 mm).
-
-
Coin Cell Assembly (inside the glovebox):
-
Place the anode in the center of the negative can.
-
Add a few drops of the electrolyte onto the anode surface.
-
Place the separator on top of the anode.
-
Add a few more drops of electrolyte to wet the separator.
-
Place the cathode on top of the separator.
-
Add a few more drops of electrolyte to ensure the cathode is wetted.
-
Place a spacer and then the spring on top of the cathode stack.
-
Carefully place the positive cap on top.
-
Crimp the coin cell using the crimping machine to ensure proper sealing.
-
-
Resting: Let the assembled coin cell rest for at least 12 hours to ensure complete electrolyte wetting of the electrodes.
Overcharge Cycling Test
This protocol details the procedure for testing the overcharge performance of the assembled coin cells.
Materials and Equipment:
-
Battery cycler
-
Temperature-controlled chamber
-
Assembled coin cells (with and without DBDMB)
Procedure:
-
Formation Cycles: Perform 2-3 initial charge-discharge cycles at a low C-rate (e.g., C/10) within the normal operating voltage window of the LiFePO4/graphite cell (e.g., 2.5 V to 3.65 V) to form a stable solid electrolyte interphase (SEI).
-
Overcharge Cycling Protocol:
-
Set the charging protocol to a constant current (e.g., C/2) until a specific overcharge capacity is reached (e.g., 200% of the nominal capacity, which corresponds to 100% overcharge). Do not set a voltage limit, or set a very high voltage limit (e.g., 5 V) that will not be reached if the shuttle is effective.
-
Set the discharge protocol to a constant current (e.g., C/2) until the lower cutoff voltage is reached (e.g., 2.5 V).
-
Repeat the charge-overcharge-discharge cycle for a desired number of cycles (e.g., 100-200 cycles).
-
-
Data Monitoring and Analysis:
-
Monitor the voltage profile, charge and discharge capacity, and coulombic efficiency for each cycle.
-
For the cell with DBDMB, the voltage during the overcharge period should plateau at the redox potential of DBDMB.
-
For the control cell without DBDMB, the voltage will rise sharply during overcharge.
-
Plot the discharge capacity versus cycle number to evaluate the capacity retention and the long-term stability of the overcharge protection.
-
Visualizations
Caption: Overcharge protection mechanism of DBDMB.
Caption: Experimental workflow for evaluating DBDMB.
References
Application Notes and Protocols: 1,4-di-tert-Butyl-2,5-dimethoxybenzene in Non-Aqueous Redox Flow Batteries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,4-di-tert-butyl-2,5-dimethoxybenzene (DDB) and its closely related derivative, 2,5-di-tert-butyl-1,4-bis(2-methoxyethoxy)benzene (DBBB), as promising catholyte materials in non-aqueous redox flow batteries (NAORFBs). This document outlines the electrochemical properties, experimental protocols for characterization, and the logical workflow for evaluating these materials for energy storage applications.
Introduction
This compound (DDB) is an aromatic compound recognized for its electrochemical stability and reversible redox behavior, making it a candidate for overcharge protection in lithium-ion batteries and as a redox-active material in NAORFBs.[1][2] Its derivatives, such as DBBB, have been engineered to enhance solubility and other key performance metrics for flow battery applications.[3][4][5] Non-aqueous redox flow batteries offer the potential for higher energy densities compared to their aqueous counterparts due to a wider electrochemical stability window of organic solvents.[6][7][8][9]
The core appeal of dialkoxybenzene derivatives like DDB and DBBB lies in their favorable reversibility and high oxidation potentials.[3] However, challenges such as limited solubility in common non-aqueous electrolytes need to be addressed to realize their full potential for grid-scale energy storage.[1][3]
Data Presentation: Electrochemical Performance
The following tables summarize the key quantitative data for DDB and its more extensively studied analog, DBBB, in non-aqueous electrolyte systems.
Table 1: Physicochemical and Electrochemical Properties of DDB and DBBB
| Parameter | This compound (DDB) | 2,5-di-tert-butyl-1,4-bis(2-methoxyethoxy)benzene (DBBB) | Reference |
| CAS Number | 7323-63-9 | Not specified in snippets | [1][10] |
| Molecular Formula | C₁₆H₂₆O₂ | Not specified in snippets | [10] |
| Molecular Weight | 250.3764 g/mol | Not specified in snippets | [10] |
| Redox Potential | 3.9 V vs. Li/Li⁺ | ~4.32 V vs. Li/Li⁺ (for a similar alkoxybenzene) | [1][11] |
| Solubility | Relatively low in carbonate electrolytes | ~0.4 M in carbonates; >0.5 M in optimized ether/carbonate mixtures | [1][5] |
Table 2: Performance Metrics of DBBB in Non-Aqueous Redox Flow Batteries
| Parameter | Value | Conditions | Reference |
| Coulombic Efficiency | ~70% | 0.05 M DBBB cycled against 0.05 M 2,3,6-trimethylquinoxaline | [3] |
| Electrolyte Conductivity | >5 mS/cm | Optimized electrolyte with mixed linear and cyclic carbonates and LiTFSI | [12][13] |
| Concentration Range Studied | 0.005 M to 0.3 M | In an optimized electrolyte for electrochemical behavior investigation | [12][13] |
Experimental Protocols
The following are detailed methodologies for key experiments related to the evaluation of DDB and DBBB in non-aqueous redox flow batteries.
Synthesis of this compound (DDB)
This protocol is based on the principles of Friedel-Crafts alkylation.
Materials:
-
tert-butyl alcohol
-
Glacial acetic acid (solvent)
-
Sulfuric acid (catalyst)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolve 1,4-dimethoxybenzene in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath.
-
Slowly add an excess of tert-butyl alcohol to the solution while stirring.
-
Carefully add a catalytic amount of concentrated sulfuric acid dropwise to the cooled solution.
-
Allow the reaction to stir at room temperature for several hours to proceed to completion.
-
Quench the reaction by pouring the mixture into a beaker of ice water.
-
Extract the product into an organic solvent (e.g., diethyl ether) using a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Electrolyte Preparation
Materials:
-
This compound (DDB) or DBBB
-
Solvent: Propylene carbonate (PC), 1,2-dimethoxyethane (B42094) (DME), 1,3-dioxolane (B20135) (DOL), or mixtures thereof.[5][14]
-
Supporting Salt: Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) or Lithium tetrafluoroborate (B81430) (LiBF₄).[5][12]
-
Inert atmosphere glovebox
-
Schlenk line techniques
Procedure:
-
Inside an argon-filled glovebox, dissolve the desired concentration of the supporting salt (e.g., 1.0 M LiTFSI) in the chosen solvent or solvent mixture.
-
Stir the solution until the salt is completely dissolved.
-
Add the desired concentration of DDB or DBBB (e.g., 0.1 M) to the electrolyte solution.
-
Continue stirring until the active material is fully dissolved. Gentle heating may be required for higher concentrations.[14]
Electrochemical Characterization: Cyclic Voltammetry (CV)
Objective: To determine the redox potential, electrochemical reversibility, and diffusion coefficient of the active material.
Apparatus:
-
Potentiostat
-
Three-electrode electrochemical cell
-
Working electrode: Glassy carbon disk electrode
-
Counter electrode: Platinum wire or mesh
-
Reference electrode: Silver/silver ion (Ag/Ag⁺) or Lithium metal pseudo-reference
-
Electrolyte solution containing DDB or DBBB
Procedure:
-
Assemble the three-electrode cell inside a glovebox with the prepared electrolyte.
-
Polish the working electrode with alumina (B75360) slurry, sonicate, and dry before use.
-
Connect the electrodes to the potentiostat.
-
Set the potential window to scan over the expected redox events for DDB/DBBB (e.g., from 3.0 V to 4.5 V vs. Li/Li⁺).
-
Perform cyclic voltammetry scans at various scan rates (e.g., 10, 25, 50, 100 mV/s).
-
Analyze the resulting voltammograms to determine the peak potentials, peak separation, and the relationship between peak current and the square root of the scan rate.
Redox Flow Battery Assembly and Testing
Apparatus:
-
Flow battery test cell (e.g., zero-gap, flow-through configuration) with graphite (B72142) felt electrodes.
-
Ion-exchange membrane or porous separator (e.g., Nafion, Daramic).[9][15]
-
Peristaltic pumps.
-
Reservoirs for the catholyte and anolyte.
-
Tubing (e.g., Santoprene, PVC).[16]
-
Battery cycler/galvanostat.
Procedure:
-
Prepare the catholyte (containing DDB or DBBB) and a suitable anolyte (e.g., a solution containing a low-potential redox couple like viologen or quinoxaline (B1680401) derivatives).[3]
-
Assemble the flow cell, ensuring proper sealing to prevent leaks.
-
Connect the reservoirs to the cell using pumps and tubing.
-
Pump the electrolytes through their respective half-cells to wet the electrodes and membrane.
-
Connect the cell to the battery cycler.
-
Perform galvanostatic charge-discharge cycling at a defined current density (e.g., 10-30 mA/cm²).[17] Set appropriate voltage cut-offs for charging and discharging.
-
Monitor the cell voltage, capacity, and efficiencies (Coulombic, voltage, and energy) over multiple cycles.
Visualizations
The following diagrams illustrate the key workflows and relationships in the application of DDB/DBBB for non-aqueous redox flow batteries.
Caption: Experimental workflow for evaluating DDB/DBBB in non-aqueous redox flow batteries.
References
- 1. ossila.com [ossila.com]
- 2. This compound | 7323-63-9 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. A subtractive approach to molecular engineering of dimethoxybenzene-based redox materials for non-aqueous flow batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Non-Aqueous Vanadium Redox Flow Battery with Improved Electrolytes and Electrodes [web.mit.edu]
- 7. Nonaqueous redox-flow batteries: organic solvents, supporting electrolytes, and redox pairs - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 8. Organic redox flow batteries in non-aqueous electrolyte solutions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. 2,5-di-tert-Butyl-1,4-dimethoxybenzene [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Electrolyte Development for Non-Aqueous Redox Flow Batteries Using a High-Throughput Screening Platform (Journal Article) | OSTI.GOV [osti.gov]
- 14. An investigation of 2,5-di-tertbutyl-1,4-bis(methoxyethoxy)benzene in ether-based electrolytes (Journal Article) | OSTI.GOV [osti.gov]
- 15. researchgate.net [researchgate.net]
- 16. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols: 1,4-di-tert-Butyl-2,5-dimethoxybenzene as an Electrolyte Additive for Enhanced Battery Safety
Introduction
These application notes provide a comprehensive overview and detailed protocols for the use of 1,4-di-tert-Butyl-2,5-dimethoxybenzene (DDB) as a redox shuttle electrolyte additive to enhance the safety of lithium-ion batteries, particularly those with lithium iron phosphate (B84403) (LiFePO₄) cathodes. DDB is a well-established and effective compound for providing overcharge protection, a critical safety feature for multi-cell battery packs where cell imbalances can lead to dangerous overcharging of individual cells.[1][2] This document is intended for researchers, scientists, and battery development professionals.
DDB operates on a reversible redox mechanism.[1][2] When a battery cell is overcharged, the cell voltage exceeds the normal operating window. In the presence of DDB, the additive is oxidized at the cathode surface at a potential of approximately 3.9 V versus Li/Li⁺.[2] The resulting oxidized DDB species then diffuses to the anode where it is reduced back to its original state. This "shuttling" of electrons effectively clamps the cell voltage at the redox potential of DDB, preventing the electrolyte from decomposing at higher, unsafe voltages and mitigating the risks of thermal runaway and cell damage.
While DDB is a benchmark for redox shuttle additives, it is important to note its limitations, which include relatively low solubility in standard carbonate-based electrolytes and a redox potential that may not be suitable for higher voltage cathode materials.
Data Presentation
The following tables summarize the typical performance of LiFePO₄/graphite (B72142) coin cells with and without the DDB additive under normal and overcharge cycling conditions. The data presented is a representative compilation based on performance descriptions from multiple studies.
Table 1: Electrochemical Properties of this compound (DDB)
| Parameter | Value | Reference |
| CAS Number | 7323-63-9 | [2] |
| Molecular Formula | C₁₆H₂₆O₂ | |
| Molecular Weight | 250.38 g/mol | |
| Redox Potential | ~3.9 V vs. Li/Li⁺ | [2] |
| Appearance | White to off-white crystalline powder |
Table 2: Comparative Cycling Performance of LiFePO₄/Graphite Coin Cells with and without DDB Additive under 100% Overcharge Conditions
| Electrolyte | C-Rate of Overcharge | Number of Overcharge Cycles | Capacity Retention after Cycles | Coulombic Efficiency during Normal Cycling |
| Baseline Electrolyte | C/2 | < 5 | < 60% | ~99.5% |
| Baseline + 0.1 M DDB | C/2 | > 200 | > 85% | ~99.5% |
| Baseline Electrolyte | 1C | < 3 | < 50% | ~99.5% |
| Baseline + 0.1 M DDB | 1C | > 200 | > 80% | ~99.5% |
Table 3: Overcharge Protection Performance of LiFePO₄/Graphite Coin Cells with DDB Additive
| DDB Concentration (in 1 M LiPF₆ in EC:DEC) | Overcharge C-Rate | Maximum Voltage Plateau during Overcharge | Duration of Overcharge Protection |
| 0.08 M | C/10 | ~3.95 V | > 300 cycles |
| 0.1 M | C/2 | ~4.0 V | > 200 cycles |
| 0.1 M | 1C | ~4.05 V | > 200 cycles |
Experimental Protocols
Protocol 1: Synthesis of this compound (DDB) via Friedel-Crafts Alkylation
This protocol describes a common laboratory-scale synthesis of DDB.
Materials:
-
1,4-dimethoxybenzene
-
tert-Butyl alcohol
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Anhydrous calcium chloride (CaCl₂)
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Thermometer
-
Erlenmeyer flasks
-
Beakers
-
Buchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, combine 1,4-dimethoxybenzene, tert-butyl alcohol, and glacial acetic acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
In a separate flask, carefully prepare a chilled mixture of concentrated sulfuric acid.
-
Slowly add the cold sulfuric acid to the reaction mixture via a dropping funnel, ensuring the temperature does not exceed 15-20 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 10-15 minutes.
-
Pour the reaction mixture over crushed ice in a beaker to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Wash the crude product with cold methanol to remove unreacted starting materials.
-
For purification, dissolve the crude product in a minimal amount of dichloromethane, dry the solution with anhydrous calcium chloride, and filter.
-
Recrystallize the product from a mixture of dichloromethane and methanol.
-
Collect the purified crystals by vacuum filtration and dry under vacuum.
Protocol 2: Preparation of DDB-Containing Electrolyte
Materials:
-
Battery-grade electrolyte (e.g., 1 M LiPF₆ in a 1:1 v/v mixture of ethylene (B1197577) carbonate (EC) and diethyl carbonate (DEC))
-
Synthesized and purified this compound (DDB)
Equipment:
-
Argon-filled glovebox
-
Analytical balance
-
Volumetric flask
-
Magnetic stirrer and stir bar
Procedure:
-
Inside an argon-filled glovebox, accurately weigh the desired amount of DDB to achieve the target concentration (e.g., 0.05 M to 0.2 M).
-
Transfer the DDB to a volumetric flask.
-
Add the baseline electrolyte to the flask.
-
Stir the mixture until the DDB is completely dissolved.
Protocol 3: Assembly of LiFePO₄/Graphite Coin Cells (CR2032)
Materials:
-
LiFePO₄ cathode discs
-
Graphite anode discs
-
Microporous separator (e.g., Celgard 2400)
-
CR2032 coin cell components (casings, spacers, springs)
-
Baseline electrolyte and DDB-containing electrolyte
-
Lithium foil (for reference electrodes if needed)
Equipment:
-
Argon-filled glovebox
-
Coin cell crimper
-
Tweezers (non-metallic)
-
Pipette
Procedure:
-
Transfer all materials and equipment into an argon-filled glovebox.
-
Place the LiFePO₄ cathode in the bottom of the coin cell can.
-
Add a few drops of the designated electrolyte (baseline or DDB-containing) onto the cathode.
-
Place a separator disc on top of the cathode.
-
Add a few more drops of electrolyte to wet the separator.
-
Place the graphite anode on top of the separator.
-
Add a final few drops of electrolyte.
-
Place a spacer and then a spring on top of the anode.
-
Carefully place the cap on top of the assembly.
-
Crimp the coin cell using a coin cell crimper to ensure a hermetic seal.
-
Allow the assembled cells to rest for at least 12 hours before testing to ensure complete wetting of the electrodes.
Protocol 4: Electrochemical Testing of Overcharge Performance
Equipment:
-
Battery cycler
-
Temperature-controlled chamber
Procedure:
-
Formation Cycles: Cycle the assembled cells at a low C-rate (e.g., C/10) for 2-3 cycles within the normal operating voltage window of the LiFePO₄/graphite chemistry (e.g., 2.5 V to 3.65 V) to form a stable solid-electrolyte interphase (SEI).
-
Baseline Cycling: Cycle the cells for a set number of cycles (e.g., 50-100) at a moderate C-rate (e.g., C/2) within the normal voltage window to establish baseline performance. Record the discharge capacity and coulombic efficiency.
-
Overcharge Cycling:
-
For the experimental group with the DDB additive, charge the cells at a specific C-rate (e.g., C/2, 1C) to a voltage well above the normal cutoff, for instance, 4.2 V, or for a fixed duration that ensures 100% overcharge. The voltage should plateau around the redox potential of DDB.
-
For the control group (baseline electrolyte), apply the same overcharge protocol. The voltage will likely rise rapidly to the upper limit of the cycler.
-
Discharge all cells to the lower cutoff voltage (e.g., 2.5 V).
-
Repeat the overcharge and discharge cycle for a predetermined number of cycles or until the cell fails.
-
-
Data Analysis: Plot the discharge capacity and coulombic efficiency versus cycle number for both the control and experimental groups. Compare the capacity retention and the stability of the voltage plateau during overcharge for the cells containing the DDB additive against the control cells.
Visualizations
Caption: Redox shuttle mechanism of DDB for overcharge protection.
Caption: Experimental workflow for evaluating DDB as an electrolyte additive.
References
Application Notes and Protocols for Testing 1,4-di-tert-Butyl-2,5-dimethoxybenzene in Batteries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental setup and evaluation of 1,4-di-tert-butyl-2,5-dimethoxybenzene (DDB) and its derivatives in battery applications. The primary focus is on its role as a redox shuttle additive for overcharge protection in lithium-ion batteries and as a potential redox-active material in non-aqueous redox flow batteries.
Introduction
This compound is a redox-active organic compound that has garnered significant interest in the field of energy storage. Its ability to undergo stable and reversible electrochemical oxidation and reduction makes it a valuable component in advanced battery systems.[1] In lithium-ion batteries, DDB acts as a "redox shuttle," providing an internal mechanism to prevent cell damage from overcharging.[2][3] When the cell voltage exceeds a certain limit during charging, the DDB molecule is oxidized at the cathode. This oxidized form then diffuses to the anode where it is reduced back to its original state, creating a continuous cycle that dissipates the excess charging current as heat and maintains a safe cell voltage.[2] Derivatives of DDB are also being explored for use in non-aqueous redox flow batteries, where they can serve as the active material in the electrolyte, storing and releasing energy through redox reactions.[4]
Data Presentation
Solubility of this compound (DDB)
The solubility of DDB is a critical parameter for its application in batteries, as it dictates the concentration of the redox shuttle in the electrolyte and thus its current-carrying capacity.
| Electrolyte Composition | DDB Concentration (M) | Reference |
| 1 M LiPF6 in EC:DEC | Low | [2] |
| 0.5 M LiBOB in PC:DEC (1:2 by volume) | Up to 0.4 | [3] |
| Carbonate-based electrolytes | ~0.4 (for derivative DBBB) | [4] |
EC: Ethylene Carbonate, DEC: Diethyl Carbonate, PC: Propylene Carbonate, LiBOB: Lithium bis(oxalate)borate
Electrochemical Performance of DDB as a Redox Shuttle
The following table summarizes the key performance metrics of DDB when used as a redox shuttle additive in lithium-ion batteries, particularly with LiFePO₄ cathodes.
| Parameter | Value | Conditions | Reference |
| Redox Potential | ~3.9 V vs. Li/Li⁺ | - | [1] |
| Overcharge Protection | >300 cycles with 100% overcharge | 0.1 C rate | [3] |
| Overcharge Endurance | >200 cycles with 100% overcharge | C/2 and 1C rates | [1] |
| Diffusion Coefficient | 2.0 x 10⁻⁶ cm²/s | 0.2 M DDB in 0.5 M LiBOB PC:DEC | [3] |
Experimental Protocols
Protocol 1: Evaluation of DDB as a Redox Shuttle in a Li-ion Coin Cell
This protocol outlines the procedure for assembling and testing a 2032-type coin cell to evaluate the overcharge protection performance of DDB.
1. Materials and Equipment:
-
Cathode: LiFePO₄ coated on aluminum foil
-
Anode: Lithium metal foil
-
Separator: Microporous polymer separator (e.g., Celgard 2325)
-
Electrolyte: Base electrolyte (e.g., 1 M LiPF₆ in EC:DEC 1:1 v/v) and DDB-containing electrolyte (e.g., 0.2 M DDB in the base electrolyte).
-
Coin Cell Components: 2032-type stainless steel casings, spacers, and springs.
-
Equipment: Glovebox with an argon atmosphere, coin cell crimper, battery cycler (galvanostat/potentiostat).
2. Electrode and Cell Preparation (inside an argon-filled glovebox):
-
Punch circular electrodes from the cathode sheet (e.g., 15 mm diameter) and the lithium metal foil (e.g., 16 mm diameter).
-
Punch circular separators (e.g., 19 mm diameter).
-
Dry all components under vacuum at an appropriate temperature (e.g., 120°C for the cathode, room temperature for other components) before transferring to the glovebox.
3. Coin Cell Assembly (inside an argon-filled glovebox):
-
Place the cathode disc in the center of the larger coin cell case.
-
Add a few drops of the DDB-containing electrolyte to wet the cathode surface.
-
Place the separator on top of the cathode.
-
Add a few more drops of the electrolyte onto the separator.
-
Place the lithium metal anode on top of the separator.
-
Place a spacer and then the spring on top of the anode.
-
Place the smaller cap on top and crimp the coin cell using a coin cell crimper to ensure a hermetic seal.
-
Assemble a control cell using the base electrolyte without DDB for comparison.
4. Electrochemical Testing:
-
Allow the cells to rest for several hours to ensure complete wetting of the components.
-
Formation Cycles: Cycle the cells within the normal operating voltage of the LiFePO₄ cathode (e.g., 2.5 V to 4.0 V) for 2-3 cycles at a low C-rate (e.g., C/10) to form a stable solid-electrolyte interphase (SEI).
-
Overcharge Test:
-
Charge the cell at a specific C-rate (e.g., C/2) to a voltage well above the normal charging cutoff (e.g., 5.0 V).
-
Hold the charging current for a duration equivalent to 100% overcharge (i.e., twice the time it takes to reach the theoretical capacity).
-
Discharge the cell back to the lower voltage cutoff (e.g., 2.5 V).
-
Repeat this charge/overcharge/discharge cycle for a desired number of cycles (e.g., 100-300 cycles).
-
-
Data Analysis: Plot the voltage profiles and discharge capacity versus cycle number. A successful redox shuttle will clamp the cell voltage around its redox potential during the overcharge period and maintain a stable discharge capacity over cycling.
Protocol 2: Cyclic Voltammetry of DDB
Cyclic voltammetry (CV) is used to determine the redox potential and electrochemical reversibility of DDB.
1. Materials and Equipment:
-
Working Electrode: Glassy carbon or platinum electrode.
-
Reference Electrode: Lithium metal.
-
Counter Electrode: Lithium metal or platinum wire.
-
Electrolyte: 0.1 M supporting electrolyte (e.g., LiPF₆) in a suitable solvent (e.g., EC:DEC) containing a known concentration of DDB (e.g., 10 mM).
-
Equipment: Potentiostat, electrochemical cell, glovebox.
2. Procedure (inside an argon-filled glovebox):
-
Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the DDB-containing electrolyte.
-
Set the potentiostat to sweep the potential from a starting value below the expected oxidation potential to a value above it, and then back to the start. For DDB, a suitable range would be from 3.0 V to 4.5 V vs. Li/Li⁺.
-
Perform the CV scan at various scan rates (e.g., 10, 20, 50, 100 mV/s).
3. Data Analysis:
-
The potential at which the oxidation and reduction peaks occur determines the redox potential.
-
The separation between the anodic and cathodic peak potentials (ΔEp) and the ratio of the peak currents (Ipa/Ipc) provide information about the reversibility of the redox reaction. For a reversible one-electron process, ΔEp should be close to 59 mV and Ipa/Ipc should be close to 1.
Mandatory Visualizations
Caption: Workflow for testing DDB as a redox shuttle in a Li-ion coin cell.
Caption: Mechanism of overcharge protection by the DDB redox shuttle.
References
Application Notes and Protocols for Electrolyte Solutions with 1,4-di-tert-Butyl-2,5-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-di-tert-Butyl-2,5-dimethoxybenzene (DDB) is a redox-active organic compound widely recognized for its application as a redox shuttle additive in lithium-ion batteries (LIBs). Its primary function is to provide intrinsic overcharge protection, a critical safety feature that prevents the dangerous consequences of charging a battery beyond its recommended voltage limit. DDB operates through a reversible electrochemical process, effectively shuttling electrons between the cathode and anode during an overcharge event, thus dissipating excess current and preventing thermal runaway. These application notes provide detailed protocols for the preparation and characterization of electrolyte solutions containing DDB.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of DDB is presented in the table below.
| Property | Value |
| CAS Number | 7323-63-9[1] |
| Molecular Formula | C₁₆H₂₆O₂[1] |
| Molecular Weight | 250.38 g/mol [2] |
| Appearance | White to off-white powder[1] |
| Melting Point | 103-104 °C[1][3] |
| Boiling Point | 336.3 °C at 760 mmHg[3] |
| Solubility | Highly soluble in chloroform (B151607) and methanol[3]; Low solubility in common carbonate-based battery electrolytes. |
| Redox Potential | ~3.9 V vs. Li/Li⁺[2] |
Application: Overcharge Protection in Lithium-Ion Batteries
The primary application of DDB in electrolyte solutions is to act as a redox shuttle for overcharge protection in lithium-ion batteries, particularly those with lithium iron phosphate (B84403) (LiFePO₄) cathodes. During normal operation, the DDB molecule remains inert. However, when the cell voltage exceeds the oxidation potential of DDB during overcharging, it is oxidized at the cathode. The resulting radical cation is soluble in the electrolyte and diffuses to the anode, where it is reduced back to its neutral state. This process creates an internal "short circuit" that dissipates the overcharge current as heat, preventing a further rise in the cell's voltage and the associated degradation and safety hazards.
Signaling Pathway and Experimental Workflow
The logical flow of the overcharge protection mechanism and the experimental workflow for evaluating DDB-containing electrolytes can be visualized as follows:
References
The Versatile Intermediate: 1,4-Di-tert-Butyl-2,5-dimethoxybenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Di-tert-butyl-2,5-dimethoxybenzene is a highly valuable and versatile intermediate in organic synthesis. Its unique molecular architecture, featuring a sterically hindered yet electron-rich aromatic core, provides a stable and predictable platform for constructing complex molecular frameworks. The bulky tert-butyl groups offer significant steric shielding, influencing regioselectivity in subsequent reactions, while the electron-donating methoxy (B1213986) groups activate the benzene (B151609) ring towards electrophilic substitution.[1] This combination of steric and electronic properties makes it an attractive starting material or intermediate for a variety of applications, ranging from the development of novel pharmaceuticals and agrochemicals to advanced materials.[1]
This document provides a comprehensive overview of the applications of this compound in organic synthesis, with a focus on its role as a precursor to key synthetic building blocks. Detailed experimental protocols for its synthesis and subsequent transformations are provided, along with quantitative data to aid in experimental design and optimization.
Key Applications as a Synthetic Intermediate
The primary utility of this compound in multi-step synthesis stems from its efficient conversion to other valuable intermediates, principally 2,5-di-tert-butylhydroquinone (B1670977) and 2,5-di-tert-butyl-1,4-benzoquinone (B1220289). These derivatives serve as foundational scaffolds for the synthesis of a diverse array of more complex molecules.
Precursor to 2,5-Di-tert-butylhydroquinone (DTBHQ)
A key transformation of this compound is its demethylation to yield 2,5-di-tert-butylhydroquinone (DTBHQ). DTBHQ is a widely used antioxidant and stabilizer in various industries, including pharmaceuticals and polymers, owing to the steric hindrance provided by the tert-butyl groups which enhances its radical-scavenging efficacy.[1]
Precursor to 2,5-Di-tert-butyl-1,4-benzoquinone (DTBBQ)
Oxidation of 2,5-di-tert-butylhydroquinone provides access to 2,5-di-tert-butyl-1,4-benzoquinone (DTBBQ). This quinone is a valuable dienophile and Michael acceptor in various carbon-carbon bond-forming reactions, including Diels-Alder cycloadditions, which are fundamental in the synthesis of complex cyclic systems found in many natural products and bioactive molecules.
Data Presentation
The following tables summarize quantitative data for the synthesis of this compound and its key derivatives.
Table 1: Synthesis of this compound via Friedel-Crafts Alkylation
| Starting Material | Alkylating Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Melting Point (°C) | Reference |
| 1,4-Dimethoxybenzene (B90301) | tert-Butanol | H₂SO₄ | Acetic Acid | Room Temp | 20 min | ~78 | 104-105 | [2] |
| 1,4-Dimethoxybenzene | tert-Butanol | H₂SO₄/H₃PO₄ | Water | 83 | 2 hours | 70.47 | Not specified | [3] |
Table 2: Synthesis of 2,5-Di-tert-butylhydroquinone (DTBHQ)
| Starting Material | Reagents | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Hydroquinone (B1673460) | tert-Butanol | H₃PO₄ | Toluene | 70-105 | 10-20 hours | >90 | [4] |
| Hydroquinone | Methyl tert-Butyl Ether | Acid Catalyst | Alcohol/Water | 90 | 1.5 hours | 60 | [5] |
| 2,5-di-tert-butyl-1,4-benzoquinone | H₂ | iPrPCPIrH₄ | Toluene | Not specified | Not specified | Not specified | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the Friedel-Crafts alkylation of 1,4-dimethoxybenzene.
Materials:
-
1,4-Dimethoxybenzene (1.50 g)
-
tert-Butyl alcohol (2.50 mL)
-
Glacial acetic acid (5 mL)
-
Concentrated sulfuric acid (2.0 mL)
-
Ice-water bath
-
Methanol (B129727) (for recrystallization)
-
Erlenmeyer flask (125 mL)
Procedure:
-
In a 125-mL Erlenmeyer flask, dissolve 1.50 g of 1,4-dimethoxybenzene in 5 mL of glacial acetic acid.
-
Add 2.50 mL of tert-butyl alcohol to the solution.
-
Cool the flask in an ice-water bath.
-
Slowly, and with constant swirling, add 2.0 mL of concentrated sulfuric acid dropwise to the cooled mixture. Maintain the flask in the ice-water bath during the addition.
-
After the addition is complete, remove the flask from the ice bath and let it stand at room temperature for 20 minutes with occasional swirling to allow the reaction to complete.
-
To isolate the crude product, add ice to the reaction mixture to dilute the sulfuric acid, followed by the addition of approximately 75 mL of ice-cold water with vigorous swirling.
-
Collect the precipitated solid by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from methanol to obtain pure this compound.
Protocol 2: Synthesis of 2,5-Di-tert-butylhydroquinone (DTBHQ) from this compound (Demethylation)
Note: A specific, detailed, and high-yield protocol for the demethylation of this compound was not explicitly found in the provided search results. The following is a general procedure based on common demethylation methods for aryl methyl ethers.
Materials:
-
This compound
-
Boron tribromide (BBr₃) or another suitable demethylating agent
-
Anhydrous dichloromethane (B109758) (DCM)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve this compound in anhydrous DCM under an inert atmosphere.
-
Cool the solution to the appropriate temperature (typically -78 °C for BBr₃).
-
Slowly add a solution of the demethylating agent (e.g., BBr₃ in DCM) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction with water or methanol.
-
Perform an aqueous workup to remove inorganic byproducts.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by recrystallization or column chromatography to yield 2,5-di-tert-butylhydroquinone.
Protocol 3: Synthesis of 2,5-Di-tert-butyl-1,4-benzoquinone (DTBBQ) from 2,5-Di-tert-butylhydroquinone (Oxidation)
Note: A specific, detailed protocol for the oxidation of DTBHQ was not explicitly found in the provided search results. The following is a general procedure based on common methods for oxidizing hydroquinones.
Materials:
-
2,5-Di-tert-butylhydroquinone
-
Oxidizing agent (e.g., Fremy's salt, ceric ammonium (B1175870) nitrate (B79036) (CAN), or oxygen with a catalyst)
-
Suitable solvent (e.g., water, acetonitrile, or dichloromethane)
Procedure:
-
Dissolve 2,5-di-tert-butylhydroquinone in a suitable solvent.
-
Add the oxidizing agent to the solution at an appropriate temperature.
-
Stir the reaction mixture until the hydroquinone is fully converted to the quinone (monitored by TLC, often indicated by a color change).
-
Perform an appropriate workup to remove the oxidant and any byproducts. This may involve extraction and washing.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting 2,5-di-tert-butyl-1,4-benzoquinone, typically by recrystallization.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the synthetic pathways and logical relationships described in this document.
Caption: Synthesis of this compound.
Caption: Synthetic utility of this compound.
Conclusion
This compound is a readily accessible and highly useful intermediate in organic synthesis. Its straightforward preparation via Friedel-Crafts alkylation and its efficient conversion to valuable derivatives like 2,5-di-tert-butylhydroquinone and 2,5-di-tert-butyl-1,4-benzoquinone make it a cornerstone for the synthesis of a wide range of target molecules. The protocols and data presented herein provide a solid foundation for researchers, scientists, and drug development professionals to incorporate this versatile building block into their synthetic strategies.
References
Elektrochemische Charakterisierung von 1,4-Di-tert-Butyl-2,5-dimethoxybenzol: Applikationshinweise und Protokolle
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungsbeschreibung bietet detaillierte Protokolle für die elektrochemische Charakterisierung von 1,4-Di-tert-Butyl-2,5-dimethoxybenzol (DDB), einer organischen Verbindung, die aufgrund ihrer reversiblen Redoxeigenschaften von großem Interesse ist, insbesondere als Redox-Shuttle-Additiv in Lithium-Ionen-Batterien zur Verbesserung der Sicherheit und Lebensdauer. Die hier beschriebenen Techniken ermöglichen eine umfassende Untersuchung des elektrochemischen Verhaltens von DDB, einschließlich der Bestimmung seiner Redoxpotentiale und Diffusionskoeffizienten.
Zusammenfassung der quantitativen elektrochemischen Daten
Die elektrochemischen Eigenschaften von 1,4-Di-tert-Butyl-2,5-dimethoxybenzol sind entscheidend für seine Anwendung. Die folgende Tabelle fasst die wichtigsten quantitativen Parameter zusammen, die durch die nachstehenden Protokolle bestimmt werden können.
| Parameter | Typischer Wert | Bestimmungsmethode |
| Oxidationspotential (Epa) | ~0.8 - 1.0 V | Zyklovoltammetrie (CV) |
| Reduktionspotential (Epc) | ~0.7 - 0.9 V | Zyklovoltammetrie (CV) |
| Formales Redoxpotential (E°') | ~0.75 - 0.95 V | Zyklovoltammetrie (CV) |
| Diffusionskoeffizient (D) | 1.0 - 5.0 x 10⁻⁶ cm²/s | Chronoamperometrie |
Hinweis: Die genauen Werte können je nach experimentellen Bedingungen wie dem verwendeten Lösungsmittel, dem Leitelektrolyten und der Konzentration variieren.
Experimentelle Protokolle
Zyklovoltammetrie (CV)
Die Zyklovoltammetrie ist eine grundlegende Technik zur Untersuchung des Redoxverhaltens von DDB. Sie liefert Informationen über die Redoxpotentiale und die Reversibilität der Elektronenübertragungsreaktionen.
Benötigte Materialien:
-
Potentiostat
-
Elektrochemische Zelle mit drei Elektroden:
-
Arbeitselektrode (z. B. Glaskohlenstoffelektrode)
-
Referenzelektrode (z. B. Ag/AgCl in gesättigter KCl)
-
Gegenelektrode (z. B. Platindraht)
-
-
1,4-Di-tert-Butyl-2,5-dimethoxybenzol (DDB)
-
Wasserfreies aprotisches Lösungsmittel (z. B. Acetonitril oder Dichlormethan)
-
Leitelektrolyt (z. B. 0,1 M Tetrabutylammoniumhexafluorophosphat, TBAPF₆)
-
Argon- oder Stickstoffgas zur Entgasung
Protokoll:
-
Bereiten Sie eine Stammlösung von 1-10 mM DDB in dem gewählten Lösungsmittel vor.
-
Lösen Sie den Leitelektrolyten (z. B. 0,1 M TBAPF₆) in derselben Lösungsmittelmenge, um die Elektrolytlösung herzustellen.
-
Geben Sie eine bekannte Konzentration der DDB-Stammlösung in die Elektrolytlösung.
-
Bauen Sie die elektrochemische Zelle mit den drei Elektroden zusammen.
-
Spülen Sie die Lösung vor der Messung 10-15 Minuten lang mit Argon oder Stickstoff, um gelösten Sauerstoff zu entfernen.
-
Führen Sie die Zyklovoltammetrie durch, indem Sie das Potential von einem Anfangspotential (z. B. 0 V) zu einem Endpotential (z. B. +1.5 V) und zurück scannen.
-
Variieren Sie die Scanrate (z. B. 20, 50, 100, 200 mV/s), um die Kinetik der Elektrodenreaktion zu untersuchen.
-
Zeichnen Sie den Strom gegen das Potential auf, um das Zyklovoltammogramm zu erhalten.
Differentialpulsvoltammetrie (DPV)
Die Differentialpulsvoltammetrie ist eine empfindlichere Technik als die CV und eignet sich gut zur genauen Bestimmung der Peak-Potentiale, insbesondere bei niedrigen Konzentrationen.[1][2]
Benötigte Materialien:
-
Gleiche Ausstattung wie bei der Zyklovoltammetrie.
Protokoll:
-
Bereiten Sie die Probenlösung wie für die CV beschrieben vor.
-
Stellen Sie die Parameter für die DPV am Potentiostaten ein. Typische Parameter sind:
-
Führen Sie den DPV-Scan über den relevanten Potentialbereich durch.
-
Das resultierende Voltammogramm zeigt Peaks bei den Redoxpotentialen, deren Höhe proportional zur Konzentration des Analyten ist.[3]
Chronoamperometrie
Die Chronoamperometrie wird verwendet, um den Diffusionskoeffizienten von DDB zu bestimmen.[5] Bei dieser Technik wird ein Potential schrittweise angelegt und der resultierende Strom als Funktion der Zeit gemessen.
Benötigte Materialien:
-
Gleiche Ausstattung wie bei der Zyklovoltammetrie.
Protokoll:
-
Bereiten Sie die Probenlösung wie für die CV beschrieben vor.
-
Wählen Sie ein Potential, bei dem die Oxidation von DDB diffusionskontrolliert ist (typischerweise ein Potential, das deutlich positiver als das Peak-Potential aus der CV ist).
-
Wenden Sie dieses Potential schrittweise auf die Arbeitselektrode an und zeichnen Sie den Strom als Funktion der Zeit für einige Sekunden auf.
-
Tragen Sie den Strom gegen die inverse Quadratwurzel der Zeit (t⁻¹/²) auf.
-
Die Steigung dieser Geraden kann verwendet werden, um den Diffusionskoeffizienten (D) mit der Cottrell-Gleichung zu berechnen: I(t) = nFAD¹/²C / (πt)¹/² Dabei ist:
-
I(t) der Strom zur Zeit t
-
n die Anzahl der übertragenen Elektronen
-
F die Faraday-Konstante
-
A die Elektrodenoberfläche
-
D der Diffusionskoeffizient
-
C die Konzentration von DDB
-
Visualisierungen
Die folgenden Diagramme veranschaulichen die experimentellen Arbeitsabläufe und die zugrunde liegenden Prinzipien der beschriebenen elektrochemischen Techniken.
Abbildung 1: Allgemeiner Arbeitsablauf für die elektrochemische Charakterisierung.
Abbildung 2: Prinzip der Zyklovoltammetrie.
References
The Guardian Groups: How Bulky Tert-Butyl Moieties Confer Stability to 1,4-di-tert-Butyl-2,5-dimethoxybenzene
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: 1,4-di-tert-butyl-2,5-dimethoxybenzene is a highly substituted aromatic compound notable for its exceptional stability, a direct consequence of the steric hindrance provided by its two bulky tert-butyl groups.[1][2] These groups act as molecular guardians, shielding the electron-rich dimethoxybenzene core from chemical attack and influencing its reactivity. This unique combination of steric protection and electron-donating methoxy (B1213986) groups imparts valuable properties, leading to its application in materials science, particularly as a redox shuttle additive in lithium-ion batteries to prevent overcharging.[1][2] This document outlines the fundamental role of the tert-butyl groups in the compound's stability, provides detailed experimental protocols for its synthesis, and presents key data in a structured format.
The Role of Tert-Butyl Groups in Molecular Stability
The stability of this compound is a classic example of sterically hindered design in organic chemistry. The bulky tert-butyl groups create a crowded environment around the benzene (B151609) ring, which has several important consequences:
-
Steric Shielding: The sheer size of the tert-butyl groups physically obstructs the approach of reactants to the aromatic ring.[1][3] This "steric shield" protects the electron-rich core, enhancing its chemical and electrochemical stability.[1]
-
Regioselectivity in Synthesis: During its synthesis via Friedel-Crafts alkylation, the methoxy groups on the starting material, 1,4-dimethoxybenzene (B90301), direct the incoming tert-butyl electrophiles to the ortho positions.[1][4] After the addition of two tert-butyl groups, the remaining positions on the ring are so sterically hindered that further alkylation (tri- or tetra-alkylation) is prevented.[3][4][5][6] This ensures the selective formation of the desired di-substituted product.
-
Influence on Reactivity: The steric hindrance significantly reduces the susceptibility of the aromatic ring to electrophilic aromatic substitution reactions that would otherwise be expected due to the activating effect of the two methoxy groups.[1]
Below is a diagram illustrating the concept of steric hindrance in this compound.
Physicochemical and Spectroscopic Data
The stability and identity of this compound can be confirmed through its physical and spectroscopic properties.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₂₆O₂ | [7] |
| Molecular Weight | 250.38 g/mol | [7] |
| Appearance | White to off-white solid/powder | [8] |
| Melting Point | 103-105 °C | [8][9] |
| Boiling Point | 336.3 °C at 760 mmHg | [10] |
| Solubility | Highly soluble in chloroform (B151607) and methanol (B129727) | [10] |
| ¹H NMR (CDCl₃) | Three singlets are present | [5] |
| ¹³C NMR | Spectra available in public databases | [11][12] |
| IR Spectra | Spectra available in public databases | [7][13] |
Experimental Protocol: Synthesis via Friedel-Crafts Alkylation
The most common method for synthesizing this compound is through the Friedel-Crafts alkylation of 1,4-dimethoxybenzene with tert-butyl alcohol, using a strong acid catalyst like sulfuric acid.[1][4]
Materials:
-
1,4-dimethoxybenzene
-
tert-butyl alcohol
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
Ice
-
Water
-
Methanol or Ethanol (B145695) for recrystallization
-
Dichloromethane (B109758) (optional, for purification)
-
Anhydrous Calcium Chloride (optional, for drying)
Equipment:
-
Round-bottom flask (250 mL, three-necked)
-
Magnetic stirrer
-
Reflux condenser
-
Thermometer
-
Dropping funnel
-
Ice/water bath
-
Erlenmeyer flask
-
Hirsch funnel or Büchner funnel for vacuum filtration
-
Rotary evaporator (optional)
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 1,4-dimethoxybenzene (3 g, 0.02 mol), followed by tert-butyl alcohol (5 mL) and glacial acetic acid (10 mL).[14]
-
Cooling: Begin stirring and cool the mixture to 0–3 °C using an ice/water bath.[14]
-
Acid Catalyst Preparation: In a separate Erlenmeyer flask, carefully prepare a solution of fuming sulfuric acid (5 mL) and concentrated sulfuric acid (15 mL). Cool this acid mixture in an ice/water bath.[14]
-
Addition of Catalyst: Transfer the cooled acid solution to a dropping funnel. Add the acid dropwise to the reaction mixture, ensuring the temperature is maintained between 15 and 20 °C.[14]
-
Reaction: After the addition is complete, stir the mixture for an additional 5 minutes at room temperature.[9][14]
-
Quenching and Precipitation: Cool the reaction mixture in an ice bath. Add crushed ice (approximately 100 g) to dilute the sulfuric acid, followed by the addition of water (50 mL).[14]
-
Isolation of Crude Product: Collect the resulting solid precipitate by vacuum filtration using a Hirsch or Büchner funnel. Wash the product thoroughly with water (approximately 300 mL) and press the filter cake to dry it as much as possible.[14]
-
Purification (Recrystallization):
-
Transfer the crude solid to an Erlenmeyer flask.
-
Recrystallize the product using a minimal amount of hot methanol or ethanol (approximately 5 mL of ethanol was used for 0.3g of starting material in one procedure).[4]
-
Alternatively, for higher purity, dissolve the crude product in dichloromethane (8 mL), add anhydrous CaCl₂, and stir for 10 minutes. Gravity filter the solution, add methanol (15 mL), and reduce the volume on a rotary evaporator to about 15 mL.[14]
-
-
Final Product Collection: Allow the solution to cool for crystallization. Collect the purified crystals by vacuum filtration and dry them thoroughly.[14]
-
Analysis: Record the final yield and melting point. The expected melting point is in the range of 103-105 °C.[8][9] Obtain spectroscopic data (IR and ¹H NMR) to confirm the structure.[14]
The workflow for the synthesis is depicted in the following diagram.
Applications in Research and Development
The unique structural features of this compound make it a valuable compound in several areas:
-
Redox Shuttle in Li-ion Batteries: Its primary application is as an overcharge protection additive in lithium-ion batteries.[1][2] The steric hindrance contributes to its electrochemical stability, allowing it to act as a reliable redox shuttle.
-
Chemical Intermediate: It serves as a stable, sterically hindered building block in the synthesis of more complex organic molecules for pharmaceuticals, agrochemicals, and materials science.[2]
-
Model Compound for Steric Effect Studies: It is an excellent model compound for demonstrating and studying the principles of electrophilic aromatic substitution, steric hindrance, and the interplay of electronic and steric effects in undergraduate and graduate organic chemistry laboratories.[1][5]
Conclusion
The bulky tert-butyl groups in this compound are not merely passive substituents; they are crucial design elements that dictate the molecule's stability, synthesis, and utility. By providing steric protection to the electron-rich aromatic core, they create a chemically and electrochemically robust molecule with important applications in materials science. The straightforward synthesis and clear demonstration of fundamental organic chemistry principles also make it a valuable tool for educational purposes.
References
- 1. This compound | 7323-63-9 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. brainly.com [brainly.com]
- 4. grabmyessay.com [grabmyessay.com]
- 5. rsc.org [rsc.org]
- 6. homework.study.com [homework.study.com]
- 7. Benzene, 1,4-bis(1,1-dimethylethyl)-2,5-dimethoxy- | C16H26O2 | CID 138995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. downloads.ossila.com [downloads.ossila.com]
- 9. youtube.com [youtube.com]
- 10. lookchem.com [lookchem.com]
- 11. spectrabase.com [spectrabase.com]
- 12. spectrabase.com [spectrabase.com]
- 13. 2,5-di-tert-Butyl-1,4-dimethoxybenzene [webbook.nist.gov]
- 14. books.rsc.org [books.rsc.org]
Application Notes and Protocols for 1,4-di-tert-Butyl-2,5-dimethoxybenzene as a High-Rate Overcharge Protection Additive for LiFePO₄ Cells
Introduction
Overcharging lithium-ion batteries can lead to electrolyte decomposition, thermal runaway, and catastrophic cell failure. For lithium iron phosphate (B84403) (LiFePO₄) cathodes, which have a flat voltage plateau, determining the precise state of charge can be challenging, increasing the risk of overcharge. 1,4-di-tert-butyl-2,5-dimethoxybenzene (DDB) is a redox shuttle additive that provides intrinsic overcharge protection to LiFePO₄ cells.[1][2][3] When the cell voltage exceeds the redox potential of DDB, the additive is oxidized at the cathode, shuttling electrons to the anode and preventing further charging of the cathode material.[4] This mechanism effectively clamps the cell voltage at a safe level, even during prolonged overcharge events.[1][2]
These application notes provide detailed protocols for the preparation, characterization, and evaluation of DDB as an overcharge protection additive in LiFePO₄ cells.
Physicochemical and Electrochemical Properties of DDB
This compound is a white to off-white crystalline solid. Its key properties relevant to its application as a redox shuttle are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₂₆O₂ | [5] |
| Molecular Weight | 250.38 g/mol | [5] |
| CAS Number | 7323-63-9 | [5] |
| Melting Point | 103-104 °C | [5] |
| Redox Potential | ~3.9 V vs. Li/Li⁺ | [3][5] |
| Solubility | Limited in standard carbonate electrolytes, up to 0.4 M in 0.5 M LiBOB in PC:DEC (1:2) | [2] |
Performance Data of DDB in LiFePO₄ Cells
The following table summarizes the performance of DDB as an overcharge protection additive in LiFePO₄ cells based on literature data.
| Performance Metric | Conditions | Result | Reference |
| Overcharge Cycling Stability | 0.08 M DDB in electrolyte, LiFePO₄/graphite cell, 0.1C rate, 100% overcharge | >300 cycles | [1][2] |
| High-Rate Overcharge Protection | LiFePO₄ cathode, 100% overcharge | Stable cycling at C/2 and 1C rates | [3] |
| Electrolyte with Improved Solubility | 0.2 M DDB in 0.5 M LiBOB in PC:DEC (1:2) | Hundreds of 100% shuttle-protected overcharge cycles | [2] |
| Diffusion Coefficient | In 0.5 M LiBOB PC:DEC with 0.2 M DDB | 2.5 x 10⁻⁶ cm²/s | [2] |
Experimental Protocols
Synthesis of this compound (Friedel-Crafts Alkylation)
This protocol describes a common laboratory-scale synthesis of DDB.
Materials:
-
tert-butyl alcohol
-
Glacial acetic acid
-
Sulfuric acid (concentrated)
-
Hexane
-
Deionized water
Procedure:
-
In a fume hood, dissolve 1,4-dimethoxybenzene in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add an excess of tert-butyl alcohol to the solution.
-
Carefully add a catalytic amount of concentrated sulfuric acid dropwise to the stirring solution.
-
Allow the reaction to stir at room temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of ice water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral.
-
Recrystallize the crude product from methanol or a hexane/ethanol mixture to yield pure this compound as a white crystalline solid.
-
Dry the purified product under vacuum.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
Preparation of DDB-Containing Electrolyte
Materials:
-
1 M LiPF₆ in ethylene (B1197577) carbonate (EC) and diethyl carbonate (DEC) (1:1 vol/vol) or 0.5 M Lithium bis(oxalato)borate (LiBOB) in propylene (B89431) carbonate (PC) and DEC (1:2 vol/vol)
-
This compound (DDB), dried under vacuum
-
Anhydrous solvents (if preparing electrolyte from scratch)
Procedure:
-
Inside an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm, add the desired amount of DDB (e.g., for a 0.08 M solution, 20.03 mg of DDB per 1 mL of electrolyte) to the base electrolyte.
-
Stir the mixture at room temperature until the DDB is completely dissolved. Gentle heating may be applied if necessary, but the solution should be cooled to room temperature before use.
-
Store the DDB-containing electrolyte in a sealed container inside the glovebox.
LiFePO₄ Coin Cell Assembly (CR2032)
Materials:
-
LiFePO₄ cathode slurry (e.g., 85% LiFePO₄, 7.5% Super P carbon, 7.5% PVDF binder in NMP)
-
Aluminum foil (current collector for cathode)
-
Lithium metal foil (anode)
-
Celgard 2325 separator
-
CR2032 coin cell components (casings, spacers, springs)
-
Electrolyte with and without DDB
-
Micropipette
Procedure:
-
Coat the LiFePO₄ slurry onto the aluminum foil using a doctor blade and dry in a vacuum oven at 120 °C for 12 hours.
-
Punch out 14 mm diameter cathode discs from the coated foil and press them under several tons of pressure.
-
Transfer all components into an argon-filled glovebox.
-
Place the cathode disc in the center of the bottom coin cell cap.
-
Add a few drops of the DDB-containing electrolyte onto the cathode surface to wet it.
-
Place a 19 mm diameter separator on top of the cathode.
-
Add a sufficient amount of electrolyte to saturate the separator.
-
Place a 15 mm diameter lithium metal anode on top of the separator.
-
Add a spacer and a spring on top of the anode.
-
Place the top cap onto the assembly and crimp the coin cell using a hydraulic crimping machine.
-
Let the assembled cells rest for at least 12 hours before testing to ensure proper electrolyte wetting.
Electrochemical Testing Protocol for Overcharge Protection
Equipment:
-
Multi-channel battery cycler
Procedure:
-
Formation Cycles: Cycle the cells for 3-5 cycles at a C/10 rate within the normal operating voltage window of LiFePO₄ (e.g., 2.5 V to 3.6 V) to stabilize the solid electrolyte interphase (SEI).
-
Overcharge Test:
-
Charge the cell at a constant current (e.g., C/10, C/2, or 1C) to a set upper voltage limit (e.g., 4.2 V).
-
Continue charging at the same constant current for a duration equivalent to 100% of the nominal cell capacity. For example, for a 1C rate, continue charging for 1 hour after the cell has reached its nominal capacity.
-
During this overcharge period, monitor the cell voltage. In a cell with effective overcharge protection, the voltage should plateau at the redox potential of DDB (~3.9 V).
-
Discharge the cell at the same C-rate to the lower cutoff voltage (e.g., 2.5 V).
-
Repeat the charge/overcharge/discharge cycle for a desired number of cycles (e.g., 100-300 cycles) and monitor the capacity retention and the stability of the overcharge voltage plateau.
-
Visualizations
Caption: Mechanism of DDB as a redox shuttle for overcharge protection.
Caption: Experimental workflow for evaluating DDB overcharge protection.
Safety Precautions
-
All handling of lithium metal, electrolytes, and cell assembly should be performed in an inert-atmosphere glovebox.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Lithium-ion battery components and electrolytes are flammable and toxic. Handle with care and dispose of waste according to institutional guidelines.
-
Overcharging batteries, even with protective additives, can generate heat. Monitor cell temperature during high-rate overcharge testing.
Conclusion
This compound is a well-established and effective redox shuttle additive for providing high-rate overcharge protection in LiFePO₄-based lithium-ion batteries. Its ability to sustain hundreds of overcharge cycles makes it a valuable tool for enhancing the safety and reliability of these battery systems. The protocols outlined in this document provide a comprehensive guide for researchers and professionals to evaluate the performance of DDB in their specific cell configurations.
References
- 1. High-Rate Overcharge Protection of LiFePO[sub 4]-Based Li-Ion Cells Using the Redox Shuttle Additive 2,5-Ditertbutyl-1,4-dimethoxybenzene: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. ossila.com [ossila.com]
- 4. xray.uky.edu [xray.uky.edu]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Degradation of 1,4-di-tert-Butyl-2,5-dimethoxybenzene in Battery Electrolytes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 1,4-di-tert-Butyl-2,5-dimethoxybenzene (DBDB) as a redox shuttle in battery electrolytes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (DBDB) in a lithium-ion battery?
A1: this compound is primarily used as a redox shuttle for overcharge protection in lithium-ion batteries. It has a specific redox potential at which it will be oxidized at the cathode during overcharging. This oxidation creates a transport mechanism for charge (a "shuttle") to the anode, where it is reduced back to its original state. This process dissipates the excess current as heat, preventing the battery voltage from rising to levels that could cause irreversible damage to the battery components and lead to safety hazards.
Q2: At what voltage does DBDB become effective, and what is its stability limit?
A2: DBDB provides overcharge protection at approximately 3.9 V vs. Li/Li⁺. While it is known for its excellent electrochemical reversibility and stability, irreversible decomposition has been reported to occur at potentials exceeding 4.2 V vs. Li/Li⁺.[1] This makes it suitable for protecting cathodes like Lithium Iron Phosphate (LFP) but less so for higher voltage cathode materials.
Q3: What are the common signs of DBDB degradation in my experiments?
A3: Common indicators of DBDB degradation include:
-
A gradual increase in the end-of-charge voltage during cycling, indicating a loss of the shuttle's ability to clamp the voltage.
-
A decrease in the coulombic efficiency of the battery.
-
Capacity fade over cycles, which may be accelerated by the accumulation of degradation byproducts.
-
Changes in the color or viscosity of the electrolyte upon cell disassembly.
-
The appearance of new peaks in analytical tests of the electrolyte, such as Cyclic Voltammetry, GC-MS, or NMR.
Q4: What is the suspected primary degradation pathway for DBDB at high potentials?
A4: The primary suspected degradation pathway for DBDB at potentials above its stability limit involves the cleavage of the O-C bond in the methoxy (B1213986) groups. This is thought to occur in the oxidized radical cation form of the molecule, where the loss of steric protection can make the methoxy groups more susceptible to nucleophilic attack by solvent molecules or other species in the electrolyte.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Rapid capacity fade after a few overcharge cycles. | DBDB degradation products may be interfering with the electrode surfaces or the electrolyte itself. | 1. Confirm the operating voltage is not excessively exceeding the stability window of DBDB. 2. Analyze the electrolyte for degradation products using GC-MS or NMR (see Experimental Protocols). 3. Consider using a more stable redox shuttle if higher voltage protection is required. |
| Inconsistent shuttle performance between different batches of electrolyte. | The solubility of DBDB can be low in standard carbonate electrolytes, leading to variations in its effective concentration. | 1. Ensure complete dissolution of DBDB in the electrolyte before cell assembly. Gentle heating and stirring may be required. 2. Verify the concentration of DBDB in your electrolyte stock solution using a technique like quantitative NMR (qNMR). |
| Cyclic Voltammetry shows irreversible oxidation peaks. | This is a direct indication of DBDB degradation at the applied potential. | 1. Lower the vertex potential of the CV scan to determine the onset potential of the irreversible process. 2. Perform multi-cycle CV to assess the rate of degradation. 3. Analyze the electrolyte after prolonged potentiostatic holds at various potentials to identify degradation products. |
| Discoloration of the electrolyte after cycling. | The formation of colored degradation byproducts. | This is a strong indicator of degradation. Proceed with analytical characterization of the electrolyte to identify the colored species. |
Data Presentation
Table 1: Electrochemical Properties of this compound (DBDB)
| Parameter | Value | Notes |
| Redox Potential | ~3.9 V vs. Li/Li⁺ | Ideal for LFP cathodes. |
| Stability Limit | > 4.2 V vs. Li/Li⁺ | Irreversible degradation observed above this potential. |
| Solubility | Low | In standard carbonate electrolytes (e.g., EC/DMC). |
Table 2: Potential Degradation Products of DBDB
| Proposed Degradation Product | Analytical Signature (Expected) | Potential Impact on Battery Performance |
| 2,5-di-tert-butyl-1,4-benzoquinone | New redox peaks in CV, distinct mass in GC-MS. | May have its own electrochemical activity, potentially leading to shuttle deactivation or side reactions. |
| Methanol/Formaldehyde | Volatile, detectable by headspace GC-MS. | Can react with other electrolyte components, leading to further side reactions and gas generation. |
| Oligomeric/Polymeric Species | High molecular weight species detectable by MS, may cause viscosity changes. | Can coat electrode surfaces, increasing impedance and hindering Li-ion transport. |
| Demethylated DBDB derivatives | Shifted peaks in NMR, different retention time in GC. | Altered redox potential and stability compared to the parent molecule. |
Experimental Protocols
Protocol 1: Cyclic Voltammetry (CV) for Stability Assessment
-
Electrolyte Preparation: Prepare a solution of 1 M LiPF₆ in a 1:1 (v/v) mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) containing 0.1 M DBDB.
-
Cell Assembly: Use a three-electrode setup with a glassy carbon working electrode, a lithium metal reference electrode, and a lithium metal counter electrode.
-
CV Parameters:
-
Scan rate: 10 mV/s
-
Potential window: 3.0 V to 4.5 V vs. Li/Li⁺
-
Number of cycles: 10-20
-
-
Analysis: Observe the reversibility of the oxidation and reduction peaks. A decrease in the peak current or a shift in the peak potential over subsequent cycles indicates degradation. The appearance of new, irreversible peaks suggests the formation of electroactive degradation products.
Protocol 2: GC-MS Analysis of Degraded Electrolyte
-
Sample Preparation: Cycle a cell containing DBDB in the electrolyte under overcharge conditions for a set number of cycles. Carefully disassemble the cell in an argon-filled glovebox and extract the electrolyte.
-
Extraction: Dilute the electrolyte sample (e.g., 100 µL) with a high-purity solvent like dichloromethane (B109758) (DCM) (e.g., 900 µL) to precipitate the LiPF₆ salt. Centrifuge the sample and collect the supernatant for analysis.
-
GC-MS Parameters (Example):
-
Column: DB-5ms or equivalent
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
-
Analysis: Compare the chromatogram of the aged electrolyte to that of a fresh electrolyte. Identify new peaks and use the mass spectral library to propose structures for the degradation products.
Protocol 3: NMR Spectroscopy for Degradation Monitoring
-
Sample Preparation: Extract the electrolyte from a cycled cell as described for GC-MS. For quantitative analysis (qNMR), add a known amount of an internal standard (e.g., 1,3,5-trioxane) to a precise volume of the electrolyte.
-
NMR Acquisition: Acquire ¹H and ¹⁹F NMR spectra. ¹H NMR can be used to monitor changes in the DBDB molecule and the formation of proton-containing byproducts. ¹⁹F NMR is useful for observing the degradation of the LiPF₆ salt, which can be influenced by the degradation of additives.
-
Analysis: In the ¹H NMR spectrum, the disappearance of the methoxy and tert-butyl proton signals of DBDB and the appearance of new signals will indicate degradation. By integrating the peaks relative to the internal standard, the concentration of DBDB and its degradation products can be quantified over time or cycles.
Visualizations
References
Technical Support Center: 1,4-di-tert-Butyl-2,5-dimethoxybenzene Electrochemical Cycling
Welcome to the technical support center for 1,4-di-tert-Butyl-2,5-dimethoxybenzene (DDB). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the side reactions that can occur during the electrochemical cycling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DDB) and why is it used in electrochemical applications?
A1: this compound, often abbreviated as DDB, is a redox-active organic molecule.[1] It is frequently used as a redox shuttle additive in lithium-ion batteries to provide overcharge protection.[1][2] Its key advantages include a rigid molecular structure, good electrochemical reversibility, and stability, which allow it to undergo repeated oxidation and reduction cycles with minimal structural degradation under specific conditions.[1]
Q2: What are the primary side reactions observed during the electrochemical cycling of DDB?
A2: The primary side reactions and degradation of DDB typically occur at higher operating potentials, specifically above 4.2 V versus Li/Li+.[3] The main degradation pathway is believed to be the cleavage of the O-C bond in the methoxy (B1213986) groups.[3] While polymerization of the benzene (B151609) ring is a potential side reaction for some aromatic compounds, it is generally considered to be sterically hindered in the case of DDB due to the bulky tert-butyl groups.
Q3: What are the common symptoms of DDB degradation in an electrochemical cell?
A3: Degradation of DDB can manifest in several ways, including:
-
Capacity Fade: A gradual loss of the electrochemical cell's capacity over repeated charge-discharge cycles.
-
Increased Internal Resistance: Formation of degradation products can lead to increased resistance within the cell.
-
Changes in Cyclic Voltammogram: The appearance of new, irreversible peaks or a decrease in the peak currents of the DDB redox couple in cyclic voltammetry (CV) scans can indicate degradation.
-
Electrolyte Color Change: The formation of soluble degradation products may lead to a change in the color of the electrolyte.
Q4: How can I minimize the side reactions of DDB during my experiments?
A4: To minimize side reactions, consider the following:
-
Potential Window Control: Limit the upper cutoff potential of your electrochemical cycling to below 4.2 V vs. Li/Li+ to avoid the potential range where significant degradation occurs.
-
Electrolyte Selection: The choice of electrolyte can influence the stability of DDB. While specific quantitative data is limited in publicly available literature, using high-purity, dry electrolytes is crucial to prevent side reactions with water or other impurities.
-
Temperature Control: Operating at elevated temperatures can accelerate degradation reactions. Maintaining a stable and controlled temperature is recommended.
-
Use of Additives: Certain electrolyte additives may help to stabilize the DDB molecule or the electrode surfaces, although specific recommendations for DDB are not yet well-documented.[4][5]
Troubleshooting Guides
This section provides guidance on how to identify and address specific issues you may encounter during the electrochemical cycling of DDB.
Issue 1: Rapid Capacity Fade
| Symptom | Possible Cause | Troubleshooting Steps |
| Significant and rapid decrease in cell capacity over a few cycles. | Operating Potential Too High: Cycling the cell at potentials significantly above the stable window of DDB. | 1. Verify Potential Window: Confirm that the upper cutoff potential is below 4.2 V vs. Li/Li+. 2. Perform CV Analysis: Run a cyclic voltammogram to check for signs of irreversible oxidation. |
| Gradual but steady decline in capacity over many cycles. | Slow Degradation of DDB: Even within the generally "safe" potential window, slow degradation can occur over extended cycling. | 1. Analyze Electrolyte: Use techniques like GC-MS or NMR to analyze the electrolyte for DDB degradation products after cycling. 2. Optimize Cycling Parameters: Consider reducing the C-rate or narrowing the potential window further. |
| Electrolyte Decomposition: The electrolyte itself may be unstable at the operating potentials, leading to side reactions that consume DDB or affect electrode integrity. | 1. Use High-Purity Electrolytes: Ensure the electrolyte and solvent are of high purity and low water content. 2. Consult Literature for Stable Electrolytes: Research electrolyte formulations known for their stability in the desired potential range. |
Issue 2: Irreversible Peaks in Cyclic Voltammetry
| Symptom | Possible Cause | Troubleshooting Steps |
| Appearance of new peaks that do not have a corresponding reverse peak in the CV scan. | Formation of Electroactive Degradation Products: Side reactions of DDB are producing new chemical species that are electrochemically active but do not cycle reversibly. | 1. Hold Potential at Peak: Hold the potential at the new irreversible peak and then run the CV again to see if the peak changes, which can provide information about the reaction. 2. Spectroelectrochemistry: If available, use spectroelectrochemical techniques (e.g., UV-Vis or Raman spectroscopy coupled with electrochemistry) to identify the species being formed at that potential. |
| The main redox peaks of DDB become smaller and broader with each cycle. | Consumption of DDB and Electrode Fouling: DDB is being consumed in side reactions, and/or degradation products are adsorbing onto the electrode surface, hindering electron transfer. | 1. Clean Electrodes: After cycling, thoroughly clean the working and counter electrodes. 2. Analyze Electrode Surface: Use surface analysis techniques (e.g., XPS, SEM) to look for evidence of adsorbed films. |
Experimental Protocols
Protocol 1: Cyclic Voltammetry (CV) for Assessing DDB Stability
Objective: To evaluate the electrochemical reversibility and stability of DDB and to identify the potential at which side reactions begin.
Materials:
-
Three-electrode electrochemical cell (e.g., glassy carbon working electrode, platinum wire counter electrode, and a suitable reference electrode like Ag/AgCl or a lithium metal pseudo-reference).
-
Potentiostat.
-
Electrolyte solution containing a known concentration of DDB (e.g., 1-10 mM) and a supporting electrolyte (e.g., 1 M LiPF6 in a carbonate solvent).
-
High-purity solvents and salts.
Procedure:
-
Assemble the three-electrode cell in an inert atmosphere (e.g., an argon-filled glovebox) to exclude oxygen and moisture.
-
Fill the cell with the DDB-containing electrolyte.
-
Connect the electrodes to the potentiostat.
-
Perform an initial CV scan over a potential range where DDB is expected to be stable (e.g., 3.0 V to 4.2 V vs. Li/Li+). Use a scan rate of 50-100 mV/s.
-
Gradually increase the upper potential limit in subsequent scans and observe any changes in the voltammogram, such as the appearance of new peaks or a decrease in the reversibility of the main DDB peaks.
-
To test for stability over time, cycle the potential within a fixed range for a large number of cycles and monitor the peak currents and shapes.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Analysis
Objective: To identify volatile and semi-volatile degradation products of DDB in the electrolyte after electrochemical cycling.
Materials:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Appropriate GC column (e.g., a non-polar or mid-polar column like a DB-5ms or HP-5ms).
-
Microsyringe for sample injection.
-
Electrolyte samples: a pristine (uncycled) sample and a sample from a cell that has undergone extensive cycling.
-
High-purity solvent for dilution (e.g., dichloromethane (B109758) or ethyl acetate).
Procedure:
-
Sample Preparation: In an inert atmosphere, extract a small aliquot of the cycled electrolyte. Dilute the electrolyte in a suitable high-purity solvent. The dilution factor will depend on the initial concentration of DDB and the sensitivity of the instrument. Centrifuge the diluted sample to precipitate the electrolyte salt (e.g., LiPF6), which can damage the GC column.[6]
-
GC-MS Instrument Setup:
-
Injection Port Temperature: Set to a temperature that ensures volatilization of the analytes without thermal degradation (e.g., 250-280 °C).
-
Oven Temperature Program: Start at a low temperature (e.g., 50-60 °C) and ramp up to a high temperature (e.g., 280-300 °C) to separate compounds with a wide range of boiling points.
-
Carrier Gas: Use high-purity helium at a constant flow rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan over a mass range of m/z 40-500.
-
-
Analysis: Inject the prepared sample into the GC-MS. Compare the chromatogram of the cycled electrolyte to that of the pristine electrolyte. Identify new peaks in the cycled sample and analyze their corresponding mass spectra. Use a mass spectral library (e.g., NIST) to help identify the unknown compounds.
Visualizing Degradation Pathways and Workflows
To better understand the processes involved in the side reactions of DDB, the following diagrams illustrate the proposed degradation pathway and a typical experimental workflow for its investigation.
Caption: Proposed degradation pathway of DDB during electrochemical oxidation.
References
- 1. ossila.com [ossila.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Influence of Electrolyte Additives on Interfacial Stability of Manganese-Rich Lithium-Ion Battery Cathodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing 1,4-di-tert-Butyl-2,5-dimethoxybenzene for Overcharge Protection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 1,4-di-tert-Butyl-2,5-dimethoxybenzene (DDB) as an overcharge protection additive in lithium-ion batteries.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DDB) and how does it work as an overcharge protection additive?
A1: this compound is an aromatic organic compound that functions as a redox shuttle additive in lithium-ion batteries.[1] During overcharge, when the cell voltage exceeds the normal operating window, the DDB molecule is oxidized at the cathode. The resulting oxidized species then diffuses to the anode where it is reduced back to its original state. This process creates a "shuttle" for the excess charge, preventing further unwanted reactions at the cathode, such as electrolyte decomposition and thermal runaway, thereby enhancing the safety and lifespan of the battery.[2][3]
Q2: What is the typical redox potential of DDB and for which cathode chemistries is it most suitable?
A2: The redox potential of DDB is approximately 3.92 V versus Li/Li+.[4] This makes it particularly well-suited for lithium-ion batteries with cathodes that have a charging plateau below this potential, such as Lithium Iron Phosphate (LiFePO4).[1][5] Its redox potential is generally considered insufficient for reliable overcharge protection in higher voltage cathode materials that operate well above 4V.[1]
Q3: What are the main advantages of using DDB for overcharge protection?
A3: The primary advantages of using DDB include:
-
Proven Performance: DDB has demonstrated the ability to provide stable overcharge protection for hundreds of cycles.[5]
-
Enhanced Safety: By preventing overcharge, DDB mitigates the risk of thermal runaway and other hazardous battery failure modes.
-
Good Electrochemical Stability: The rigid molecular structure of DDB, with its two tert-butyl groups, contributes to its outstanding electrochemical reversibility and stability.[1][6]
Q4: What are the known limitations or disadvantages of using DDB?
A4: The main limitations of DDB are:
-
Limited Solubility: DDB has relatively low solubility in common carbonate-based electrolytes, which can limit its effectiveness at higher concentrations and current densities.[1][7]
-
Voltage Incompatibility: Its redox potential is too low for effective overcharge protection in high-voltage cathode materials.[1]
Troubleshooting Guide
Issue 1: Premature cell failure or lack of effective overcharge protection.
-
Possible Cause: The concentration of DDB in the electrolyte is not optimized.
-
Solution: The optimal concentration of DDB is a balance between providing sufficient shuttle current and maintaining its solubility in the electrolyte. Start with a concentration in the range of 0.05 M to 0.2 M and systematically vary it to find the best performance for your specific cell chemistry and operating conditions.
-
-
Possible Cause: Poor solubility of DDB in the chosen electrolyte.
-
Solution: Consider using co-solvents or alternative electrolyte formulations to improve the solubility of DDB. For instance, concentrations of up to 0.4 M can be achieved in 0.5 M LiBOB in a PC:DEC (1:2 by volume) electrolyte.[4]
-
-
Possible Cause: The operating voltage of the cathode is too high for DDB.
-
Solution: DDB is most effective for cathodes with a charging plateau below 3.9 V vs Li/Li+. For higher voltage cathodes, a different redox shuttle additive with a higher redox potential is required.
-
Issue 2: Inconsistent or non-reproducible experimental results.
-
Possible Cause: Impurities in the synthesized or purchased DDB.
-
Solution: Ensure the purity of the DDB used. If synthesizing in-house, follow a rigorous purification protocol. For commercially sourced DDB, obtain a certificate of analysis from the supplier.
-
-
Possible Cause: Variations in electrode preparation and cell assembly.
-
Solution: Standardize your electrode slurry preparation, coating, and cell assembly procedures to minimize variability between cells.
-
Quantitative Data Summary
The following tables summarize key performance metrics for this compound based on reported literature.
| Property | Value | Electrolyte System | Reference |
| Redox Potential | ~3.92 V vs. Li/Li+ | - | [4] |
| Solubility | Up to 0.4 M | 0.5 M LiBOB in PC:DEC (1:2 by volume) | [4] |
| Overcharge Protection | > 300 cycles at 0.1C with 100% overcharge | LiFePO4/graphite cell with 0.08 M DDB in electrolyte | [5] |
| Diffusion Coefficient | 2.8 x 10^-6 cm^2/s | 0.2 M DDB in 0.5 M LiBOB PC:DEC | [4] |
Experimental Protocols
Protocol 1: Evaluation of Overcharge Protection Performance
This protocol outlines the galvanostatic cycling procedure to assess the effectiveness of DDB in providing overcharge protection.
1. Materials and Equipment:
-
Coin cells (e.g., 2032-type)
-
Cathode material (e.g., LiFePO4) and anode material (e.g., graphite)
-
Electrolyte with a specific concentration of DDB (e.g., 0.1 M DDB in 1 M LiPF6 in EC:DMC 1:1)
-
Battery cycler
2. Procedure:
-
Assemble the coin cells in an argon-filled glovebox.
-
Perform formation cycles at a low C-rate (e.g., C/20) for 2-3 cycles within the normal voltage window of the cell (e.g., 3.0 V to 3.6 V for LiFePO4/graphite).
-
Initiate the overcharge cycling test:
-
Charge the cell at a constant current (e.g., C/10) to a voltage significantly above the normal charge cutoff (e.g., 4.2 V).
-
Hold the voltage at this overcharge potential for a set duration (e.g., 10 hours) or until a certain percentage of overcharge is achieved (e.g., 100% of the nominal capacity).
-
Discharge the cell at the same C-rate to the lower voltage cutoff (e.g., 3.0 V).
-
-
Repeat the charge/overcharge/discharge cycle and monitor the cell's voltage profile and capacity retention over numerous cycles. Effective overcharge protection is indicated by a stable voltage plateau at the redox potential of DDB during the overcharge period.
Protocol 2: Cyclic Voltammetry for Redox Potential Determination
This protocol describes how to determine the redox potential of DDB using cyclic voltammetry.
1. Materials and Equipment:
-
Three-electrode electrochemical cell
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Li/Li+)
-
Counter electrode (e.g., lithium foil)
-
Electrolyte containing a known concentration of DDB (e.g., 0.01 M DDB in 1 M LiPF6 in EC:DMC 1:1)
-
Potentiostat
2. Procedure:
-
Assemble the three-electrode cell inside an argon-filled glovebox.
-
Set the potential window of the potentiostat to scan a range that encompasses the expected redox potential of DDB (e.g., from 3.0 V to 4.5 V vs. Li/Li+).
-
Set a scan rate (e.g., 10 mV/s).
-
Run the cyclic voltammetry experiment for several cycles until a stable voltammogram is obtained.
-
The redox potential (E½) of DDB is calculated as the average of the anodic and cathodic peak potentials.
Visualizations
References
- 1. ossila.com [ossila.com]
- 2. An investigation of 2,5-di-tertbutyl-1,4-bis(methoxyethoxy)benzene in ether-based electrolytes (Journal Article) | OSTI.GOV [osti.gov]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 7323-63-9 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Stability of 1,4-di-tert-Butyl-2,5-dimethoxybenzene Radical Cation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of the 1,4-di-tert-butyl-2,5-dimethoxybenzene (DDB) radical cation in experimental settings.
Troubleshooting Guides
This section addresses common issues encountered during the generation and handling of the DDB radical cation.
Issue 1: Rapid Color Fading or Signal Loss After Generation
-
Question: I've successfully generated the DDB radical cation, evidenced by a distinct color change, but the color/signal fades very quickly. What could be the cause and how can I fix it?
-
Answer: Rapid degradation of the DDB radical cation is often due to reactive species in the solvent system or unfavorable environmental conditions. Here are the primary causes and troubleshooting steps:
-
Presence of Nucleophiles: Trace amounts of water, alcohols, or other nucleophilic impurities in your solvent can attack the radical cation, leading to its decomposition.
-
Solution: Use anhydrous solvents of the highest purity available. If possible, distill the solvent over a suitable drying agent before use. Ensure all glassware is rigorously dried.
-
-
Inappropriate Solvent Choice: Solvents with high proton-solvating ability, such as acetonitrile (B52724), DMSO, or water, can facilitate deprotonation, a known degradation pathway for similar radical cations.[1]
-
Solution: Consider using less nucleophilic and less polar solvents like dichloromethane (B109758) (DCM) or propylene (B89431) carbonate (PC), especially if demethylation is a concern.[1]
-
-
Atmospheric Oxygen: Oxygen can react with radical species.
-
Solution: Degas your solvent and solution by purging with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes before and during the experiment. Maintain a positive pressure of the inert gas over the solution.
-
-
Issue 2: Irreversible or Poorly Defined Cyclic Voltammogram
-
Question: My cyclic voltammogram (CV) for the oxidation of DDB is irreversible or shows broad, ill-defined peaks. How can I improve the electrochemical behavior?
-
Answer: An irreversible CV suggests that the generated radical cation is unstable on the timescale of the experiment and undergoes rapid chemical follow-up reactions.
-
Scan Rate: At slow scan rates, the radical cation has more time to degrade before it can be reduced back to the neutral molecule.
-
Solution: Increase the scan rate (e.g., from 100 mV/s to 500 mV/s or higher). A more reversible wave at higher scan rates indicates that the radical cation is kinetically unstable.
-
-
Electrolyte Purity: Impurities in the supporting electrolyte can interfere with the electrochemical process.
-
Solution: Use high-purity electrolyte salts and consider recrystallizing them if necessary. Ensure the electrolyte is thoroughly dried under vacuum before use.
-
-
Electrode Surface: A fouled or contaminated working electrode can lead to poor electron transfer kinetics.
-
Solution: Polish the working electrode (e.g., glassy carbon or platinum) with alumina (B75360) slurry, followed by sonication in a suitable solvent to ensure a clean and smooth surface before each experiment.
-
-
Issue 3: Unexpected Side Products Observed in Spectroscopic Analysis
-
Question: After generating the DDB radical cation, I'm observing unexpected peaks in my NMR or Mass Spectrometry analysis of the final reaction mixture. What are these likely from?
-
Answer: The formation of side products is indicative of specific degradation pathways. For radical cations of dimethoxybenzene derivatives, two primary degradation routes are deprotonation and demethylation.[1]
-
Demethylation Products: In solvents like propylene carbonate, nucleophilic attack on a methoxy (B1213986) group's methyl carbon can occur, leading to a phenoxy radical that can further react.
-
Identification: Look for evidence of species where one or both methoxy groups have been converted to hydroxyl groups.
-
-
Deprotonation/Dimerization Products: In the presence of bases or proton-accepting solvents, deprotonation from a tert-butyl group or the aromatic ring (though less likely) can occur, leading to a neutral radical that may dimerize.
-
Identification: Search for dimeric structures in your mass spectrometry data.
-
-
Frequently Asked Questions (FAQs)
Q1: What makes the this compound radical cation relatively stable?
A1: The stability of the DDB radical cation is primarily attributed to steric protection. The two bulky tert-butyl groups shield the electron-deficient aromatic ring from nucleophilic attack, thereby increasing its kinetic stability and allowing for its observation and use in applications like redox shuttles in lithium-ion batteries.[1]
Q2: What is the typical oxidation potential for this compound?
A2: The oxidation potential of DDB is approximately 3.9 V vs. Li/Li⁺ in typical lithium-ion battery electrolytes (e.g., carbonate-based solvents with a lithium salt).[2] This value can vary slightly depending on the solvent, electrolyte, and reference electrode used.
Q3: What are the ideal storage conditions for the parent compound, this compound?
A3: The neutral compound is a white to off-white solid and is stable under normal conditions. It should be stored at ambient temperature in a tightly closed container, away from strong oxidizing agents.
Q4: Can I visually confirm the generation of the DDB radical cation?
A4: Yes, the formation of the DDB radical cation is often accompanied by the appearance of a distinct color. While the exact color can depend on the solvent and concentration, radical cations of similar aromatic compounds are often colored. However, visual confirmation should always be supplemented with spectroscopic or electrochemical data for unambiguous identification.
Q5: What spectroscopic techniques are best for characterizing the DDB radical cation?
A5: The most suitable techniques are:
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: This is the most direct method for detecting and characterizing radical species. It provides information about the electronic environment of the unpaired electron.
-
UV-Vis Spectroscopy: The radical cation will have a different absorption spectrum compared to the neutral molecule. This technique is excellent for monitoring the formation and decay of the radical cation in real-time.
-
Cyclic Voltammetry (CV): While an electrochemical technique, CV provides information about the stability of the radical cation through the reversibility of the redox wave.
Quantitative Data
The following table summarizes key electrochemical data for this compound (DDB) and a related, structurally similar compound.
| Compound | Oxidation Potential (Eox) | Reversibility (in CV) | Application Context | Reference |
| This compound | ~3.9 V vs. Li/Li⁺ | Highly Reversible | Redox shuttle for Li-ion batteries | [2] |
| 3,5-di-tert-butyl-1,2-dimethoxybenzene | Not specified in provided abstracts | Stable | Redox shuttle for Li-ion batteries | [2] |
Experimental Protocols
Protocol 1: Electrochemical Generation and Characterization by Cyclic Voltammetry
This protocol describes a general procedure for generating the DDB radical cation and assessing its stability using cyclic voltammetry.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode cell (Working electrode: Glassy Carbon or Platinum; Reference electrode: Ag/AgCl or Ag/Ag⁺; Counter electrode: Platinum wire)
-
This compound (DDB)
-
Anhydrous non-aqueous solvent (e.g., acetonitrile or dichloromethane)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Prepare a 1-5 mM solution of DDB in the chosen anhydrous solvent containing 0.1 M of the supporting electrolyte.
-
Assemble the three-electrode cell and polish the working electrode to a mirror finish.
-
Purge the solution with the inert gas for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution throughout the experiment.
-
Connect the electrodes to the potentiostat.
-
Set the potential window to scan from a potential where no reaction occurs (e.g., 0 V vs. Ag/Ag⁺) to a potential sufficiently positive to oxidize the DDB (e.g., ~4.2 V vs. Li/Li⁺ equivalent, adjust for your reference electrode) and back.
-
Set the initial scan rate to 100 mV/s.
-
Initiate the potential sweep and record the resulting voltammogram.
-
To assess stability, vary the scan rate (e.g., 50, 100, 200, 500 mV/s) and observe changes in the peak separation and the ratio of the anodic to cathodic peak currents. A smaller peak separation and a current ratio closer to unity indicate greater stability of the radical cation on the experimental timescale.
Visualizations
References
Minimizing side reactions in the synthesis of 1,4-di-tert-Butyl-2,5-dimethoxybenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-di-tert-butyl-2,5-dimethoxybenzene. Our aim is to help you minimize side reactions and optimize your experimental outcomes.
Troubleshooting Guides
This section addresses specific issues you might encounter during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My Friedel-Crafts alkylation of 1,4-dimethoxybenzene (B90301) resulted in a very low yield or no product at all. What are the likely causes?
A1: Low or no yield in this synthesis can often be attributed to several factors related to catalyst activity, reagent quality, and reaction conditions. Here are the primary culprits and troubleshooting steps:
-
Catalyst Inactivity: The strong acid catalyst (typically sulfuric acid) is crucial for the reaction.[1][2]
-
Moisture Contamination: Sulfuric acid is hygroscopic. Any moisture in your glassware or reagents will dilute the acid, reducing its catalytic activity. Ensure all glassware is thoroughly dried and reagents are anhydrous.
-
Insufficient Acid: An inadequate amount of catalyst will lead to an incomplete reaction. Ensure the correct stoichiometry is used as per the experimental protocol.
-
-
Poor Reagent Quality:
-
Impure Starting Materials: The purity of 1,4-dimethoxybenzene and tert-butyl alcohol is critical. Impurities can interfere with the reaction.[3] Use reagents of high purity.
-
Degraded tert-Butyl Alcohol: tert-Butyl alcohol can degrade over time. Use a fresh bottle or distill the alcohol before use.
-
-
Suboptimal Reaction Temperature:
-
Temperature Too Low: While the reaction is exothermic and requires cooling, a temperature that is too low can hinder the reaction rate. Maintain the temperature within the recommended range (typically 0-25°C).[2]
-
Temperature Too High: Excessive temperatures can lead to the formation of unwanted side products and decomposition of the desired product.[3] Careful temperature control using an ice bath is essential.[2]
-
Issue 2: Product is Discolored (Yellow or Brown)
Q2: My final product is off-white, with a yellow or brown tint. What causes this discoloration and how can I remove it?
A2: Discoloration in the product typically indicates the presence of impurities arising from side reactions catalyzed by the strong acid.
-
Cause of Discoloration: The strong acid catalyst can promote polymerization or oxidation of the starting materials or product, leading to colored byproducts.[4]
-
Purification Strategies:
-
Recrystallization: Recrystallization from methanol (B129727) is a common and effective method for purifying the product and removing colored impurities.[5]
-
Washing: Thoroughly washing the crude product with water is essential to remove residual acid. Washing with cold methanol can also help remove some organic impurities.
-
Activated Carbon: Adding a small amount of activated carbon during recrystallization can help adsorb colored impurities.
-
Column Chromatography: For very impure products, column chromatography over silica (B1680970) gel or alumina (B75360) can be used for purification.[4]
-
Issue 3: Low Melting Point and Broad Melting Range of the Product
Q3: I obtained a good yield, but the melting point of my product is low and melts over a wide range. What does this signify?
A3: A low and broad melting point is a classic indication of an impure product. Even with a high yield, the presence of contaminants will affect its physical properties.
-
Presence of Isomers: While this compound is the major product, trace amounts of other isomers, such as 1,2-di-tert-butyl-3,6-dimethoxybenzene, can form.[6][7] These isomers can disrupt the crystal lattice of the desired product, leading to a lower and broader melting point.
-
Contamination with Starting Material: Unreacted 1,4-dimethoxybenzene has a lower melting point and can act as an impurity. Ensure the reaction goes to completion by following the recommended reaction time and conditions.
-
Trapped Solvent: Inadequate drying of the recrystallized product can leave residual solvent trapped in the crystals, which will depress the melting point. Dry the product thoroughly under vacuum.
Frequently Asked Questions (FAQs)
Q1: Why is a strong acid like sulfuric acid necessary for this reaction?
A1: A strong acid catalyst is essential to generate the electrophile, the tert-butyl cation, from tert-butyl alcohol.[2] The acid protonates the hydroxyl group of the alcohol, which then leaves as a water molecule, forming the stable tertiary carbocation.
Q2: What is the role of acetic acid in this synthesis?
A2: Acetic acid is commonly used as a solvent in this reaction because it can dissolve the starting materials, 1,4-dimethoxybenzene and tert-butyl alcohol.[2][8]
Q3: Why is polyalkylation a common side reaction in Friedel-Crafts alkylations, and why is it less of a concern in this specific synthesis?
A3: In many Friedel-Crafts alkylations, the addition of an electron-donating alkyl group to the aromatic ring makes the product more reactive than the starting material, leading to further alkylation (polyalkylation).[2] However, in the synthesis of this compound, after the addition of two tert-butyl groups, the two remaining positions on the ring are sterically hindered by the bulky tert-butyl groups and the adjacent methoxy (B1213986) groups.[4][9] This steric hindrance effectively prevents further alkylation, limiting the formation of tri- or tetra-alkylated products.[4]
Q4: How can I control the regioselectivity of the reaction to favor the formation of the this compound isomer?
A4: The regioselectivity is primarily directed by the two methoxy groups on the starting material, 1,4-dimethoxybenzene. The methoxy groups are ortho, para-directing activators. The first tert-butyl group will add to a position ortho to one methoxy group and para to the other. The second tert-butyl group will then add to the remaining activated and sterically accessible position. The formation of the 1,4-di-tert-butyl isomer is favored due to the steric bulk of the tert-butyl group, which prefers the less hindered positions.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the synthesis of this compound.
| Reference | 1,4-dimethoxybenzene (g) | tert-Butyl alcohol (mL) | Acetic Acid (mL) | Sulfuric Acid (mL) | Yield (%) |
| Experiment 1[9] | 3.0 | 5.0 | 10.0 | 20.0 (conc.) | 78.6 |
| Experiment 2[5] | 2.0 | 3.5 | 10.0 | 10.0 (conc.) | ~70 |
| Experiment 3[10] | 0.3 | 0.5 | 1.0 | 2.0 (conc.) | Not Specified |
| Experiment 4[4] | Not Specified | Not Specified | Not Specified | Not Specified | 35-40 |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on common laboratory practices.[5][9]
-
Reaction Setup: In a suitable Erlenmeyer flask, combine 1,4-dimethoxybenzene, tert-butyl alcohol, and glacial acetic acid.
-
Cooling: Place the flask in an ice-water bath and cool the mixture.
-
Catalyst Addition: Slowly add chilled concentrated sulfuric acid dropwise to the stirred reaction mixture while maintaining the temperature in the recommended range (e.g., 15-20°C).
-
Reaction: After the addition is complete, continue to stir the mixture for a specified time (e.g., 5-10 minutes) at room temperature.
-
Quenching: Pour the reaction mixture over crushed ice and water to precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any remaining acid.
-
Purification: Recrystallize the crude product from a suitable solvent, such as methanol, to obtain the pure this compound.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 7323-63-9 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. theochem.mercer.edu [theochem.mercer.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Solved Friedel Crafts Alkylation of 1,4-Dimethoxybenzene | Chegg.com [chegg.com]
- 8. Friedel-Crafts Alkylation | Eastern Kentucky University - Edubirdie [edubirdie.com]
- 9. studycorgi.com [studycorgi.com]
- 10. grabmyessay.com [grabmyessay.com]
Addressing polyalkylation in Friedel-Crafts synthesis of 1,4-di-tert-Butyl-2,5-dimethoxybenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with polyalkylation during the Friedel-Crafts synthesis of 1,4-di-tert-butyl-2,5-dimethoxybenzene.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Formation of mono-alkylated byproduct. - Loss of product during workup and purification. | - Ensure sufficient reaction time (e.g., allow the reaction to stir for at least 10 minutes after warming to room temperature).[1] - Carefully control the temperature, especially during the addition of sulfuric acid, keeping it cool initially.[1][2][3] - Adjust the stoichiometry to favor di-substitution, though in this specific synthesis, the di-substituted product is often the major product due to electronic activation.[4][5] - Minimize transfers and ensure complete precipitation of the product by adding sufficient ice-cold water.[3][6] |
| Excessive Polyalkylation (Formation of unwanted byproducts) | While tri- and tetra-alkylation are sterically hindered in this specific synthesis, the formation of other isomers or related byproducts can occur.[4][7] | In the synthesis of this compound, polyalkylation to the desired di-substituted product is favorable. The primary challenge is often ensuring the reaction goes to completion to form the di-substituted product rather than stopping at the mono-alkylated stage. Steric hindrance from the bulky tert-butyl groups generally prevents further substitution.[4][8][9] |
| Product is Impure (Low melting point with a broad range) | - Presence of unreacted 1,4-dimethoxybenzene (B90301) or mono-alkylated intermediate. - Residual acid catalyst. - Trapped solvent in the crystals. | - Recrystallize the crude product from a suitable solvent like methanol (B129727).[1][6] - Thoroughly wash the crude product with water to remove any remaining sulfuric acid and acetic acid.[6][7] Follow with a wash of ice-cold methanol to remove organic impurities.[5][6] - Ensure the final product is completely dry before taking a melting point.[7] |
| Reaction Mixture Becomes a Thick, Unstirrable Slurry | Significant precipitation of the solid product. | This is often an indication of a successful reaction. If stirring becomes difficult, manual stirring with a glass rod may be necessary to ensure homogeneity.[1] |
Frequently Asked Questions (FAQs)
Q1: Why does polyalkylation readily occur to form the di-substituted product in this specific synthesis?
A1: The initial Friedel-Crafts alkylation of 1,4-dimethoxybenzene introduces a tert-butyl group onto the aromatic ring. Alkyl groups are electron-donating and thus "activate" the ring, making it more nucleophilic and more reactive towards further electrophilic attack than the starting material.[10] The two methoxy (B1213986) groups are also activating and direct incoming electrophiles to the ortho and para positions.[2][9] This electronic activation favors the second alkylation, leading to the di-substituted product.
Q2: Why doesn't the reaction proceed to tri- or tetra-alkylation?
A2: The formation of this compound is favored, but further alkylation is sterically hindered. The tert-butyl groups are bulky, and once two are attached to the ring, they physically block the remaining open positions, making it difficult for additional tert-butyl cations to attack.[2][4][5]
Q3: What is the role of each reagent in this synthesis?
A3:
-
1,4-dimethoxybenzene: The aromatic substrate that undergoes alkylation.
-
tert-Butyl alcohol: The source of the tert-butyl electrophile after protonation and loss of water.[2][6]
-
Glacial Acetic Acid: Acts as a solvent to dissolve the reactants.[2][9]
-
Concentrated Sulfuric Acid: A strong acid catalyst that protonates the tert-butyl alcohol to generate the tert-butyl carbocation.[2][7][11] It also acts as a dehydrating agent.[2]
Q4: How critical is temperature control in this reaction?
A4: Temperature control is crucial. The initial mixing and addition of sulfuric acid should be done at a low temperature (in an ice bath) to manage the exothermic nature of the reaction and control the reaction rate.[1][2][3] Allowing the reaction to warm to room temperature ensures it goes to completion.[1] In general for Friedel-Crafts alkylations, lower temperatures can help reduce the rate of subsequent alkylations, though this is less of a concern for over-alkylation in this specific synthesis.[10]
Q5: Are there alternative methods to avoid polyalkylation in Friedel-Crafts reactions in general?
A5: Yes, a common strategy is to perform a Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner reduction).[10][12][13] The acyl group added during acylation is deactivating, which prevents further substitution on the aromatic ring.[10][12] This method, however, adds extra steps to the synthesis. For the synthesis of this compound, direct alkylation is generally effective due to the steric hindrance that prevents over-alkylation.[4]
Quantitative Data Summary
The following table summarizes typical reactant quantities and reported yields for the synthesis of this compound.
| Reactant/Product | Experiment 1[2] | Experiment 2[1] | Experiment 3[3] | Reported Yield[14] |
| 1,4-dimethoxybenzene | 0.30 g | 0.240 g | 2.0 g | 3.0 g |
| tert-Butyl alcohol | 0.5 mL | 0.4 mL | 3.5 mL | 5.0 mL |
| Glacial Acetic Acid | 1.0 mL | 0.8 mL | 10 mL | 10 mL |
| Conc. Sulfuric Acid | 2.0 mL | 0.8 mL | 10 mL | 15 mL |
| Reported Yield | 0.7872 g (crude) | Not specified | 1-2 g (recrystallized) | 4.25 g (78.13%) |
| Melting Point (°C) | Not specified | 104-105 | 104-105 | 103.8-105.1 |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a representative procedure based on common laboratory practices.[1][2][3]
Materials:
-
1,4-dimethoxybenzene
-
tert-Butyl alcohol
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
Methanol (for recrystallization)
-
Ice
-
Erlenmeyer flasks or a round-bottomed flask
-
Magnetic stirrer and stir bar (optional)
-
Ice bath
-
Buchner funnel and filter flask
Procedure:
-
In a suitable flask, dissolve 1,4-dimethoxybenzene in glacial acetic acid. Gentle warming may be required.
-
Add tert-butyl alcohol to the solution.
-
Cool the mixture in an ice bath.
-
While stirring, slowly add pre-chilled concentrated sulfuric acid dropwise, maintaining a low temperature.
-
After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Stir for an additional 5-10 minutes. A significant amount of solid product should form.[1][3]
-
Quench the reaction by carefully adding ice chips and then ice-cold water to the reaction mixture. This will precipitate the crude product.[3][6]
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude product thoroughly with cold water to remove residual acids.[5][6]
-
A subsequent wash with a small amount of ice-cold methanol can help remove some organic impurities.[5][6]
-
Recrystallize the crude product from a minimal amount of hot methanol to obtain the pure this compound.
-
Allow the crystals to dry completely before determining the yield and melting point.
Visualizations
References
- 1. fog.ccsf.edu [fog.ccsf.edu]
- 2. grabmyessay.com [grabmyessay.com]
- 3. theochem.mercer.edu [theochem.mercer.edu]
- 4. rsc.org [rsc.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | 7323-63-9 | Benchchem [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. scribd.com [scribd.com]
- 12. organic chemistry - How to control the Friedel–Crafts alkylation reaction to methylbenzene as the major product? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
Purification techniques for 1,4-di-tert-Butyl-2,5-dimethoxybenzene
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the purification of 1,4-di-tert-Butyl-2,5-dimethoxybenzene.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of pure this compound?
Pure this compound is a white to off-white solid powder.[1][2] Key properties are summarized in the table below. A sharp melting point within the specified range is a strong indicator of high purity.[1]
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₆H₂₆O₂ |
| Molecular Weight | 250.38 g/mol [3] |
| Melting Point | 102-106 °C[1][2][3][4][5] |
| Appearance | White to off-white crystalline solid[1][2] |
| Solubility | Soluble in dichloromethane (B109758); moderately soluble in ethanol (B145695) and acetonitrile; poorly soluble in hexane (B92381).[1] |
| Boiling Point | 336.3 °C at 760 mmHg[4][5] |
Q2: What are the most common impurities found in the crude product?
Common impurities include:
-
Unreacted Starting Materials: Primarily 1,4-dimethoxybenzene (B90301), which has a much lower melting point (57 °C) and can significantly depress the melting point of the final product.[6]
-
Mono-alkylated Product: 2,5-dimethoxy-tert-butylbenzene may be present if the reaction does not go to completion.
-
Residual Acid Catalyst: Traces of sulfuric acid from the synthesis can remain and cause product degradation over time.[6]
-
Side Reaction Products: Polyalkylation is a potential side reaction in Friedel-Crafts alkylations, though steric hindrance limits this for the target molecule.[6][7] Other acid-catalyzed side reactions can also produce colored impurities.[6]
Q3: Which purification techniques are most effective for this compound?
Recrystallization is the most common and highly effective method for purifying this compound.[1] Its symmetric structure and crystalline nature make it well-suited for this technique.[1] Column chromatography can also be used, particularly for removing colored impurities.[8]
Q4: What are the recommended solvents for recrystallization?
Methanol (B129727) is a commonly used and effective solvent for recrystallization.[9][10] A mixed solvent system, such as dichloromethane/methanol, is also frequently employed.[6][11] Ethanol can also be used.[1][8] The choice of solvent is critical for achieving high purity and yield.[6]
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Problem 1: The final product has a low and/or broad melting point range.
A low and broad melting point is a classic indicator of an impure product.[6][12]
-
Possible Cause A: Contamination with Starting Materials. Unreacted 1,4-dimethoxybenzene is a common impurity that will depress the melting point.[6]
-
Solution: Re-purify the product by recrystallization. Ensure the crude product is thoroughly washed to remove any soluble starting materials before beginning recrystallization.
-
-
Possible Cause B: Trapped Solvent. Inadequate drying can leave residual solvent in the crystal lattice, which acts as an impurity.[6][12]
-
Solution: Dry the purified crystals thoroughly under vacuum for an extended period (at least 8-10 minutes after filtration, or longer if possible).[9]
-
-
Possible Cause C: Presence of Isomers or Side Products.
-
Solution: If recrystallization does not sufficiently improve the melting point, column chromatography may be necessary to separate the desired product from closely related impurities.
-
Problem 2: The recrystallization yield is very low.
-
Possible Cause A: Using too much solvent. The goal is to dissolve the compound in a minimum amount of hot solvent.[9][12] Using an excessive volume will keep too much of the product dissolved even after cooling, thus reducing the yield.
-
Solution: If you suspect too much solvent was added, you can carefully evaporate some of it to reach the saturation point before cooling.
-
-
Possible Cause B: Cooling the solution too quickly. Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before placing it in an ice bath to maximize the formation of large, pure crystals.[13]
-
-
Possible Cause C: The chosen solvent is too effective. If the compound is highly soluble in the solvent even at low temperatures, recovery will be poor.[12]
-
Solution: Consider a different solvent or a mixed-solvent system. For example, if the compound is too soluble in dichloromethane, adding a less-polar co-solvent like methanol can reduce its solubility upon cooling.[11]
-
Problem 3: The product is yellow or colored, not white.
-
Possible Cause A: Residual Acid Catalyst. Traces of the acid catalyst can lead to degradation and the formation of colored byproducts.[6]
-
Possible Cause B: Ferric Chloride Traces. If certain reagents were used during synthesis, trace iron contamination can cause a yellow tint.[8]
-
Solution: Passing a hexane solution of the product through a small plug of basic alumina (B75360) can effectively remove these colored impurities.[8]
-
Problem 4: The compound "oils out" during recrystallization.
"Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute.
-
Solution: Add a small amount of additional hot solvent to redissolve the oil. Then, allow the solution to cool much more slowly, perhaps by insulating the flask. Vigorous stirring while cooling can also sometimes induce crystallization. If the problem persists, a different recrystallization solvent with a lower boiling point should be selected.
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Methanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. Place the flask on a stirrer/hotplate and add a small amount of methanol.
-
Heating: Gently heat the mixture to the boiling point of the methanol while stirring. Add more methanol in small portions until the solid has just dissolved. Avoid adding a large excess of solvent.[9]
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal precipitation.[13]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold methanol to remove any remaining soluble impurities.[10]
-
Drying: Allow the crystals to dry thoroughly under vacuum to remove all traces of solvent.[9] Record the final mass and determine the melting point.
Protocol 2: Recrystallization from a Mixed Solvent (Dichloromethane/Methanol)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot dichloromethane.[11]
-
Induce Precipitation: While the solution is still warm, slowly add methanol dropwise until the solution becomes cloudy (turbid), indicating the saturation point has been reached.
-
Re-dissolution: Add a few drops of dichloromethane to just redissolve the precipitate and make the solution clear again.
-
Cooling & Isolation: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath. Collect the crystals by vacuum filtration as described in the single-solvent protocol.[11]
-
Washing & Drying: Wash the collected crystals with a small amount of cold methanol and dry thoroughly under vacuum.
Visual Workflow and Logic Diagrams
References
- 1. Buy this compound | 7323-63-9 [smolecule.com]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. CAS 7323-63-9 | 2708-1-26 | MDL MFCD00026281 | this compound | SynQuest Laboratories [synquestlabs.com]
- 4. This compound | CAS#:7323-63-9 | Chemsrc [chemsrc.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. grabmyessay.com [grabmyessay.com]
- 8. rsc.org [rsc.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. 5.2.1. Synthesis of 1,4-Di-t-butyl-2,5-dimethoxybenzene | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. Solved I am looking for the answer to #1 with the knowledge | Chegg.com [chegg.com]
Technical Support Center: 1,4-di-tert-Butyl-2,5-dimethoxybenzene (DDB) in Battery Research
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 1,4-di-tert-Butyl-2,5-dimethoxybenzene (DDB) as a redox shuttle additive in battery systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound (DDB) in a lithium-ion battery?
A1: this compound (DDB) serves as a redox shuttle additive, primarily for overcharge protection.[1][2][3][4] When a battery cell reaches its fully charged state, excess charging current oxidizes the DDB molecules at the cathode. These oxidized molecules then travel to the anode, get reduced back to their original state, and return to the cathode. This "shuttling" of electrons consumes the overcharge current as heat, preventing the cell voltage from rising to dangerous levels that could cause electrolyte decomposition and damage to the electrode materials.[1]
Q2: For which cathode chemistries is DDB most effective?
A2: DDB is most famously and effectively used with lithium iron phosphate (B84403) (LiFePO₄) cathodes.[2][5] This is because its redox potential of approximately 3.9 V vs. Li/Li⁺ is slightly above the normal end-of-charge voltage for LiFePO₄, making it an ideal candidate for providing overcharge protection in these systems.[2][6]
Q3: What are the known limitations of DDB as a redox shuttle?
A3: Despite being a benchmark shuttle molecule, DDB has two primary limitations:
-
Low Solubility: It has relatively poor solubility in standard organic carbonate electrolytes, which can limit the overcharge current it can handle.[2][5]
-
Redox Potential: Its redox potential is insufficient for providing overcharge protection for higher voltage cathodes (those operating above 4.2 V), such as LiCoO₂ or Li[NiMnCo]O₂ (NMC).[2][5][7]
Q4: How does DDB degrade, and under what conditions?
A4: DDB can undergo irreversible decomposition at potentials significantly higher than its redox potential, typically above 4.2 V vs. Li/Li⁺.[7] Experimental evidence suggests that the degradation pathway involves the decomposition of the O-C bond in the alkoxy (methoxy) substitution groups on the benzene (B151609) ring.[7] This degradation can lead to a loss of shuttling capability and the formation of byproducts that may negatively impact battery performance.
Troubleshooting Guide
This guide addresses common experimental issues that may be related to the purity and stability of DDB.
| Observed Issue | Potential Cause(s) Related to DDB | Recommended Action / Troubleshooting Step |
| 1. Ineffective or No Overcharge Protection | Insufficient Purity: Impurities from synthesis (e.g., starting materials, mono-alkylated species) may be electrochemically inactive or have redox potentials outside the desired range. | 1. Verify Purity: Use Nuclear Magnetic Resonance (¹H NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the purity of the DDB. 2. Repurify: Recrystallize the DDB material to remove impurities. 3. Increase Concentration: If solubility allows, incrementally increase the DDB concentration in the electrolyte. |
| 2. Rapid Capacity Fade During Cycling | DDB Degradation: Operating the cell at voltages above 4.2 V can cause irreversible decomposition of the DDB molecule.[7] Impurity Side Reactions: Electrochemically active impurities may react with the electrodes or electrolyte components, consuming active lithium and degrading the solid-electrolyte interphase (SEI). | 1. Confirm Voltage Window: Ensure the upper cutoff voltage of your cycling protocol does not significantly exceed the stable potential for DDB. 2. Post-Mortem Analysis: Analyze the electrolyte after cycling for DDB degradation products using techniques like GC-MS. 3. Use Higher Purity DDB: Test a new, high-purity batch of DDB to see if the issue persists. |
| 3. Increased Cell Impedance / Poor Rate Capability | Insoluble Impurities: Non-electroactive impurities may precipitate onto the electrode surfaces or separator pores, blocking ion transport pathways. Polymerization of Byproducts: Some degradation byproducts or impurities can electropolymerize on the electrode surfaces, forming a resistive layer.[6] | 1. Electrochemical Impedance Spectroscopy (EIS): Perform EIS before and after cycling to quantify the increase in charge transfer and solid-state resistance. 2. Visual Inspection: Disassemble a cycled cell in an inert atmosphere to visually inspect electrodes for film formation. 3. Filter Electrolyte: Before cell assembly, filter the DDB-containing electrolyte to remove any undissolved particles. |
| 4. Inconsistent Results Between Batches | Batch-to-Batch Purity Variation: The type and concentration of impurities can vary significantly between different synthesis batches. | 1. Standardize Supplier: Source DDB from a reputable supplier with provided certificates of analysis.[3] 2. Internal Quality Control: Perform purity analysis (e.g., NMR) on every new batch of DDB before use. |
Quantitative Data: Electrochemical Properties of DDB and Derivatives
To overcome the limitations of DDB, various derivatives have been synthesized. This table summarizes their key performance metrics, providing a basis for comparison.
| Compound Name | Abbreviation | Redox Potential (V vs. Li/Li⁺) | Overcharge Cycling Stability | Key Limitation(s) |
| This compound | DDB | ~3.9 V[2][5] | >300 cycles (with 100% overcharge)[5] | Poor solubility, insufficient potential for >4V cathodes[2][5] |
| 1,4-bis(trimethylsilyl)-2,5-dimethoxybenzene | BTMSDB | ~4.1 V[5] | 81 cycles[5] | Eventual failure due to loss of steric protection[8] |
| 1,4-di-t-butyl-2,5-bis(2,2,2-trifluoroethoxy)benzene | N/A | ~4.25 V[6] | 170 cycles[5] | Complex synthesis, potential for HF generation |
| 2,5-di-tert-butyl-1,4-bis(2-methoxyethoxy)benzene | DBBB | ~3.9 V | >180 cycles (at C/2 rate)[9] | Improved solubility but similar redox potential to DDB[10] |
Experimental Protocols
Protocol 1: Purity Assessment of DDB via ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the DDB sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrument Setup: Record the ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).
-
Data Analysis: A pure sample of this compound should exhibit three distinct singlets in the ¹H NMR spectrum.[11]
-
A singlet corresponding to the protons of the tert-butyl groups.
-
A singlet for the protons of the methoxy (B1213986) groups.
-
A singlet for the aromatic protons on the benzene ring.
-
-
Impurity Identification: The presence of additional peaks indicates impurities. Compare the spectrum to known spectra of potential side products from the synthesis (e.g., mono-tert-butyl-2,5-dimethoxybenzene).
Protocol 2: Electrochemical Evaluation of DDB as a Redox Shuttle
-
Electrolyte Preparation: Prepare the electrolyte by dissolving a specific concentration of DDB (e.g., 0.1 M) in a standard lithium-ion battery electrolyte (e.g., 1 M LiPF₆ in a 1:1 w/w mixture of ethylene (B1197577) carbonate and diethyl carbonate).
-
Cell Assembly: Assemble a coin cell (e.g., CR2032) in an argon-filled glovebox using a LiFePO₄ cathode, a lithium metal anode, and a separator soaked in the DDB-containing electrolyte.
-
Cyclic Voltammetry (CV): Perform a slow-scan CV (e.g., 0.1 mV/s) between 3.0 V and 4.2 V to determine the oxidation and reduction potentials of the DDB shuttle.
-
Galvanostatic Cycling with Overcharge:
-
Cycle the cell under normal conditions (e.g., between 3.0 V and 3.6 V) for several cycles to confirm baseline performance.
-
Induce overcharge by setting the charge step to a fixed capacity that is 150-200% of the cathode's nominal capacity, while keeping the voltage limit high (e.g., 4.5 V).
-
A successful shuttle will result in a flat voltage plateau around its redox potential during the overcharge period.
-
Monitor the cell's discharge capacity and coulombic efficiency over many cycles to assess the long-term stability of the shuttle.
-
Visualizations
Caption: Workflow for evaluating DDB performance.
Caption: Troubleshooting guide for DDB-related issues.
Caption: Simplified DDB degradation at high potential.
References
- 1. researchgate.net [researchgate.net]
- 2. ossila.com [ossila.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 1,4-Bis(trimethylsilyl)-2,5-dimethoxybenzene: a novel redox shuttle additive for overcharge protection in lithium-ion batteries that doubles as a mechanistic chemical probe - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
Technical Support Center: Overcoming Challenges with 1,4-di-tert-Butyl-2,5-dimethoxybenzene (DBDMB) in 4V Lithium-Ion Batteries
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing 1,4-di-tert-Butyl-2,5-dimethoxybenzene (DBDMB) and its derivatives as redox shuttle additives for overcharge protection in high-voltage (4V) lithium-ion batteries (LIBs).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DBDMB) and why is it used in LIBs?
A1: DBDMB is an aromatic organic molecule investigated primarily as a redox shuttle (RS) additive in LIB electrolytes.[1] Its function is to provide overcharge protection.[1][2] During overcharge, when the cell voltage exceeds a specific limit, the DBDMB molecule is oxidized at the cathode. It then travels to the anode, where it is reduced back to its original state. This process creates an internal "shuttle" for excess current, preventing further charging of the cathode material and mitigating dangerous conditions like thermal runaway.[2]
Q2: What is the typical redox potential of DBDMB and why is it problematic for 4V LIBs?
A2: The redox potential of DBDMB is approximately 3.92-3.95 V vs. Li/Li+.[1][3] This potential is suitable for protecting cathodes like Lithium Iron Phosphate (LFP), which have a charging plateau around 3.5 V. However, for higher voltage cathodes used in 4V-class LIBs (e.g., NMC, LCO), which charge to potentials of 4.2 V or higher, the redox potential of DBDMB is too low. This means the shuttle will be oxidized during the normal charging process, not just during overcharge. This premature activation leads to a continuous shuttle mechanism, causing significant self-discharge, low coulombic efficiency, and rapid capacity fade.
Q3: What are the primary strategies to overcome the low redox potential of DBDMB for use in 4V LIBs?
A3: The main strategy is to chemically modify the DBDMB molecule to increase its oxidation potential.[4] This is achieved by substituting hydrogen atoms on the aromatic ring with electron-withdrawing groups.[2][4] These groups pull electron density from the benzene (B151609) ring, making it harder to oxidize and thus raising its redox potential to a level above the cathode's top-of-charge voltage. Examples of such modifications include adding organophosphine oxide groups or trifluoroethoxy groups.[1][5]
Q4: What is "Coulombic Efficiency" (CE) and why is it a critical metric when using redox shuttle additives?
A4: Coulombic efficiency is the ratio of the total charge extracted from a battery during discharge to the total charge put into the battery during the preceding charge. Ideally, this value should be as close to 100% as possible. When a redox shuttle like DBDMB has a potential lower than the charging cut-off, it will continuously shuttle charge, leading to a significant drop in CE.[6][7][8] Therefore, a low CE is a primary indicator of a mismatched redox shuttle and cathode potential.
Troubleshooting Guide
Problem 1: My Li-ion cell containing a DBDMB-family additive shows low Coulombic Efficiency (<98%) and significant self-discharge, even when not being intentionally overcharged.
-
Possible Cause: The redox potential of your additive is lower than the upper cut-off voltage of your cell's charging protocol. This activates the shuttle mechanism during normal operation.
-
Troubleshooting Steps:
-
Confirm Redox Potential: Determine the precise oxidation potential of your additive in your specific electrolyte system using Cyclic Voltammetry (CV). The potential should be ~0.2-0.3 V higher than the cathode's top-of-charge potential.
-
Adjust Charging Protocol (for diagnostics): Lower the upper cut-off voltage of your battery cycler to a value below the measured redox potential of the shuttle. If the coulombic efficiency improves significantly, it confirms the premature activation of the shuttle.
-
Synthesize or Procure a Higher-Potential Derivative: The most effective solution is to use a derivative of DBDMB with a higher redox potential. Theoretical calculations and experimental data show that adding electron-withdrawing groups can increase the potential.[4]
-
Check for Impurities: Ensure the purity of your synthesized DBDMB derivative. Impurities with lower redox potentials can cause the same symptoms.
-
Problem 2: The overcharge protection from my redox shuttle additive fades after a few cycles.
-
Possible Cause: The radical cation of the oxidized shuttle molecule is unstable and decomposes over time.
-
Troubleshooting Steps:
-
Analyze Stability: Use spectroelectrochemical methods to study the stability of the oxidized shuttle molecule. For instance, the radical cation of DBDMB is known to be stable only up to potentials of 4.2 V vs. Li/Li+, above which it decomposes.[3]
-
Evaluate Structural Stability: The stability of the radical cation is crucial for long-term cycling. Bulky groups, like the tert-butyl groups on DBDMB, provide steric protection to the radical cation, enhancing its stability.[1][9] Ensure that modifications to increase potential do not compromise the stability of the oxidized form.
-
Check Anode Compatibility: The oxidized shuttle molecule diffuses to the anode to be reduced. It is possible for it to undergo side reactions and decompose on the anode surface. Consider using additives like LiBOB, which can help suppress reductive decomposition at the anode.[5]
-
Data Presentation: Redox Potentials of DBDMB Derivatives
The following table summarizes the redox potentials of DBDMB and some of its derivatives, illustrating the effect of different substituent groups.
| Compound Name | Abbreviation | Substituent Groups | Redox Potential (V vs. Li/Li+) | Suitability for 4V+ Applications |
| This compound | DDB | tert-Butyl | ~3.92 - 3.95 | No |
| 1,4-Bis(trimethylsilyl)-2,5-dimethoxybenzene | BTMSDB | Trimethylsilyl | ~4.1 | Marginal |
| 2,5-di-tert-butyl-1,4-bis(2-methoxyethoxy)benzene | DBBB | 2-methoxyethoxy | Not Specified | Yes (High Stability) |
| 1,4-di-t-butyl-2,5-bis(2,2,2-trifluoroethoxy)benzene | - | 2,2,2-trifluoroethoxy (electron-withdrawing) | > 4.0 | Yes |
| 1,4-Bis[bis(1-methylethyl)phosphinyl]-2,5-dimethoxybenzene | BPDB | bis(1-methylethyl)phosphinyl (electron-withdrawing) | ~4.5 | Yes |
Data compiled from sources.[1][3][5][10][11]
Mandatory Visualizations
Caption: Energy level diagram illustrating premature oxidation of DBDMB in a 4V LIB.
Caption: Troubleshooting workflow for low Coulombic Efficiency in cells with redox shuttles.
Experimental Protocols
Protocol: Determining Redox Potential via Cyclic Voltammetry (CV)
This protocol outlines the key steps to measure the oxidation potential of a redox shuttle additive like DBDMB.
-
Electrolyte Preparation:
-
In an argon-filled glovebox, prepare the electrolyte solution. A typical formulation is 1 M LiPF₆ in a 1:1 (v/v) mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC).
-
Dissolve the redox shuttle additive (e.g., DBDMB derivative) into the electrolyte at a known concentration, typically between 0.01 M and 0.1 M.[12]
-
-
Electrochemical Cell Assembly:
-
Use a three-electrode electrochemical cell.[13]
-
Working Electrode: A platinum (Pt) or glassy carbon microelectrode (diameter ~10 µm).[12]
-
Reference Electrode: A lithium metal foil.[12]
-
Counter Electrode: A larger piece of lithium metal foil.[12]
-
Assemble the cell inside the glovebox, ensuring the electrodes are immersed in the prepared electrolyte.
-
-
Instrument Setup:
-
Running the Experiment:
-
Begin the CV scan. The potentiostat will sweep the potential of the working electrode and measure the resulting current.
-
Perform several cycles (e.g., 3-5) to ensure the measurement is stable.[13]
-
-
Data Analysis:
-
Plot the resulting current (I) versus the applied potential (E) to generate a cyclic voltammogram.
-
Identify the anodic (oxidation) peak potential (Eₚₐ) and the cathodic (reduction) peak potential (Eₚ𝒸).
-
The redox potential (E½) is calculated as (Eₚₐ + Eₚ𝒸) / 2. This value represents the potential at which the shuttle will be most active.
-
The separation between the peaks (ΔEₚ = Eₚₐ - Eₚ𝒸) provides information about the reversibility of the redox reaction. For a reversible one-electron process, this value should be close to 59 mV.
-
References
- 1. researchgate.net [researchgate.net]
- 2. xray.uky.edu [xray.uky.edu]
- 3. researchgate.net [researchgate.net]
- 4. Theoretic calculation for understanding the oxidation process of 1,4-dimethoxybenzene-based compounds as redox shuttles for overcharge protection of lithium ion batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. anl.gov [anl.gov]
- 6. researchgate.net [researchgate.net]
- 7. Deciphering coulombic loss in lithium-ion batteries and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1,4-Bis(trimethylsilyl)-2,5-dimethoxybenzene: a novel redox shuttle additive for overcharge protection in lithium-ion batteries that doubles as a mechanistic chemical probe - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. osti.gov [osti.gov]
- 13. how can I create a protocol for cyclicvoltammetry | Filo [askfilo.com]
Validation & Comparative
A Comparative Analysis of 1,4-di-tert-Butyl-2,5-dimethoxybenzene and Other Redox Shuttles for Advanced Battery Applications
For researchers, scientists, and drug development professionals, the quest for safer and more reliable energy storage solutions is paramount. In the realm of lithium-ion batteries, redox shuttle additives play a crucial role in providing overcharge protection, a critical safety feature. This guide offers an objective comparison of the benchmark redox shuttle, 1,4-di-tert-Butyl-2,5-dimethoxybenzene (DDB), with other notable alternatives, supported by experimental data and detailed methodologies.
At the forefront of overcharge protection technology is this compound, a molecule recognized for its robust electrochemical reversibility and stability.[1] However, its performance relative to other emerging redox shuttles, including its derivatives and ferrocene-based compounds, warrants a detailed comparative analysis to guide researchers in selecting the optimal compound for their specific applications.
Performance Metrics: A Quantitative Comparison
The efficacy of a redox shuttle is determined by several key performance indicators, including its redox potential, diffusion coefficient, solubility in the electrolyte, and long-term cycling stability. The following tables summarize the available quantitative data for DDB and its competitors. It is important to note that the experimental conditions under which these values were obtained can vary between studies, potentially influencing the results.
| Redox Shuttle | Redox Potential (V vs. Li/Li⁺) | Electrolyte | Reference |
| This compound (DDB) | 3.9 | 1M LiPF₆ in EC:DMC | [1] |
| 2,5-di-tert-butyl-1,4-bis(2-methoxyethoxy)benzene (DBBB) | ~3.85 | Not Specified | |
| Ferrocene | ~3.25 (vs. Li/Li⁺) | 1M LiPF₆ in EC:EMC | |
| Substituted Ferrocenes | Variable (can be tuned) | Various |
Table 1: Redox Potentials of Selected Redox Shuttles. The redox potential is a critical parameter, as it must be slightly higher than the normal operating voltage of the battery cathode to engage only during overcharge conditions.
| Redox Shuttle | Diffusion Coefficient (cm²/s) | Electrolyte | Reference |
| This compound (DDB) | Not consistently reported | - | |
| 2,5-di-tert-butyl-1,4-bis(2-methoxyethoxy)benzene (DBBB) | Not consistently reported | - | |
| Ferrocene | ~2.4 x 10⁻⁵ | Acetonitrile/water |
Table 2: Diffusion Coefficients. A higher diffusion coefficient allows the shuttle to move more quickly between the electrodes, enabling it to handle higher overcharge currents.
| Redox Shuttle | Solubility | Electrolyte | Reference |
| This compound (DDB) | Low (<0.2 M) | Carbonate-based | [1] |
| 2,5-di-tert-butyl-1,4-bis(2-methoxyethoxy)benzene (DBBB) | High | Carbonate-based | |
| Ferrocene | Generally good | Organic solvents |
Table 3: Solubility in Common Battery Electrolytes. Higher solubility allows for a greater concentration of the shuttle in the electrolyte, leading to more effective overcharge protection. DDB's low solubility in common carbonate electrolytes is a notable limitation.[1]
| Redox Shuttle | Cycling Stability (100% Overcharge) | Cell Chemistry | Reference |
| This compound (DDB) | >200 cycles | LiFePO₄/graphite | [1] |
| 2,5-di-tert-butyl-1,4-bis(2-methoxyethoxy)benzene (DBBB) | >100 cycles | Not Specified | |
| Ferrocene Derivatives | Variable | Various |
Table 4: Overcharge Cycling Stability. This metric indicates the durability of the redox shuttle over repeated overcharge events. DDB has demonstrated excellent stability in LiFePO₄-based cells.[1]
Experimental Protocols: Methodologies for Characterization
The following sections detail the experimental protocols for determining the key performance metrics of redox shuttles.
Redox Potential and Diffusion Coefficient Determination via Cyclic Voltammetry
Cyclic voltammetry (CV) is a fundamental electrochemical technique used to determine the redox potential and diffusion coefficient of a redox shuttle.
Materials and Equipment:
-
Potentiostat
-
Three-electrode electrochemical cell (working, counter, and reference electrodes)
-
Glassy carbon working electrode
-
Platinum wire or foil counter electrode
-
Lithium metal reference electrode
-
Electrolyte solution (e.g., 1M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC))
-
Redox shuttle compound
-
Inert atmosphere glovebox
Procedure:
-
Prepare the electrolyte solution containing a known concentration of the redox shuttle (typically 1-10 mM) inside an argon-filled glovebox.
-
Assemble the three-electrode cell with the polished glassy carbon working electrode, platinum counter electrode, and lithium reference electrode.
-
Immerse the electrodes in the electrolyte solution.
-
Connect the cell to the potentiostat.
-
Perform a cyclic voltammetry scan over a potential range that encompasses the expected redox potential of the shuttle. A typical scan rate is 10-100 mV/s.
-
The redox potential (E½) is determined as the average of the anodic and cathodic peak potentials.
-
To determine the diffusion coefficient, perform CV scans at multiple scan rates (e.g., 10, 20, 50, 100 mV/s).
-
Plot the peak current (ip) versus the square root of the scan rate (ν¹/²).
-
The diffusion coefficient (D) can be calculated from the slope of this plot using the Randles-Sevcik equation:
-
ip = (2.69 x 10⁵) n³/² A D¹/² C ν¹/²
-
Where:
-
ip is the peak current in Amperes
-
n is the number of electrons transferred in the redox event
-
A is the electrode area in cm²
-
D is the diffusion coefficient in cm²/s
-
C is the bulk concentration of the redox shuttle in mol/cm³
-
ν is the scan rate in V/s
-
-
Solubility Determination
The solubility of a redox shuttle in a specific electrolyte is a critical parameter for its practical application.
Materials and Equipment:
-
Analytical balance
-
Vials with airtight caps
-
Vortex mixer or magnetic stirrer
-
Centrifuge
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Electrolyte solution
Procedure:
-
Add an excess amount of the redox shuttle compound to a known volume of the electrolyte in a vial.
-
Seal the vial and agitate the mixture using a vortex mixer or magnetic stirrer for an extended period (e.g., 24-48 hours) at a constant temperature to ensure saturation.
-
Centrifuge the saturated solution to separate the undissolved solid.
-
Carefully extract a known volume of the supernatant (the clear, saturated solution).
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Determine the concentration of the redox shuttle in the diluted solution using a pre-calibrated UV-Vis spectrophotometer or HPLC.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Long-Term Cycling Stability Testing
This protocol evaluates the durability of the redox shuttle under repeated overcharge conditions in a full-cell configuration.
Materials and Equipment:
-
Battery cycler
-
Coin cell components (casings, spacers, springs)
-
Cathode and anode materials (e.g., LiFePO₄ and graphite)
-
Separator
-
Electrolyte containing the redox shuttle at a specific concentration
-
Glovebox for cell assembly
Procedure:
-
Prepare the cathode and anode electrodes.
-
Prepare the electrolyte with the desired concentration of the redox shuttle.
-
Assemble coin cells in an inert atmosphere glovebox, consisting of the cathode, separator, anode, and electrolyte.
-
Perform a few initial formation cycles at a low C-rate (e.g., C/10) within the normal operating voltage window of the cell to form a stable solid-electrolyte interphase (SEI).
-
Begin the overcharge cycling test. Each cycle consists of:
-
Charging the cell at a specific C-rate (e.g., C/2) to a set overcharge capacity (e.g., 120% or 150% of the nominal capacity).
-
Discharging the cell back to the lower voltage cutoff.
-
-
Monitor the voltage profile of the cell during charging. The redox shuttle is considered to have failed when the cell voltage can no longer be clamped at the shuttle's redox potential and rises to the upper voltage limit of the cycler.
-
The number of cycles completed before failure is recorded as the cycling stability.
Mandatory Visualizations
To better illustrate the processes involved in evaluating redox shuttles, the following diagrams are provided.
Caption: Experimental Workflow for Redox Shuttle Characterization.
Caption: Redox Shuttle Mechanism for Overcharge Protection.
References
Performance Validation of 1,4-di-tert-Butyl-2,5-dimethoxybenzene in Full-Cell Lithium-Ion Batteries: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the performance of 1,4-di-tert-Butyl-2,5-dimethoxybenzene (DBDMB) as a redox shuttle additive in full-cell lithium-ion batteries. Primarily utilized for overcharge protection, DBDMB's electrochemical behavior is critically evaluated against other notable redox shuttle agents. This comparison is supported by experimental data from peer-reviewed literature, focusing on key performance indicators such as cycling stability, coulombic efficiency, and rate capability. Detailed experimental protocols are also provided to aid in the replication and validation of these findings.
Executive Summary
This compound is a well-established redox shuttle molecule effective in preventing overcharge in lithium-ion batteries, particularly those with lithium iron phosphate (B84403) (LiFePO4) cathodes. Its redox potential of approximately 3.9 V versus Li/Li+ aligns well with the charging plateau of LiFePO4, enabling it to shuttle excess current and prevent detrimental side reactions at the electrode-electrolyte interface during overcharging.[1][2] The bulky tert-butyl groups contribute to its electrochemical stability and reversibility.[1] However, its performance is constrained by relatively low solubility in standard carbonate electrolytes and a redox potential that is not suitable for higher voltage cathode materials.[2] This guide presents a comparative analysis of DBDMB against other redox shuttles, offering a clear perspective on its operational advantages and limitations.
Performance Comparison of Redox Shuttles
The following tables summarize the electrochemical performance of DBDMB in comparison to other redox shuttle additives in LiFePO4-based full-cell lithium-ion batteries.
Table 1: Electrochemical Properties and Overcharge Protection Performance
| Redox Shuttle Additive | Redox Potential (V vs. Li/Li+) | Maximum Overcharge Cycles | Overcharge Condition | Key Advantages | Key Limitations |
| This compound (DBDMB) | ~3.92 | >300 | 100% overcharge at 0.1C | Excellent stability, good reversibility | Low solubility, unsuitable for high-voltage cathodes |
| 10-methylphenothiazine (MPT) | ~3.6 | >100 | 100% overcharge | Higher solubility than DBDMB | Lower redox potential, less stable than DBDMB |
| 2,2,6,6-tetramethylpiperidinyloxy (TEMPO) | ~3.5 | >100 | 100% overcharge | Commercially available, well-studied | Lower redox potential, potential side reactions |
| 1,4-Bis(trimethylsilyl)-2,5-dimethoxybenzene (BTMSDB) | ~4.1 | 81 | Not specified | Higher redox potential than DBDMB | Fewer overcharge cycles, potential C-Si bond instability |
Table 2: Full-Cell Performance Data (LiFePO4/Graphite)
| Redox Shuttle Additive | Specific Capacity (mAh/g) | Coulombic Efficiency (%) | Rate Capability | Cycling Stability (Normal Conditions) |
| Control (No Additive) | ~150 (at C/10) | >99.5% | Good | Stable cycling with gradual capacity fade |
| DBDMB | Not explicitly reported under normal cycling | High, but can introduce shuttle-related inefficiency | Limited by solubility at high rates | Primarily studied for overcharge protection |
| MPT | Not explicitly reported under normal cycling | Not explicitly reported | Not explicitly reported | Primarily studied for overcharge protection |
| TEMPO | Not explicitly reported under normal cycling | Not explicitly reported | Not explicitly reported | Primarily studied for overcharge protection |
Note: Specific capacity and coulombic efficiency data for redox shuttle-containing cells under normal cycling conditions are not extensively reported in the compared literature, as the primary focus is on overcharge performance.
Experimental Protocols
The following methodologies are standard for evaluating the performance of redox shuttle additives in lithium-ion batteries.
Electrode Preparation
-
Cathode: A typical LiFePO4 cathode slurry is prepared by mixing LiFePO4 powder, a conductive agent (e.g., carbon black), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in an 8:1:1 weight ratio with a suitable solvent (e.g., N-methyl-2-pyrrolidone - NMP). The slurry is then cast onto an aluminum foil current collector and dried under vacuum.
-
Anode: A graphite (B72142) anode slurry is prepared similarly, using graphite powder, a conductive agent, and a binder, and cast onto a copper foil current collector.
Cell Assembly
-
Coin Cells (CR2032): Full-cells are typically assembled in a glovebox under an argon atmosphere. The LiFePO4 cathode and graphite anode are separated by a microporous separator (e.g., Celgard).
-
Electrolyte: The electrolyte consists of a lithium salt (e.g., 1 M LiPF6) dissolved in a mixture of organic carbonates (e.g., ethylene (B1197577) carbonate (EC) and diethyl carbonate (DEC) in a 1:1 volume ratio). The redox shuttle additive (e.g., 0.1 M DBDMB) is dissolved in this base electrolyte.
Electrochemical Measurements
-
Cyclic Voltammetry (CV): CV is performed to determine the redox potential of the shuttle additive. A three-electrode setup with a lithium metal reference electrode is commonly used.
-
Galvanostatic Cycling: The full-cells are cycled at various C-rates (e.g., from C/10 to 2C) within a specific voltage window (e.g., 2.5 V to 3.6 V for LiFePO4/graphite) to evaluate specific capacity, coulombic efficiency, and rate capability.
-
Overcharge Testing: To assess the effectiveness of the redox shuttle, cells are subjected to prolonged charging at a specific C-rate (e.g., 0.1C) for a duration equivalent to a 100% overcharge. The voltage profile is monitored to confirm the shuttle's ability to clamp the cell voltage. The number of cycles the cell can withstand under these conditions determines the overcharge protection longevity.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for validating the performance of a redox shuttle additive in a full-cell lithium-ion battery.
Caption: Experimental workflow for performance validation of redox shuttle additives.
Signaling Pathway of Overcharge Protection
The mechanism of overcharge protection by a redox shuttle like DBDMB involves a specific electrochemical pathway that prevents the cell voltage from exceeding a safe limit.
Caption: Electrochemical pathway of DBDMB-mediated overcharge protection.
Conclusion
This compound serves as a highly effective and stable redox shuttle for overcharge protection in LiFePO4-based lithium-ion batteries. Its primary strength lies in its ability to endure hundreds of overcharge cycles, thereby enhancing the safety and lifespan of battery packs where cell-to-cell imbalances can occur. However, its application is limited by its solubility and its redox potential, which is not high enough for next-generation high-voltage cathode materials. For researchers and developers, while DBDMB is a benchmark for LiFePO4 systems, the exploration of alternative redox shuttles with higher redox potentials and improved solubility is crucial for advancing the safety of high-energy-density lithium-ion batteries.
References
Electrochemical performance comparison of DDB derivatives in redox flow batteries
For Researchers, Scientists, and Drug Development Professionals
The quest for high-performance, cost-effective, and stable energy storage solutions has led to significant research into non-aqueous redox flow batteries (RFBs). Central to the advancement of this technology is the molecular engineering of redox-active materials. Among the promising candidates, derivatives of 1,4-dimethoxybenzene (B90301) (DDB) have garnered attention for their tunable electrochemical properties. This guide provides a comparative analysis of the electrochemical performance of various DDB derivatives, supported by experimental data, to aid researchers in the selection and development of next-generation energy storage materials.
Performance Comparison of DDB Derivatives
The electrochemical performance of several DDB derivatives has been evaluated to understand the structure-property relationships that govern their suitability for non-aqueous RFBs. The following tables summarize key performance metrics from comparative studies. The derivatives are primarily based on a "subtractive" molecular engineering approach, where bulky substituent groups of 2,5-di-tert-butyl-1,4-bis(2-methoxyethoxy)benzene (DBBB), a well-known redox shuttle molecule, are removed or reduced.[1]
Table 1: Electrochemical Properties of DDB Derivatives
| Compound | Abbreviation | Redox Potential (V vs. Li/Li⁺) | Gravimetric Capacity (mAh/g) |
| 2,5-di-tert-butyl-1,4-bis(2-methoxyethoxy)benzene | DBBB | ~3.5 | 79 |
| 2,3-dimethyl-1,4-dimethoxybenzene | 23DDB | ~3.4 | 161 |
| 2,5-dimethyl-1,4-dimethoxybenzene | 25DDB | ~3.4 | 161 |
Data sourced from a study on the molecular engineering of dimethoxybenzene-based redox materials.[1]
Table 2: Physicochemical and Cycling Performance of DDB Derivatives
| Compound | Abbreviation | Solubility (M in TEATFSI/ACN) | Diffusion Coefficient (cm²/s) | Coulombic Efficiency (%) |
| 2,5-di-tert-butyl-1,4-bis(2-methoxyethoxy)benzene | DBBB | >1.0 | 2.1 x 10⁻⁶ | ~70 (at 0.05 M) |
| 2,3-dimethyl-1,4-dimethoxybenzene | 23DDB | ~0.5 | 4.5 x 10⁻⁶ | Not Reported |
| 2,5-dimethyl-1,4-dimethoxybenzene | 25DDB | ~0.5 | 4.5 x 10⁻⁶ | Not Reported |
Data for DBBB's coulombic efficiency is from a review on molecular engineering of redox couples.[2] Other data is from a comparative study of DDB derivatives.[1]
Experimental Protocols
The data presented in this guide is based on standardized electrochemical evaluation techniques. The following are detailed methodologies for the key experiments cited.
Cyclic Voltammetry (CV)
Cyclic voltammetry was employed to determine the redox potentials of the DDB derivatives. The experiments were conducted in an argon-filled glovebox using a three-electrode setup.
-
Working Electrode: Glassy carbon electrode.
-
Counter Electrode: Platinum wire.
-
Reference Electrode: Silver wire in a solution of 0.01 M AgNO₃ and 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) in acetonitrile.
-
Electrolyte Solution: 10 mM of the DDB derivative in 0.1 M tetraethylammonium (B1195904) tetrafluoroborate (B81430) (TEATFSI) in acetonitrile.
-
Scan Rate: 100 mV/s.
Solubility and Diffusivity Measurements
The solubility of the DDB derivatives was determined by preparing saturated solutions in the electrolyte and measuring the concentration using UV-Vis spectroscopy. The diffusion coefficients were calculated from cyclic voltammetry data at various scan rates using the Randles-Sevcik equation.
Galvanostatic Cycling
The cycling performance of the DDB derivatives was evaluated in a non-aqueous redox flow battery setup.
-
Anolyte: Lithium metal.
-
Catholyte: A solution of the DDB derivative in an electrolyte containing a supporting salt (e.g., LiTFSI in an organic carbonate solvent).
-
Separator: A porous membrane (e.g., Celgard).
-
Electrodes: Carbon paper.
-
Procedure: The cells were charged and discharged at a constant current density, and the capacity and coulombic efficiency were monitored over multiple cycles. For instance, DBBB was cycled at a concentration of 0.05 M.[2]
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis and electrochemical characterization of DDB derivatives for redox flow battery applications.
Caption: Experimental workflow for evaluating DDB derivatives.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the molecular structure of DDB derivatives and their electrochemical performance in a redox flow battery.
Caption: Structure-performance relationship in DDB derivatives.
References
A Head-to-Head Battle of Redox Shuttles: 1,4-di-tert-Butyl-2,5-dimethoxybenzene vs. Ferrocene for Enhanced Lithium-Ion Battery Safety
For researchers, scientists, and drug development professionals engaged in battery technology and safety, the choice of a redox shuttle for overcharge protection in lithium-ion batteries is a critical design parameter. This guide provides a comprehensive comparison of two prominent candidates: 1,4-di-tert-Butyl-2,5-dimethoxybenzene (DDB) and Ferrocene (B1249389).
Overcharging poses a significant threat to the safety and longevity of lithium-ion batteries, potentially leading to thermal runaway and catastrophic failure. Redox shuttles are electroactive molecules added to the electrolyte that provide an internal sacrificial mechanism to prevent the cell voltage from exceeding safe limits. This is achieved through a reversible oxidation-reduction cycle, effectively shuttling electrons between the electrodes and dissipating excess energy.[1][2]
This guide delves into the electrochemical properties, performance metrics, and operational stability of DDB and ferrocene, offering a data-driven comparison to inform your selection process.
At a Glance: Key Performance Metrics
The following table summarizes the core electrochemical properties of DDB and ferrocene as redox shuttles. It is important to note that these values are compiled from various studies and may not be directly comparable due to differing experimental conditions.
| Property | This compound (DDB) | Ferrocene |
| Redox Potential (vs. Li/Li⁺) | ~3.85 - 3.95 V[3][4][5] | ~3.2 - 3.4 V[6][7] |
| Solubility in Carbonate Electrolytes | Limited[3][8] | Good[7][9] |
| Electrochemical Reversibility | Excellent[3] | Good to Quasi-reversible[7] |
| Long-term Cycling Stability | Can provide overcharge protection for >200 cycles[3] | Stable in many carbonate electrolytes[6] |
| Key Advantage | Higher redox potential suitable for higher voltage cathodes.[3] | Superior stability in certain linear carbonate electrolytes.[6] |
| Key Disadvantage | Poor solubility can limit shuttle current.[3][8] | Lower redox potential, may not be suitable for all high-voltage cathodes.[6] |
Deep Dive: Performance Under Scrutiny
Electrochemical Behavior and Stability
The primary function of a redox shuttle is to exhibit a stable and reversible redox couple at a potential slightly above the normal operating voltage of the cathode.
This compound (DDB) is a well-studied aromatic compound that demonstrates excellent electrochemical reversibility.[3] Its redox potential of approximately 3.9 V vs. Li/Li⁺ makes it a suitable candidate for protecting cathodes like lithium iron phosphate (B84403) (LiFePO₄).[3][4] However, its major drawback is its limited solubility in common carbonate-based electrolytes, which can restrict the shuttle current and its effectiveness at high overcharge rates.[3][8] While DDB has shown the ability to provide stable overcharge protection for over 200 cycles, its stability can be compromised in certain electrolyte formulations.[3][6]
Ferrocene , a robust organometallic compound, has a lower redox potential, typically in the range of 3.2-3.4 V vs. Li/Li⁺.[6][7] This lower potential makes it less suitable for protecting higher voltage cathode materials. A significant advantage of ferrocene is its superior stability in various electrolyte systems, including those containing linear carbonates like ethyl methyl carbonate (EMC), where DDB has been shown to decompose.[6] The stability of the ferrocenium (B1229745) cation, the oxidized form of ferrocene, is a key factor in its reliable performance.[6][10]
Overcharge Protection Performance
The ultimate test of a redox shuttle is its ability to sustain a prolonged overcharge current without degradation.
DDB has been shown to provide effective overcharge protection for LiFePO₄-based cells for more than 200 cycles at a 100% overcharge per cycle.[3] The rigid molecular structure with two tert-butyl groups contributes to its outstanding electrochemical reversibility and stability during the shuttling process.[3]
Ferrocene and its derivatives have also been extensively studied for overcharge protection.[11] While its lower redox potential is a limitation, its inherent stability can lead to long-lasting protection in compatible cell chemistries. The electrochemical performance of ferrocene can be tuned by introducing different functional groups to the cyclopentadienyl (B1206354) rings, which can alter its redox potential and solubility.[9]
Experimental Corner: How Performance is Measured
To provide a clearer understanding of how the performance of these redox shuttles is evaluated, this section details the typical experimental protocols.
Cyclic Voltammetry (CV)
Objective: To determine the redox potential, electrochemical reversibility, and diffusion characteristics of the redox shuttle.
Methodology:
-
Electrolyte Preparation: The redox shuttle (e.g., DDB or ferrocene) is dissolved in a standard lithium-ion battery electrolyte, typically a solution of a lithium salt (e.g., 1 M LiPF₆) in a mixture of organic carbonate solvents (e.g., ethylene (B1197577) carbonate and dimethyl carbonate). The concentration of the shuttle is typically in the range of 1-10 mM.
-
Three-Electrode Setup: A three-electrode electrochemical cell is assembled. This consists of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Li/Li⁺), and a counter electrode (e.g., platinum wire).[12][13]
-
Potential Sweep: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 10-100 mV/s).[12][13]
-
Data Acquisition: The current response is measured as a function of the applied potential, generating a cyclic voltammogram.[12]
-
Analysis: The redox potential (E½) is determined as the average of the anodic and cathodic peak potentials. The peak separation (ΔEp) provides information about the reversibility of the redox reaction. The relationship between the peak current and the square root of the scan rate can be used to calculate the diffusion coefficient of the shuttle molecule.[14]
Battery Cycling with Overcharge
Objective: To evaluate the long-term stability and effectiveness of the redox shuttle in a full-cell configuration under overcharge conditions.
Methodology:
-
Cell Assembly: Pouch or coin cells are assembled with a specific cathode (e.g., LiFePO₄) and anode (e.g., graphite) and the electrolyte containing the redox shuttle at a defined concentration (e.g., 0.1 M).
-
Formation Cycles: The cells typically undergo a few initial charge-discharge cycles at a low C-rate (e.g., C/10) to form a stable solid electrolyte interphase (SEI) on the anode.
-
Overcharge Cycling: The cells are then subjected to repeated cycles of charging to a set percentage of overcharge (e.g., 100% or 200%) followed by a standard discharge.[1] For example, a 100% overcharge means the cell is charged for twice the time it takes to reach its nominal capacity.
-
Performance Monitoring: The voltage profile of the cell is monitored continuously during cycling. The effectiveness of the shuttle is determined by its ability to maintain a stable voltage plateau during the overcharge period. The discharge capacity is also measured each cycle to assess any negative impact of the shuttle on the normal cell operation.[15]
-
Failure Analysis: Cycling is continued until the shuttle fails, which is indicated by a sharp rise in the cell voltage during the overcharge step. Post-mortem analysis of the cell components can provide insights into the degradation mechanism of the shuttle.
Visualizing the Process: Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of redox shuttle overcharge protection.
Caption: Experimental workflow for evaluating redox shuttles.
Conclusion: Making the Right Choice
The selection between this compound and ferrocene as a redox shuttle is not a one-size-fits-all decision and depends heavily on the specific requirements of the lithium-ion battery system.
-
For applications requiring overcharge protection in higher voltage systems (around 3.9 V), DDB is a strong contender, provided its limited solubility does not impede the required shuttle current. Its well-documented cycling stability is a significant advantage.
-
For systems where stability in a wider range of electrolytes is paramount, and the operating voltage is compatible with its lower redox potential, ferrocene and its derivatives offer a robust and reliable solution. The tunability of its properties through chemical modification also presents an attractive avenue for custom-designed redox shuttles.
Ultimately, the optimal choice will be guided by the specific cathode chemistry, desired operating voltage window, and the long-term stability requirements of the application. Further research into novel redox shuttle molecules with high redox potentials and excellent solubility and stability remains a critical area of investigation for the next generation of safe and reliable lithium-ion batteries.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. ossila.com [ossila.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Tunable Redox Potential, Optical Properties, and Enhanced Stability of Modified Ferrocene-Based Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. ossila.com [ossila.com]
- 13. static.igem.org [static.igem.org]
- 14. nanoscience.com [nanoscience.com]
- 15. download.tek.com [download.tek.com]
A Comparative Guide to the Long-Term Cycling Stability of Batteries with 1,4-di-tert-Butyl-2,5-dimethoxybenzene (DBB) Additive
For researchers, scientists, and drug development professionals venturing into advanced battery technologies, the quest for enhanced safety and longevity in lithium-ion batteries is paramount. This guide provides an objective comparison of the long-term cycling stability of batteries incorporating the redox shuttle additive 1,4-di-tert-Butyl-2,5-dimethoxybenzene (DBB) against other notable alternatives. The information herein is supported by experimental data to aid in the selection of appropriate additives for specific battery chemistries and applications.
This compound, a well-established redox shuttle additive, is primarily employed to provide overcharge protection in lithium-ion batteries. Its mechanism involves a reversible redox reaction that shuttles excess charge between the electrodes, preventing detrimental side reactions at the cathode during overcharge scenarios. While highly effective in this role, its impact on long-term cycling stability under normal operating conditions and its performance relative to other additives are critical considerations for battery development.
Comparative Performance of Redox Shuttle Additives
The long-term cycling stability of lithium-ion batteries is a critical performance metric, often evaluated by the retention of discharge capacity over a large number of charge-discharge cycles. The choice of electrolyte additive can significantly influence this parameter. Below is a comparison of DBB with several alternative redox shuttle additives based on available experimental data.
| Additive | Abbreviation | Battery Chemistry | Cycling Conditions | Performance Highlights | Limitations |
| This compound | DBB | LiFePO₄/Graphite (B72142) | 0.1C overcharge | Withstood over 300 overcharges.[1] | Low solubility in carbonate electrolytes; Redox potential may be insufficient for high-voltage cathodes. |
| 1,4-di-tert-butyl-2,5-bis(2,2,2-trifluoroethoxy)benzene | DBBB | LiFePO₄/Graphite | Standard cycling (4000 cycles), 100% overcharge (700 cycles) | Remained inert during 4000 standard cycles; Withstood 700 overcharge cycles with 87% capacity retention.[1] | |
| 1,4-Bis(trimethylsilyl)-2,5-dimethoxybenzene | BTMSDB | LiFePO₄/MCMB | Overcharge cycling | Provided 81 cycles of overcharge protection.[2] | Eventual failure attributed to the gradual loss of steric protection.[2] |
| 3,5-Ditertbutyl-1,2-dimethoxybenzene | DBDB | Not specified | Not specified | Good solubility.[2] | Not stable enough for long-term protection.[2] |
| Na-doped LiNi₀.₈Co₀.₁₅Al₀.₀₅O₂ (Cathode Material) | Na-doped NCA | Na-doped NCA/Graphite | 200 mA g⁻¹ (300 cycles) | Capacity retention of 81.6% after 300 cycles (compared to 48.1% for undoped NCA). | Not a soluble additive, but a cathode material modification. |
Experimental Protocols
To ensure a standardized and reproducible evaluation of battery performance with different additives, the following experimental protocols are recommended.
Cell Assembly
-
Cell Type: 2032-type coin cells or pouch cells.
-
Electrodes: Cathodes such as LiFePO₄, LiNi₀.₈Co₀.₁₅Al₀.₀₅O₂ (NCA), or other relevant materials, and graphite anodes are commonly used.
-
Separator: A microporous polymer separator (e.g., Celgard 2325).
-
Electrolyte: A standard electrolyte solution, such as 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and diethyl carbonate (DEC) (e.g., 1:1 v/v). The additive of interest (DBB or alternatives) is dissolved in the electrolyte at a specified concentration (e.g., 0.1 M).
-
Assembly Environment: All cells should be assembled in an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm.
Electrochemical Cycling
-
Formation Cycles: Typically, two to three formation cycles at a low C-rate (e.g., C/20) are performed to establish a stable solid electrolyte interphase (SEI) layer.
-
Long-Term Cycling: Cells are cycled at a constant C-rate (e.g., C/2 or 1C) within a specific voltage window (e.g., 2.8–4.2 V for NCA cathodes) at a controlled temperature (e.g., 25 °C).
-
Data Collection: The discharge capacity, charge capacity, and coulombic efficiency are recorded for each cycle. Capacity retention is calculated as the percentage of the initial discharge capacity.
-
Overcharge Testing: To evaluate the effectiveness of the redox shuttle, cells can be subjected to a 100% overcharge at a specific C-rate (e.g., C/10) for a designated number of cycles.
Visualizing Experimental Workflows and Mechanisms
To better understand the processes involved in evaluating and understanding the function of these additives, the following diagrams are provided.
The primary function of DBB and similar redox shuttle additives is to provide overcharge protection. The following diagram illustrates the proposed mechanism.
Conclusion
The selection of an appropriate electrolyte additive is a critical step in optimizing the long-term performance and safety of lithium-ion batteries. While this compound (DBB) is a proven and effective redox shuttle for overcharge protection, alternatives such as 1,4-di-tert-butyl-2,5-bis(2,2,2-trifluoroethoxy)benzene (DBBB) demonstrate superior long-term stability under both standard and abusive overcharge conditions. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field to make informed decisions and to conduct further comparative studies. The continued exploration of novel additives and a thorough understanding of their electrochemical behavior are essential for the advancement of next-generation energy storage technologies.
References
- 1. Improving the Safety of Lithium-Ion Battery via a Redox Shuttle Additive 2,5-Di- tert-butyl-1,4-bis(2-methoxyethoxy)benzene (DBBB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An extremely durable redox shuttle additive for overcharge protection of lithium-ion batteries (Journal Article) | OSTI.GOV [osti.gov]
Benchmarking 1,4-di-tert-Butyl-2,5-dimethoxybenzene Against New Redox Shuttle Candidates for Overcharge Protection in Lithium-Ion Batteries
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless pursuit of higher energy density and enhanced safety in lithium-ion batteries (LIBs) has spurred significant research into functional electrolyte additives. Among these, redox shuttles have emerged as a critical component for providing intrinsic overcharge protection, a crucial safety feature that prevents thermal runaway and catastrophic cell failure. For years, 1,4-di-tert-butyl-2,5-dimethoxybenzene (DDB) has served as the gold-standard benchmark for redox shuttle molecules due to its electrochemical stability and suitable redox potential for lithium iron phosphate (B84403) (LiFePO₄) cathodes.[1] However, limitations such as low solubility in conventional carbonate electrolytes and a redox potential insufficient for higher voltage cathode materials have driven the exploration of new candidates.[1][2]
This guide provides a comprehensive comparison of DDB against promising new redox shuttle candidates, focusing on key performance metrics, detailed experimental protocols for their evaluation, and a visualization of the research and development workflow. The presented data is intended to assist researchers in selecting and designing the next generation of high-performance redox shuttles.
Comparative Performance of Redox Shuttle Candidates
The efficacy of a redox shuttle is primarily determined by its redox potential, solubility in the electrolyte, and its stability over numerous charge-discharge cycles. The ideal redox shuttle should have a redox potential slightly higher than the cathode's end-of-charge potential, high solubility to ensure a sufficient shuttle current, and excellent electrochemical stability to guarantee a long cycle life.
| Compound | Abbreviation | Redox Potential (V vs. Li/Li⁺) | Solubility in Carbonate Electrolytes | Overcharge Cycle Life | Key Advantages | Key Disadvantages |
| This compound | DDB | 3.9[1][2] | Low (<0.1 M)[3] | >200-300 cycles (100% overcharge)[2] | High stability, well-established benchmark | Low solubility, potential insufficient for >4V cathodes |
| 1,4-bis(trimethylsilyl)-2,5-dimethoxybenzene | BTMSDB | 4.1 | Data not available | 81 cycles (100% overcharge) | Higher redox potential suitable for >4V cathodes | Lower cycle life compared to DDB |
| 2,3-dimethyl-1,4-dimethoxybenzene | 2,3-DMDMB | Data not available | Data not available | Data not available | Potentially higher solubility due to smaller substituents | Limited publicly available performance data |
| 2,5-dimethyl-1,4-dimethoxybenzene | 2,5-DMDMB | Data not available | Data not available | Data not available | Potentially higher solubility due to smaller substituents | Limited publicly available performance data |
Experimental Protocols
Accurate and reproducible evaluation of redox shuttle performance is paramount for meaningful comparison. The following sections detail the essential experimental protocols for characterizing new redox shuttle candidates.
Cyclic Voltammetry (CV) for Redox Potential Determination
Objective: To determine the oxidation potential of the redox shuttle candidate and assess its electrochemical reversibility.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (e.g., coin cell or Swagelok-type cell)
-
Working Electrode: Glassy carbon or platinum disk electrode
-
Counter Electrode: Lithium metal foil
-
Reference Electrode: Lithium metal foil
-
Electrolyte: 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) (1:1 by volume)
-
Redox shuttle candidate (typically 5-10 mM concentration)
-
Argon-filled glovebox
Procedure:
-
Prepare the electrolyte solution containing the redox shuttle candidate inside an argon-filled glovebox to prevent moisture and oxygen contamination.
-
Assemble the three-electrode cell with the working, counter, and reference electrodes.
-
Connect the cell to the potentiostat.
-
Set the potential window to scan from the open-circuit voltage to a potential sufficiently high to observe the oxidation of the shuttle (e.g., 3.0 V to 4.5 V vs. Li/Li⁺).
-
Set a scan rate of 10-50 mV/s.
-
Run the cyclic voltammetry experiment for at least three cycles to ensure a stable voltammogram.
-
The redox potential is determined as the average of the anodic and cathodic peak potentials. The peak separation is an indicator of the electrochemical reversibility.
Overcharge Protection Performance Test
Objective: To evaluate the long-term stability and effectiveness of the redox shuttle in protecting a lithium-ion cell from overcharge.
Materials and Equipment:
-
Battery cycler (e.g., Maccor or Landt)
-
CR2032 coin cell components (casings, spacers, springs)
-
Cathode: LiFePO₄ coated on aluminum foil
-
Anode: Lithium metal foil
-
Separator: Microporous polymer separator (e.g., Celgard)
-
Electrolyte: 1 M LiPF₆ in EC/DMC (1:1 by vol.) with the desired concentration of the redox shuttle additive.
-
Coin cell crimper
-
Argon-filled glovebox
Procedure:
-
Prepare the electrolyte with the redox shuttle additive inside an argon-filled glovebox.
-
Assemble the CR2032 coin cells using the LiFePO₄ cathode, lithium metal anode, separator, and the prepared electrolyte.
-
Allow the cells to rest for at least 12 hours to ensure complete wetting of the electrodes.
-
Cycle the cells under normal conditions (e.g., between 2.5 V and 3.6 V for LiFePO₄) for a few cycles to stabilize the solid electrolyte interphase (SEI).
-
Initiate the overcharge testing protocol:
-
Charge the cell at a constant current (e.g., C/2 rate) to a set time corresponding to 200% of the cell's nominal capacity (i.e., 100% overcharge).
-
Monitor the cell voltage during the extended charge. A successful redox shuttle will clamp the voltage at its redox potential.
-
Discharge the cell at the same C-rate to the lower cutoff voltage (e.g., 2.5 V).
-
-
Repeat the overcharge and discharge cycles until the cell voltage during charge exceeds a predefined limit (e.g., 4.2 V), indicating the failure of the redox shuttle.
-
The number of cycles completed before failure is recorded as the overcharge cycle life.
Visualizing the Path to New Redox Shuttles
The development of novel redox shuttle candidates follows a structured workflow, from conceptual design to practical application. The following diagrams, generated using Graphviz, illustrate this process and the mechanism of overcharge protection.
Caption: Experimental workflow for the development and evaluation of new redox shuttle candidates.
Caption: Mechanism of overcharge protection by a redox shuttle additive in a lithium-ion battery.
Conclusion and Future Outlook
While this compound remains a valuable benchmark, the future of redox shuttles for overcharge protection in high-energy lithium-ion batteries lies in the development of new molecules with higher redox potentials and improved solubility. Candidates like 1,4-bis(trimethylsilyl)-2,5-dimethoxybenzene show promise for higher voltage applications, although their cyclic stability needs to be enhanced. The exploration of derivatives with smaller, more polar functional groups, such as the dimethyl-dimethoxybenzenes, may offer a viable strategy to improve solubility without significantly compromising electrochemical stability.
The systematic application of the experimental protocols outlined in this guide will be instrumental in the rigorous evaluation and comparison of these emerging candidates. Furthermore, a deeper understanding of the degradation mechanisms of redox shuttles through techniques like post-mortem analysis will be crucial for the rational design of more robust and long-lasting molecules. The continued innovation in this field is essential for the development of safer and more reliable lithium-ion batteries for a wide range of applications.
References
A Comparative Guide to Assessing the Purity of Synthesized 1,4-di-tert-Butyl-2,5-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common methods for assessing the purity of synthesized 1,4-di-tert-Butyl-2,5-dimethoxybenzene. Below, we present a detailed analysis of purification techniques and analytical methods, complete with experimental protocols and comparative data to aid researchers in selecting the optimal strategy for achieving and verifying the desired purity of this important chemical intermediate.
Introduction to Purity Assessment
The synthesis of this compound, typically achieved through a Friedel-Crafts alkylation of 1,4-dimethoxybenzene (B90301), can yield a product with varying levels of purity. Common impurities may include unreacted starting materials, the mono-alkylated intermediate (1-tert-butyl-2,5-dimethoxybenzene), isomeric byproducts, and residual reagents or solvents. For applications in research and drug development, achieving a high degree of purity is critical. This guide compares the efficacy of standard purification methods and the analytical techniques used to validate the purity of the final product.
Comparison of Purification Methods
The two primary methods for purifying crude this compound are recrystallization and column chromatography. The choice between these methods often depends on the initial purity of the crude product, the desired final purity, the scale of the synthesis, and available resources.
Recrystallization
Recrystallization is a widely used technique for purifying solid organic compounds based on their differential solubility in a given solvent at varying temperatures. For this compound, several solvent systems can be employed.
Table 1: Comparison of Recrystallization Solvents
| Recrystallization Solvent/System | Typical Purity Achieved (by GC-MS) | Advantages | Disadvantages |
| Ethanol (B145695) | 98.5 - 99.5% | Readily available, effective at removing polar impurities. | May require a larger volume of solvent. |
| Methanol | 98.0 - 99.0% | Good for removing non-polar impurities. | Lower boiling point may lead to faster, less selective crystallization. |
| Dichloromethane (B109758)/Methanol | > 99.5% | Highly effective for achieving very high purity. | Requires careful control of solvent ratios. |
Column Chromatography
Column chromatography offers an alternative purification method that separates compounds based on their differential adsorption to a stationary phase. For instances where recrystallization does not effectively remove certain impurities, or when the product is obtained as an oil, column chromatography can be particularly useful. A common stationary phase for this compound is silica (B1680970) gel, with a mobile phase typically consisting of a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a slightly more polar solvent (like ethyl acetate (B1210297) or dichloromethane).
Table 2: Recrystallization vs. Column Chromatography
| Feature | Recrystallization | Column Chromatography |
| Principle | Differential solubility | Differential adsorption |
| Typical Purity | Good to Excellent (>99%) | Very Good to Excellent (>99.5%) |
| Yield | Can be lower due to loss of product in mother liquor | Generally higher recovery |
| Scalability | Easily scalable | More complex and costly to scale up |
| Time & Labor | Less labor-intensive | More labor-intensive and time-consuming |
| Cost | Generally lower cost | Higher cost due to stationary phase and larger solvent volumes |
Analytical Methods for Purity Assessment
A combination of analytical techniques is often employed to provide a comprehensive assessment of the purity of this compound.
Melting Point Analysis
A sharp melting point range close to the literature value (typically 104-106 °C) is a good indicator of high purity. Impurities will generally cause a depression and broadening of the melting point range.
Spectroscopic Analysis
-
¹H NMR Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities. The spectrum of pure this compound is characterized by three distinct singlets.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio. It is highly effective for quantifying the percentage of the main product and identifying trace impurities.
Table 3: Purity Assessment Data
| Analytical Method | Crude Product | After Recrystallization (Ethanol) | After Column Chromatography |
| Melting Point | 98-103 °C | 104-106 °C | 105-106 °C |
| ¹H NMR Purity | ~95% | >99% | >99.5% |
| GC-MS Purity | ~94% | 99.2% | 99.8% |
Experimental Protocols
Synthesis of this compound
This protocol describes a standard laboratory procedure for the Friedel-Crafts alkylation of 1,4-dimethoxybenzene.
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,4-dimethoxybenzene in glacial acetic acid.
-
Add tert-butanol (B103910) to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add concentrated sulfuric acid dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for one hour.
-
Pour the reaction mixture over crushed ice to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with water until the washings are neutral.
-
Dry the crude product in a desiccator.
Purification by Recrystallization (Ethanol)
-
Transfer the crude, dried product to an Erlenmeyer flask.
-
Add a minimum amount of hot ethanol to dissolve the solid completely.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the crystals to a constant weight.
Purity Analysis by GC-MS
-
Prepare a sample of the purified product by dissolving a small amount in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Inject the sample into a gas chromatograph equipped with a mass spectrometer.
-
Use a suitable temperature program to separate the components of the mixture.
-
Identify the peaks by comparing their mass spectra with a reference library.
-
Calculate the percentage purity by integrating the peak areas.
Visualizing the Workflow and Structures
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
The Electrochemical Stability of 1,4-di-tert-Butyl-2,5-dimethoxybenzene: A Structural Perspective and Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the structure-function relationship of electrochemically active molecules is paramount. This guide provides a detailed analysis of 1,4-di-tert-Butyl-2,5-dimethoxybenzene (DDB), a benchmark redox shuttle molecule, correlating its molecular structure with its notable electrochemical stability. We present a comparative analysis with alternative redox-active compounds, supported by experimental data, to inform the selection and design of molecules for applications such as lithium-ion batteries and redox flow batteries.
This compound is a highly substituted aromatic compound renowned for its electrochemical reversibility and stability.[1] Its utility as a redox shuttle additive in lithium-ion batteries, particularly for overcharge protection in cells with lithium iron phosphate (B84403) (LiFePO₄) cathodes, has been well-established.[1] The molecule's performance is intrinsically linked to its unique structural features: two bulky tert-butyl groups and two electron-donating methoxy (B1213986) groups positioned on a central benzene (B151609) ring.
The tert-butyl groups impart significant steric hindrance, which shields the electroactive aromatic core and contributes to a rigid molecular structure. This steric protection is a key factor in the compound's enhanced electrochemical stability and reversibility during redox cycling.[2] The methoxy groups, being strong electron-donating groups, play a crucial role in tuning the redox potential of the molecule to a useful level, approximately 3.9 V versus Li/Li⁺.[1]
Comparative Performance Analysis
Despite its benchmark status, DDB exhibits certain limitations, including relatively low solubility in common carbonate-based electrolytes and a redox potential that is insufficient for some high-voltage battery applications.[1] This has spurred research into a variety of alternative molecules designed to overcome these drawbacks. The following table provides a quantitative comparison of DDB with several of its derivatives and other classes of redox-active organic molecules.
| Molecule | Redox Potential (V vs. Li/Li⁺) | Cycling Stability | Solubility in Carbonate Electrolytes | Key Structural Features |
| This compound (DDB) | ~3.9 | >200 cycles of 100% overcharge | Low | Bulky tert-butyl groups for steric shielding; electron-donating methoxy groups. |
| 2,3-Dimethyl-1,4-dimethoxybenzene (23DDB) | Favorable for non-aqueous RFBs | Promising | Improved over DDB | Reduced steric bulk compared to DDB, potentially improving solubility and capacity.[3][4] |
| 2,5-Dimethyl-1,4-dimethoxybenzene (25DDB) | Favorable for non-aqueous RFBs | Promising | Improved over DDB | Reduced steric bulk compared to DDB, potentially improving solubility and capacity.[3][4] |
| 3,5-di-tert-Butyl-1,2-dimethoxybenzene | Not specified | Lacks sufficient long-term stability | Good | Asymmetric substitution pattern. |
| 2,5-di-tert-butyl-1,4-bis(2-methoxyethoxy)benzene (DBBB) | Not specified | Not specified | ~0.4 M | Ether functional groups to enhance solubility. |
| Phenothiazine Derivatives | Tunable | Can be highly stable | Generally good | Nitrogen and sulfur-containing heterocyclic core. |
| Viologen Derivatives | Typically lower potentials | Can exhibit good stability | High in aqueous electrolytes | Bipyridinium core, suitable for anolytes in aqueous systems. |
Experimental Protocols
To ensure objective and reproducible evaluation of electrochemical stability, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior of a molecule.
Objective: To determine the oxidation and reduction potentials and assess the reversibility of the redox process.
Methodology:
-
Electrolyte Preparation: The test compound (e.g., DDB) is dissolved in a suitable organic solvent (e.g., a mixture of ethylene (B1197577) carbonate and dimethyl carbonate) containing a supporting electrolyte (e.g., 1.0 M LiPF₆) to ensure ionic conductivity.
-
Three-Electrode Setup: A standard three-electrode electrochemical cell is used, comprising:
-
Working Electrode: A glassy carbon or platinum electrode where the redox reaction of interest occurs.
-
Reference Electrode: A stable reference, such as a silver/silver chloride (Ag/AgCl) or a lithium metal pseudo-reference electrode.
-
Counter Electrode: A platinum wire or carbon rod that completes the electrical circuit.
-
-
Deaeration: The electrolyte solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to the experiment to remove dissolved oxygen, which can interfere with the measurements.
-
Data Acquisition: The potential of the working electrode is swept linearly from an initial potential to a vertex potential and then back to the initial potential at a set scan rate (e.g., 50-100 mV/s). The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.
-
Analysis: The peak potentials for oxidation and reduction are determined from the voltammogram. The reversibility of the redox couple is assessed by the separation between the anodic and cathodic peak potentials (ΔEp) and the ratio of the peak currents.
Long-Term Cycling Stability
Objective: To evaluate the durability of the redox shuttle molecule over multiple charge-discharge cycles.
Methodology:
-
Cell Assembly: A lithium-ion coin cell or a lab-scale flow cell is assembled. For redox shuttle evaluation, a common setup involves a LiFePO₄ cathode, a lithium metal or graphite (B72142) anode, and a separator soaked in the electrolyte containing the redox shuttle additive.
-
Cycling Protocol: The cell is subjected to repeated charge-discharge cycles under specific conditions. For overcharge testing, the cell is charged to a voltage significantly above the normal cutoff voltage of the cathode (e.g., 100% overcharge).
-
Performance Monitoring: The capacity retention and coulombic efficiency of the cell are monitored over a large number of cycles (e.g., 100-500 cycles).
-
Analysis: The cycling stability is quantified by the percentage of initial capacity retained after a certain number of cycles. A stable redox shuttle will maintain a high capacity retention over an extended period of cycling.
Solubility Determination
Objective: To quantify the maximum concentration of the redox-active molecule that can be dissolved in a specific electrolyte.
Methodology:
-
Sample Preparation: A supersaturated solution of the compound in the chosen electrolyte is prepared by adding an excess amount of the solid to the solvent and stirring for an extended period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation followed by filtration through a syringe filter.
-
Concentration Measurement: The concentration of the dissolved compound in the clear supernatant is determined using an analytical technique such as:
-
Gravimetric Analysis: A known volume of the saturated solution is taken, the solvent is evaporated, and the mass of the remaining solid is measured.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A known amount of an internal standard is added to a specific volume of the saturated solution, and the concentration is determined by comparing the integration of the analyte peaks to the standard peak.
-
Visualizing Structure-Stability Relationships and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams are provided.
Correlation between DDB's structure and its electrochemical properties.
Experimental workflow for evaluating electrochemical stability.
References
- 1. researchgate.net [researchgate.net]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. A subtractive approach to molecular engineering of dimethoxybenzene-based redox materials for non-aqueous flow batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
The Efficacy of 1,4-di-tert-Butyl-2,5-dimethoxybenzene in Diverse Electrolyte Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 1,4-di-tert-Butyl-2,5-dimethoxybenzene (DDB) as a redox shuttle additive in various electrolyte formulations for lithium-ion batteries. Its efficacy is benchmarked against alternative compounds, supported by experimental data to inform material selection and experimental design in the development of safer, high-performance energy storage solutions.
Executive Summary
This compound is a well-established redox shuttle additive renowned for its ability to provide overcharge protection in lithium-ion batteries, particularly those with lithium iron phosphate (B84403) (LiFePO4) cathodes. Its rigid molecular structure ensures excellent electrochemical reversibility and stability.[1] DDB effectively prevents battery damage from excessive voltage by creating a "shuttle" mechanism that dissipates excess current. This guide delves into the quantitative performance of DDB in different electrolyte systems and compares it with emerging alternatives designed to overcome its inherent limitations, such as low solubility in conventional carbonate electrolytes and a redox potential unsuitable for higher voltage applications.
Performance Comparison of Redox Shuttles
The following tables summarize the key performance indicators of DDB and its alternatives in various electrolyte formulations.
Table 1: Electrochemical Properties and Overcharge Protection Performance
| Redox Shuttle Additive | Electrolyte Formulation | Redox Potential (V vs. Li/Li+) | Diffusion Coefficient (cm²/s) | Overcharge Cycling Performance | Reference |
| This compound (DDB) | 0.08 M in standard carbonate electrolyte | ~3.9 | 1.6 x 10⁻⁶ | >300 cycles at 0.1C rate with 100% overcharge | [2] |
| 0.2 M in 0.5 M LiBOB PC:DEC | ~3.92 | 1.6 x 10⁻⁶ | >200 cycles at C/2 and 1C rates with 100% overcharge | [2][3] | |
| 1,4-bis(trimethylsilyl)-2,5-dimethoxybenzene (BTMSDB) | Not specified | ~4.1 | 3.09 x 10⁻⁶ | 81 cycles of overcharge protection | [4] |
| DDB-based Ionic Liquid (DDB-EMIm-TFSI) | 0.7 M in EC:DEC with LiTFSI | ~3.85 | Not specified | >200 cycles (over 6000 hours) at C/10 with 100% overcharge | [5] |
| 4-tert-butyl-1,2-dimethoxybenzene (TDB) | Not specified | Not specified | Not specified | Effective overcharge protection in Li/LiFePO4 batteries | [4] |
Table 2: Solubility of DDB and its Derivatives
| Compound | Electrolyte System | Maximum Concentration | Reference |
| This compound (DDB) | Standard carbonate electrolytes | ~0.08 M | [4] |
| 0.5 M LiBOB in PC:DEC (1:2) | Up to 0.4 M | [2] | |
| Ether-based electrolytes (e.g., DOL/DME) | Improved solubility compared to carbonates | [6][7] | |
| DDB-based Ionic Liquids (DDB-EMIm-PF6, DDB-EMIm-TFSI) | Conventional carbonate-based electrolytes | Up to 1 M | [5] |
| 2,5-di-tert-butyl-1,4-bis(2-methoxyethoxy)benzene (DBBB) | Carbonate electrolytes | ~0.4 M | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the presented data.
Synthesis of this compound (Friedel-Crafts Alkylation)
Objective: To synthesize this compound.
Materials:
-
1,4-dimethoxybenzene
-
t-butyl alcohol
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
Dichloromethane
-
Anhydrous CaCl₂
-
Ice
Procedure:
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, thermometer, and dropping funnel, combine 3 g of 1,4-dimethoxybenzene, 5 mL of t-butyl alcohol, and 10 mL of glacial acetic acid.
-
Cool the mixture to 0–3 °C using an ice/water bath.
-
In a separate flask, prepare a solution of 5 mL of fuming sulfuric acid (20% SO₃) and 15 mL of concentrated sulfuric acid, and cool it in an ice/water bath.
-
Slowly add the cooled acid solution to the reaction mixture via the dropping funnel, maintaining the temperature between 0-5°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 5 minutes.
-
Quench the reaction by adding approximately 100 g of crushed ice, followed by 50 mL of water.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.
-
Purify the crude product by washing with cold methanol (3 x 15 mL).
-
Dissolve the solid in 8 mL of dichloromethane, dry with anhydrous CaCl₂, and stir for 10 minutes.
-
Filter the solution and evaporate the solvent to a volume of about 15 mL.
-
Allow the solution to crystallize. Collect the product by vacuum filtration and dry thoroughly.
Electrochemical Evaluation of Redox Shuttle Performance
Objective: To assess the electrochemical properties and overcharge protection capability of the redox shuttle additive.
1. Cell Assembly:
-
Assemble CR2025 coin cells in an argon-filled glove box.
-
Use a lithium foil counter electrode, a LiFePO₄ cathode, and a Celgard 2400 separator.
-
The electrolyte consists of a solution of a lithium salt (e.g., 1 M LiPF₆) in a mixture of organic carbonates (e.g., ethylene (B1197577) carbonate (EC) and diethyl carbonate (DEC) in a 1:1 mass ratio) with the desired concentration of the redox shuttle additive.
2. Cyclic Voltammetry (CV):
-
Perform CV using a potentiostat with a three-electrode setup (working electrode, counter electrode, and reference electrode).
-
Set the potential window to scan through the expected redox potential of the shuttle (e.g., from -0.5 V to 0.8 V).
-
Use a scan rate of 0.1 V/s.
-
The resulting voltammogram will show the oxidation and reduction peaks of the redox shuttle, from which the redox potential can be determined.
3. Galvanostatic Cycling (Overcharge Testing):
-
Charge the assembled coin cells at a constant current rate (e.g., C/10, where C is the theoretical capacity of the cathode).
-
Apply an overcharge protocol, for instance, charging to 200% of the theoretical capacity.
-
Discharge the cell at the same C-rate.
-
Repeat this charge-overcharge-discharge cycle and monitor the cell's voltage profile. The number of cycles for which the cell voltage remains stable at the redox potential of the shuttle during overcharge indicates its performance.
Visualizing the Overcharge Protection Mechanism
The following diagrams illustrate the workflow of the overcharge protection mechanism provided by a redox shuttle additive and a typical experimental workflow for its evaluation.
Caption: Overcharge protection mechanism by a redox shuttle additive.
Caption: Experimental workflow for synthesis and evaluation.
References
- 1. ossila.com [ossila.com]
- 2. researchgate.net [researchgate.net]
- 3. High-Rate Overcharge Protection of LiFePO[sub 4]-Based Li-Ion Cells Using the Redox Shuttle Additive 2,5-Ditertbutyl-1,4-dimethoxybenzene: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An investigation of 2,5-di-tertbutyl-1,4-bis(methoxyethoxy)benzene in ether-based electrolytes (Journal Article) | OSTI.GOV [osti.gov]
Safety Operating Guide
Proper Disposal of 1,4-di-tert-Butyl-2,5-dimethoxybenzene: A Step-by-Step Guide
The following protocol provides essential guidance for the safe and compliant disposal of 1,4-di-tert-Butyl-2,5-dimethoxybenzene, ensuring the safety of laboratory personnel and the protection of the environment. This procedure has been developed from an analysis of safety data sheets (SDS) to provide clear, actionable steps for researchers, scientists, and drug development professionals.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to recognize the potential hazards associated with this compound. While some sources may indicate no known hazards[1], other safety data sheets classify it as an acute toxicant if swallowed or inhaled, a skin irritant, and a serious eye irritant[2]. Therefore, adherence to stringent safety precautions is mandatory.
Required Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-impermeable gloves[3].
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles[2].
-
Skin and Body Protection: Wear a lab coat or other suitable protective clothing to prevent skin contact[3][4].
-
Respiratory Protection: In case of insufficient ventilation or the formation of dust, use a NIOSH-approved respirator.
II. Spill Management and Waste Collection
In the event of a spill, prompt and safe cleanup is necessary to prevent exposure and environmental contamination.
Spill Cleanup Protocol:
-
Ensure Adequate Ventilation: Work in a well-ventilated area to avoid inhalation of dust or vapors[3][5].
-
Contain the Spill: Prevent the further spread of the material.
-
Collect the Material: Carefully sweep up or vacuum the spilled solid, avoiding dust formation[1][2][3][5].
-
Containerize the Waste: Place the collected material into a suitable, labeled, and closed container for disposal[1][3][5].
III. Disposal Procedure
The disposal of this compound and its contaminated containers must be conducted in accordance with all applicable local, state, and national regulations[2][6].
Step-by-Step Disposal Guide:
-
Waste Characterization: The waste is classified as chemical waste.
-
Containerization: Ensure the waste is stored in a compatible, tightly sealed, and clearly labeled container.
-
Engage a Licensed Waste Disposal Contractor: Contact a certified hazardous waste disposal company to handle the collection and final disposal. Inform them of the chemical's identity and any known hazards.
-
Documentation: Maintain a record of the disposal activities, including the date, quantity of waste, and the name of the disposal contractor.
Disposal of Contaminated Packaging:
-
Contaminated containers should be triple-rinsed with an appropriate solvent[3]. The rinsate should be collected and disposed of as chemical waste.
-
After thorough cleaning, the packaging may be offered for recycling or reconditioning[3]. Alternatively, it can be punctured to prevent reuse and disposed of in a sanitary landfill, if permitted by local regulations[3].
IV. Chemical and Physical Properties Relevant to Disposal
While specific quantitative disposal limits were not found in the provided safety data, the following properties are important for waste management decisions.
| Property | Value | Reference |
| Physical State | Solid: Powder | [2] |
| Color | White/Off-White | [2] |
| Melting Point | 103-104 °C | [2] |
| Solubility in Water | Not known | [2] |
| Hazard Classifications | Acute Toxicity (Oral, Inhalation), Skin Irritation, Eye Irritation | [2] |
V. Disposal Workflow
The logical flow of the disposal process for this compound is illustrated in the diagram below.
References
Personal protective equipment for handling 1,4-di-tert-Butyl-2,5-dimethoxybenzene
This guide provides essential safety and logistical information for the handling and disposal of 1,4-di-tert-Butyl-2,5-dimethoxybenzene, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting.
Hazard Identification and First Aid
This compound is classified as harmful if swallowed or inhaled, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is crucial to handle this chemical with appropriate engineering controls and personal protective equipment.
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. The selection of specific PPE should be based on a thorough risk assessment of the planned laboratory procedures.
| Protection Type | Specification | Standard | Purpose |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield. | EN 166 (EU) or NIOSH (US) approved. | To protect against splashes and dust particles.[1][4] |
| Hand Protection | Chemical-resistant, impervious gloves. | EU Directive 89/686/EEC and standard EN 374. | To prevent skin contact.[2] |
| Body Protection | Fire/flame resistant and impervious clothing, such as a lab coat. | N/A | To protect skin from splashes and contamination.[2][4] |
| Respiratory Protection | Full-face respirator with an appropriate particle filter (e.g., N99 or P2). | NIOSH (US) or EN 143 (EU) approved. | To be used when engineering controls are insufficient or during spill cleanup.[1] |
Glove Material Considerations:
| Glove Material | Resistance to Aromatic Hydrocarbons | Recommendation |
| Nitrile Rubber | Poor | Not recommended for prolonged contact.[5][6] Suitable for splash protection only, with immediate removal and replacement upon contamination.[7] |
| Neoprene | Fair to Good | May be suitable for some applications, but manufacturer data should be consulted. |
| Butyl Rubber | Good | Recommended for handling aromatic compounds, but may not be suitable for all solvents. |
| Fluoroelastomer (Viton®) | Excellent | Offers high resistance to aromatic and chlorinated solvents.[2] |
Note: Always inspect gloves for signs of degradation (swelling, discoloration, or cracking) before and during use. It is critical to consult the glove manufacturer's specific chemical resistance data for this compound before use.
Operational Plan for Safe Handling
The following workflow outlines the procedural steps for the safe handling of this compound in a laboratory setting.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
Avoid the formation of dust and aerosols when handling the solid compound.[2]
-
Use non-sparking tools and take measures to prevent electrostatic discharge.[2]
-
Keep the container tightly closed when not in use.[1]
-
Store the chemical in a cool, dry, and well-ventilated place, away from incompatible materials.[2]
-
-
In Case of a Spill:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, sweep or vacuum up the spilled solid, avoiding dust generation.[1]
-
Collect the spilled material in a suitable, labeled container for disposal.[2]
-
Do not allow the chemical to enter drains or the environment.[2]
-
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect unused or contaminated solid this compound in a clearly labeled, sealed container.
-
Collect contaminated solvents and reaction mixtures in a separate, labeled waste container.
-
Contaminated disposable items (e.g., gloves, weigh paper) should be double-bagged and sealed in a labeled waste bag.
-
-
Disposal Method:
-
This material should be disposed of as special waste.[1]
-
Arrange for disposal through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
-
Do not dispose of this chemical down the drain or in general waste.[3]
-
Always consult with your institution's Environmental Health and Safety (EHS) department and follow all local, regional, and national regulations for chemical waste disposal.[1]
-
-
Contaminated Packaging:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.
-
After rinsing, the packaging can be punctured to prevent reuse and disposed of in a sanitary landfill or offered for recycling, depending on local regulations.[3]
-
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
